molecular formula C11H12BrNO2 B1517751 4-Bromo-2-pyrrolidinobenzoic Acid CAS No. 1099609-12-7

4-Bromo-2-pyrrolidinobenzoic Acid

Número de catálogo: B1517751
Número CAS: 1099609-12-7
Peso molecular: 270.12 g/mol
Clave InChI: ORZPPTXFHUEWRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-2-pyrrolidinobenzoic Acid is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-pyrrolidinobenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-pyrrolidinobenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-bromo-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZPPTXFHUEWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-pyrrolidinobenzoic Acid for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The journey of a drug candidate from initial discovery to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. This guide presents a comprehensive framework for the in-depth physicochemical characterization of novel chemical entities, using 4-Bromo-2-pyrrolidinobenzoic Acid as a central case study. While extensive experimental data for this specific molecule is not publicly available, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It provides not just the protocols for determining critical parameters such as solubility, pKa, and lipophilicity, but also the scientific rationale behind these measurements, ensuring a robust foundation for any drug discovery program.

Introduction: The Critical Role of Physicochemical Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidate attrition can be attributed to poor pharmacokinetic properties, which are intrinsically linked to the molecule's physicochemical nature.[1][2] Properties like aqueous solubility, ionization state (pKa), and lipophilicity (LogP/LogD) are not mere data points; they are critical determinants of a compound's biological fate.[3][4] For instance, a compound must possess sufficient aqueous solubility to be absorbed from the gastrointestinal tract, yet also have adequate lipophilicity to permeate cellular membranes and reach its target.[5]

This guide focuses on 4-Bromo-2-pyrrolidinobenzoic Acid , a molecule incorporating a brominated benzoic acid scaffold with a pyrrolidine substituent. This structure is of interest in medicinal chemistry, potentially as a constrained analog of gamma-aminobutyric acid (GABA) or as a building block in the synthesis of more complex pharmacologically active agents.[6] The objective here is not to report pre-existing data, but to establish a rigorous, field-proven template for the comprehensive physicochemical analysis of this, or any, novel drug candidate.

Molecular Identity and Predicted Properties

The first step in characterization is to define the molecule's fundamental identity and to leverage computational tools for an initial property assessment.[7][8] These in silico predictions are invaluable for guiding initial experimental design.

Chemical Structure:

Figure 1: 2D Structure of 4-Bromo-2-pyrrolidinobenzoic Acid

Table 1: Core Molecular Identifiers and Computationally Predicted Properties

PropertyValueSource
IUPAC Name 4-bromo-2-(pyrrolidin-1-yl)benzoic acid-
Molecular Formula C₁₁H₁₂BrNO₂-
Molecular Weight 270.12 g/mol -
CAS Number 1001795-30-2-
Predicted XLogP3 2.9PubChem[9]
Predicted pKa (Acidic) ~3.8 (Carboxylic Acid)ChemAxon[10]
Predicted pKa (Basic) ~2.1 (Pyrrolidine Nitrogen, protonated)ChemAxon[10]

Note: Predicted values are estimations from computational algorithms and must be confirmed by experimental data.

Experimental Determination of Critical Physicochemical Parameters

The following sections detail the methodologies for empirically determining the most influential physicochemical properties. The causality behind experimental choices is emphasized to ensure the generation of trustworthy and reproducible data.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Rationale: Aqueous solubility is arguably the most critical early measurement.[11] Poor solubility can lead to erratic results in biological assays, hinder formulation development, and result in poor or variable absorption in vivo.[12] We must distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock solution, often indicating precipitation risk in assays.[13][14] Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is the "gold standard" for assessing oral absorption potential.[11]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is based on the well-established shake-flask method, considered the benchmark for solubility determination.[11][15][16]

  • Preparation: Add an excess amount of solid 4-Bromo-2-pyrrolidinobenzoic Acid (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle.

  • Filtration/Centrifugation: Carefully remove an aliquot of the supernatant. To separate any remaining microscopic solid particles, either centrifuge the aliquot at high speed (e.g., >14,000 rpm for 15 minutes) or filter it through a low-binding 0.22 µm filter. The MultiScreen® Solubility Filter Plate is a 96-well format option suitable for this step.[17]

  • Quantification: Prepare a series of calibration standards of the compound in the assay buffer (potentially with a small amount of co-solvent like DMSO to aid initial dissolution). Analyze the filtered supernatant and the standards using a suitable analytical method, such as UV/Vis spectroscopy or LC-MS, to determine the concentration.[17]

Workflow Diagram: Thermodynamic Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to PBS (pH 7.4) B Agitate for 24-48h at constant T A->B C Centrifuge or Filter (0.22 µm) B->C D Analyze Supernatant (LC-MS or UV/Vis) C->D E Compare to Calibration Curve D->E F Result: Thermodynamic Solubility (e.g., µg/mL or µM) E->F

Caption: Workflow for thermodynamic solubility determination.

Acid-Base Dissociation Constant (pKa): The Driver of pH-Dependent Behavior

Expertise & Rationale: The pKa value defines the pH at which a molecule's ionizable groups are 50% ionized and 50% neutral.[18] This is critical because the ionization state profoundly affects a compound's solubility, permeability, and interaction with biological targets.[19] 4-Bromo-2-pyrrolidinobenzoic Acid has two key ionizable centers: an acidic carboxylic acid group (-COOH) and a potentially basic pyrrolidine nitrogen. Potentiometric titration is a highly precise and reliable method for determining pKa values.[18][20]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1 mM).[19]

  • Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant.[20]

  • Acidic pKa Titration: To determine the pKa of the carboxylic acid, titrate the solution with a standardized base (e.g., 0.1 M NaOH).[19]

  • Basic pKa Titration: To determine the pKa of the pyrrolidine, the compound would first need to be fully protonated by adding excess standardized acid (e.g., HCl), and then back-titrated with standardized base (NaOH).

  • Data Collection: Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading is stable.[21][22]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve). Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) identifies the equivalence point.

Workflow Diagram: pKa Determination via Titration

G A Prepare Analyte Solution (Known Concentration) C Titrate with Standardized Acid or Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Half-Equivalence Point or Analyze Derivative Plot E->F G Result: pKa Value(s) F->G G A Prepare Mobile Phase (Buffer pH 7.4 + Organic) B Inject Reference Standards with Known LogD A->B E Inject Test Compound A->E C Measure Retention Times (tR) B->C D Create Calibration Curve (LogD vs. tR) C->D G Interpolate LogD from Calibration Curve D->G F Measure tR of Test Compound E->F F->G H Result: LogD at pH 7.4 G->H

Sources

4-Bromo-2-pyrrolidinobenzoic Acid CAS number 1099609-12-7

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-pyrrolidinobenzoic Acid: A Versatile Scaffold for Modern Chemistry

Introduction: Unveiling a Strategic Building Block

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with tunable properties is insatiable. 4-Bromo-2-pyrrolidinobenzoic Acid (CAS No. 1099609-12-7) emerges as a compound of significant strategic interest. Its unique architecture, combining a benzoic acid core, a reactive bromine atom, and a saturated pyrrolidine heterocycle, offers a trifecta of functionality. The pyrrolidine ring, a common motif in pharmacologically active agents, provides a three-dimensional character that is crucial for exploring complex biological target spaces.[1][2] Simultaneously, the substituted benzoic acid framework serves as a versatile platform for a multitude of chemical modifications, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials.[3]

This guide provides an in-depth analysis of 4-Bromo-2-pyrrolidinobenzoic Acid, moving beyond simple data recitation to explore the causality behind its synthesis, potential applications, and handling. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising intermediate in their work.

Section 1: Physicochemical Profile and Structural Rationale

The strategic arrangement of functional groups in 4-Bromo-2-pyrrolidinobenzoic Acid dictates its chemical behavior and potential applications. Understanding these foundational properties is key to its effective utilization.

Molecular Structure

Caption: Chemical Structure of 4-Bromo-2-pyrrolidinobenzoic Acid.

Core Structural Analysis
  • Pyrrolidine Moiety: This saturated heterocycle is a privileged scaffold in medicinal chemistry.[1] Its non-planar, three-dimensional structure is critical for creating specific and high-affinity interactions with biological targets.[2] Furthermore, the nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and pharmacokinetic profile.

  • Bromine Atom: The C-Br bond serves multiple roles. It can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for a target protein.[4] Crucially, the bromine atom is an excellent synthetic handle for post-modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical groups.[5]

  • Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor. It significantly influences the molecule's acidity (pKa) and can be used to form salts to improve solubility and bioavailability. It is also a key reactive site for forming esters or amides.

Physicochemical Properties (Predicted & Known)

Since detailed experimental data for this specific compound is limited, the following table includes predicted values and data from structurally similar compounds to provide a working profile for researchers.

PropertyValue / InformationRationale / Source
CAS Number 1099609-12-7N/A
Molecular Formula C₁₁H₁₂BrNO₂Calculated
Molecular Weight 270.12 g/mol Calculated
Appearance Expected to be a solid (e.g., white to off-white powder)Based on analogs like 4-bromobenzoic acid.[6]
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water.Based on analogs like 4-bromo-2-nitrobenzoic acid.[7]
pKa The carboxylic acid pKa is likely modulated by the electron-donating pyrrolidine group.General chemical principles.[4]
Metabolic Stability The C-Br bond can block sites of metabolism, potentially increasing the in vivo half-life of derivative drugs.Medicinal chemistry principles.[4]

Section 2: Strategic Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid can be approached from multiple strategic starting points. The choice of pathway depends on precursor availability, cost, and desired scale. As a senior scientist, the rationale behind each step is as critical as the protocol itself.

Pathway A: Nucleophilic Aromatic Substitution from 2,4-Dibromobenzoic Acid

This is a plausible and direct approach. The key principle is the selective substitution of the bromine atom at the C-2 position, which is activated by the adjacent carboxylic acid group.[4]

G start 2,4-Dibromobenzoic Acid reaction Ullmann Condensation / Nucleophilic Substitution start->reaction pyrrolidine Pyrrolidine pyrrolidine->reaction reagents Base (e.g., K₂CO₃) Cu Catalyst (optional) High-boiling solvent (e.g., DMF, NMP) reagents->reaction product 4-Bromo-2-pyrrolidinobenzoic Acid reaction->product

Caption: Synthetic Workflow for Pathway A.

Detailed Protocol:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dibromobenzoic acid (1.0 eq).

  • Reagent Addition: Add a suitable base, such as potassium carbonate (2.5 eq), and a copper catalyst (e.g., CuI, 0.1 eq), although in some cases, the reaction may proceed without a catalyst at high temperatures.

  • Solvent and Nucleophile: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Add pyrrolidine (1.2-1.5 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 120-160 °C under a nitrogen atmosphere. The Ullmann condensation is a copper-catalyzed reaction that facilitates the coupling of aryl halides with amines and typically requires elevated temperatures.[8][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with 1M HCl to a pH of ~3-4 to precipitate the product.

    • Filter the resulting solid, wash with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality and Trustworthiness: This protocol is self-validating. The acidification step ensures that the desired carboxylic acid product precipitates, separating it from neutral byproducts. The choice of a high-boiling solvent is necessary to provide the activation energy required for the Ullmann-type reaction.[10] The base is critical for deprotonating the pyrrolidine and facilitating the reaction.

Pathway B: Synthesis from 4-Bromoanthranilic Acid

An alternative route involves starting with 2-amino-4-bromobenzoic acid (4-bromoanthranilic acid) and constructing the pyrrolidine ring.

Detailed Protocol:

  • Reactor Setup: In a round-bottom flask, dissolve 2-amino-4-bromobenzoic acid (1.0 eq) and potassium carbonate (3.0 eq) in DMF.

  • Alkylation: Add 1,4-dibromobutane (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. This step involves a double N-alkylation where the amino group displaces both bromine atoms on the 1,4-dibromobutane chain, forming the cyclic pyrrolidine ring.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up similar to Pathway A: cool, dilute with water, acidify with HCl to precipitate the product, filter, wash, and dry.

  • Purification: Purify the crude product via recrystallization or column chromatography.

Section 3: Applications in Research and Development

The true value of 4-Bromo-2-pyrrolidinobenzoic Acid lies in its potential as a versatile intermediate. Its distinct functional groups can be addressed with high chemoselectivity, opening doors to diverse molecular libraries.

G cluster_reactions Reaction Sites cluster_applications Derivative Applications center 4-Bromo-2-pyrrolidinobenzoic Acid bromo Bromo Group (C4) center->bromo Suzuki, Heck, etc. (Cross-Coupling) cooh Carboxylic Acid (C1) center->cooh Amide / Ester Formation pharma Complex APIs (e.g., Kinase Inhibitors, GPCR Modulators) bromo->pharma materials Functional Polymers Specialty Dyes Agrochemicals bromo->materials cooh->pharma cooh->materials

Caption: Role as a Versatile Chemical Intermediate.

Medicinal Chemistry & Drug Discovery
  • Scaffold for Complex Molecules: The compound is an ideal starting point for building libraries of potential drug candidates. The bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups using palladium-catalyzed cross-coupling reactions.[5] This allows for systematic Structure-Activity Relationship (SAR) studies.

  • Targeting Diverse Diseases: Pyrrolidine-containing molecules have shown a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and CNS-related effects.[2][11] This scaffold can be used to design novel inhibitors for enzymes like DNA gyrase or to create agonists for receptors such as PPARs.[1][12]

  • Fragment-Based Drug Design (FBDD): This molecule can serve as a valuable fragment for screening against biological targets. Hits can then be elaborated into more potent leads by chemically modifying the bromo and carboxyl positions.

Materials Science and Agrochemicals
  • Polymer and Dye Synthesis: Analogous substituted benzoic acids are used in the development of advanced polymers and coatings.[13] The pyrrolidine and bromo groups can be used to tune properties like thermal stability, solubility, and optical characteristics in new materials.

  • Agrochemical Intermediates: The structural motifs present in this molecule are also found in herbicides and pesticides. It serves as a key building block for creating new agrochemical agents.[13]

Section 4: Predicted Spectroscopic Profile

For unambiguous identification, a combination of spectroscopic methods is essential. The following table outlines the expected characteristic signals for 4-Bromo-2-pyrrolidinobenzoic Acid.

TechniqueExpected Observations
¹H NMR - A broad singlet for the carboxylic acid proton (>10 ppm).- Aromatic protons appearing as multiplets or doublets in the 6.5-8.0 ppm range.- Pyrrolidine protons appearing as multiplets in the 1.8-3.5 ppm range.
¹³C NMR - Carbonyl carbon signal around 170 ppm.- Aromatic carbon signals in the 110-150 ppm range, including the C-Br signal.- Pyrrolidine carbon signals in the 25-55 ppm range.
Mass Spec (MS) The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 270 and 272.
Infrared (IR) - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carbonyl group (~1700 cm⁻¹).- C-N stretching and C-H stretching from the pyrrolidine and aromatic rings.

Note: Actual chemical shifts would need to be confirmed by experimental analysis. For reference, spectral data of analogs like 4-bromo-2-fluorobenzoic acid can be consulted.[14][15]

Section 5: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be established based on data from closely related analogs like 4-bromobenzoic acid and 4-bromo-2-fluorobenzoic acid.[16][17][18]

  • Hazard Identification:

    • Harmful if swallowed.[16]

    • Causes skin irritation.[17]

    • Causes serious eye irritation.[17]

    • May cause respiratory irritation.[16]

  • Handling and Personal Protective Equipment (PPE):

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate PPE: safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid creating dust. Use engineering controls to minimize exposure.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[18]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents.

Conclusion

4-Bromo-2-pyrrolidinobenzoic Acid, CAS 1099609-12-7, is more than just another chemical intermediate. It is a strategically designed building block offering multiple avenues for chemical exploration. Its combination of a privileged medicinal chemistry scaffold (pyrrolidine), a versatile synthetic handle (bromine), and a key reactive group (carboxylic acid) makes it a high-value compound for developing novel pharmaceuticals, agrochemicals, and materials. The synthetic pathways and applications outlined in this guide provide a robust framework for researchers to unlock the full potential of this promising molecule.

References

  • Conier Chem. Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries.[Link]

  • Google Patents.
  • Otto Chemie Pvt Ltd. 4-Bromobenzoic acid, 98%.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation.[Link]

  • Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Molecules, 2021. [Link]

  • PubChem. 4-Bromo-2-fluorobenzoic acid.[Link]

  • NIST. Benzoic acid, 4-bromo-.[Link]

  • ResearchGate. Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.[Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.[Link]

  • Kus, G., et al. Recent insights about pyrrolidine core skeletons in pharmacology.Frontiers in Chemistry, 2023. [Link]

  • ResearchGate. Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.[Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.[Link]

  • PubChem. 4-Bromo-2-chlorobenzoic acid.[Link]

  • PubChem. 4-Bromo-2-acetamidobenzoic acid.[Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[Link]

  • Wikipedia. Ullmann condensation.[Link]

  • PubChem. 2-Bromo-4-chlorobenzoic acid.[Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities...[Link]

  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.[Link]

  • Chegg. Solved Please analyze all spectra for 4-bromobenzoic acid.[Link]

  • PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.[Link]

  • Chemistry Online. Synthesis of 2-aminobenzoic acid (anthranilic acid).[Link]

  • ScienceDirect. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.[Link]

Sources

A Comprehensive Technical Guide to the Molecular Structure and Characterization of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 4-Bromo-2-pyrrolidinobenzoic acid is a specialized chemical compound for which detailed characterization data is not widely available in public literature. This guide, therefore, serves as a predictive framework based on established principles of organic chemistry and spectroscopy. It is designed to provide researchers and drug development professionals with a robust, scientifically-grounded workflow for the synthesis and comprehensive characterization of this molecule, should it be a novel target of interest.

Introduction: A Novel Scaffold for Chemical Exploration

In the landscape of medicinal chemistry and materials science, the development of novel molecular scaffolds is a cornerstone of innovation. Substituted benzoic acids are privileged structures, frequently utilized for their ability to engage in hydrogen bonding and serve as rigid linkers. The introduction of a pyrrolidine moiety at the 2-position and a bromine atom at the 4-position of the benzoic acid core creates the target molecule, 4-Bromo-2-pyrrolidinobenzoic Acid.

This unique combination of functional groups offers significant potential:

  • The pyrrolidine ring introduces a basic nitrogen atom and a non-planar, saturated heterocyclic system, which can be critical for modulating solubility, cell permeability, and target engagement.

  • The carboxylic acid provides a key site for hydrogen bonding, salt formation, or further derivatization into esters and amides.

  • The bromine atom is a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for late-stage diversification of the molecular core.[1]

This guide provides a projected pathway for the successful synthesis and rigorous, unambiguous characterization of 4-Bromo-2-pyrrolidinobenzoic Acid, establishing a self-validating system of protocols to ensure scientific integrity.

Proposed Synthesis: A Logic-Driven Approach

The most direct and logical pathway to synthesize 4-Bromo-2-pyrrolidinobenzoic Acid is via a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this choice is the presence of an electron-withdrawing carboxylic acid group ortho to a halogen, which activates the ring system for nucleophilic attack. Using a starting material with a highly effective leaving group, such as fluorine, maximizes the reaction efficiency.

A plausible synthetic route is outlined below:

G cluster_conditions Reaction Conditions reagent1 4-Bromo-2-fluorobenzoic Acid product 4-Bromo-2-pyrrolidinobenzoic Acid reagent1->product + reagent2 Pyrrolidine conditions Base (e.g., K₂CO₃) Polar Aprotic Solvent (e.g., DMSO) Heat (e.g., 100-120 °C) G cluster_characterization Structural & Purity Analysis synthesis Synthesized Product (Crude) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification pure_product Pure Compound purification->pure_product ms Mass Spectrometry (MS) pure_product->ms Aliquots nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_product->nmr Aliquots ir IR Spectroscopy pure_product->ir Aliquots xray X-ray Crystallography (Optional, Definitive) pure_product->xray If crystalline final_confirmation Structure Confirmed & Purity Verified ms->final_confirmation nmr->final_confirmation ir->final_confirmation xray->final_confirmation

Figure 2: A logical workflow for the characterization of a novel chemical entity.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Causality: Mass spectrometry is the first line of analysis post-synthesis. Its primary purpose is to confirm the molecular weight of the target compound, providing immediate evidence of a successful reaction. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of bromine (79Br and 81Br occur in an approximate 1:1 ratio), which serves as an unmistakable signature.

Predicted Mass Spectrum Data:

  • Molecular Formula: C₁₁H₁₂BrNO₂

  • Exact Mass: 270.0073 Da

  • Expected Ionization: Electrospray Ionization (ESI) in positive mode is predicted to show the protonated molecule [M+H]⁺.

  • Isotopic Pattern: A pair of peaks of nearly equal intensity at m/z 271.0151 and 273.0131, confirming the presence of a single bromine atom.

ParameterPredicted ValueRationale
Ionization Mode ESI Positive [M+H]⁺The pyrrolidine nitrogen is basic and readily protonated.
m/z for 79Br 271.0151C₁₁H₁₃⁷⁹BrNO₂⁺
m/z for 81Br 273.0131C₁₁H₁₃⁸¹BrNO₂⁺
Relative Intensity ~1:1Natural abundance of 79Br (50.69%) and 81Br (49.31%).

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Dilute to a final concentration of ~10 µg/mL with the initial mobile phase.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm). A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • MS Acquisition: Set the mass spectrometer to scan a range of m/z 100-500 in positive ion mode. Ensure the resolution is sufficient to resolve the isotopic peaks.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak. Verify the [M+H]⁺ ions and compare their isotopic pattern to the theoretical distribution for a monobrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Causality: NMR is the most powerful technique for the unambiguous elucidation of the molecular structure of an organic compound. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by showing the number and types of carbon atoms.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is typically broad and downfield.
~7.6Doublet (d)1HAr-H (H-5)Ortho to bromine, deshielded. Coupled to H-6.
~7.5Doublet of Doublets (dd)1HAr-H (H-3)Ortho to the carboxylic acid, coupled to H-5.
~6.8Doublet (d)1HAr-H (H-6)Ortho to the electron-donating pyrrolidine group, shielded. Coupled to H-5.
~3.4Triplet (t)4HN-CH₂Pyrrolidine protons adjacent to the nitrogen atom.
~2.0Multiplet (m)4H-CH₂-Remaining pyrrolidine protons.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz): One would expect to see 9 distinct signals, corresponding to the 9 chemically non-equivalent carbon atoms in the molecule (5 aromatic carbons, the carboxylic carbon, and 3 sets of pyrrolidine carbons, assuming free rotation).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Optimize shim settings to achieve good resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For full confirmation, acquire 2D spectra such as COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons).

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign peaks based on chemical shifts, multiplicities, and 2D correlation data.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds. It is an excellent tool for verifying the presence of the carboxylic acid and the successful incorporation of the pyrrolidine ring.

Predicted IR Absorption Bands:

Frequency Range (cm⁻¹)BondVibration TypeRationale
3300 - 2500 (broad)O-HStretchCharacteristic broad absorption of a hydrogen-bonded carboxylic acid.
~1700C=OStretchStrong absorption from the carboxylic acid carbonyl group.
~1600, ~1475C=CStretchAromatic ring vibrations.
~1300C-NStretchAryl-amine C-N bond stretch.
~820C-HBendOut-of-plane bending for a 1,2,4-trisubstituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted. Label the major peaks and correlate them with known functional group frequencies to confirm the molecular structure.

References

  • PubChem. 4-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. [Link]

  • NIST. 4-Bromobenzoic acid. NIST Chemistry WebBook. [Link]

  • University College London. Speciation of substituted benzoic acids in solution. UCL Discovery. [Link]

Sources

Unraveling the Enigmatic Mechanism of 4-Bromo-2-pyrrolidinobenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Untapped Potential

In the landscape of medicinal chemistry, the pyrrolidine scaffold is a recurring motif in a multitude of biologically active compounds, prized for its three-dimensional architecture and synthetic tractability. When coupled with a halogenated benzoic acid, as in the case of 4-Bromo-2-pyrrolidinobenzoic Acid, a molecule of significant therapeutic interest emerges. While direct and extensive research on the specific mechanism of action of 4-Bromo-2-pyrrolidinobenzoic Acid is nascent, a comprehensive analysis of its structural components, coupled with the known biological activities of analogous compounds, allows for the formulation of a compelling, putative mechanism. This guide will provide an in-depth exploration of this hypothesized mechanism, offering a scientifically grounded framework for researchers and drug development professionals to direct future investigations into this promising compound.

Deconstructing the Molecule: A Structural and Physicochemical Analysis

To understand the potential biological role of 4-Bromo-2-pyrrolidinobenzoic Acid, it is imperative to dissect its constituent parts: the 4-bromobenzoic acid moiety and the 2-pyrrolidine substituent.

The 4-bromobenzoic acid component imparts several key physicochemical properties. The bromine atom, a halogen, significantly influences the molecule's lipophilicity, which can enhance its ability to traverse cellular membranes. Furthermore, the electron-withdrawing nature of bromine can modulate the acidity of the carboxylic acid group, potentially influencing its interaction with biological targets. The bromine atom can also participate in halogen bonding, a non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its protein target.

The pyrrolidine ring is a versatile and privileged scaffold in drug discovery, found in numerous FDA-approved drugs. Its non-planar structure allows for the presentation of substituents in distinct spatial orientations, facilitating precise interactions within the binding pockets of enzymes and receptors. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, further contributing to molecular recognition.

A Putative Mechanism of Action: Enzyme Inhibition at the Core

Based on the known activities of structurally related compounds, it is hypothesized that 4-Bromo-2-pyrrolidinobenzoic Acid primarily functions as an enzyme inhibitor . Several classes of enzymes emerge as potential targets.

Hypothesis 1: Inhibition of Bacterial DNA Gyrase

Pyrrolamide derivatives, which share the core pyrrolidine structure, are known to target bacterial DNA gyrase, an essential enzyme for bacterial DNA replication[1]. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death[1]. It is plausible that 4-Bromo-2-pyrrolidinobenzoic Acid could bind to the active site of DNA gyrase, with the benzoic acid moiety forming key interactions with the enzyme's residues and the pyrrolidine ring occupying a hydrophobic pocket. The bromine atom could further enhance binding affinity through specific interactions.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell cluster_drug_action Drug Action DNA Replication DNA Replication Cell Division Cell Division DNA Replication->Cell Division DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA Replication facilitates 4-Bromo-2-pyrrolidinobenzoic_Acid 4-Bromo-2-pyrrolidinobenzoic Acid 4-Bromo-2-pyrrolidinobenzoic_Acid->DNA_Gyrase inhibits

Caption: Putative inhibition of bacterial DNA gyrase.

Hypothesis 2: Modulation of Epigenetic Targets - HDAC Inhibition

The pyrrolidine scaffold is also present in molecules that target epigenetic machinery. For instance, spiro[pyrrolidine-3,3'-oxindoles] have been identified as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2)[2]. HDACs are crucial enzymes in the regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. The carboxylic acid of 4-Bromo-2-pyrrolidinobenzoic Acid could chelate the zinc ion in the active site of HDACs, a common binding mode for HDAC inhibitors, while the bromophenyl and pyrrolidine moieties could provide additional interactions to enhance potency and selectivity.

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_drug_action Drug Action Histones Histones Chromatin Chromatin Histones->Chromatin form Deacetylated_Histones Deacetylated Histones HDAC Histone Deacetylase (HDAC) HDAC->Histones deacetylates Condensed_Chromatin Condensed_Chromatin Deacetylated_Histones->Condensed_Chromatin lead to Gene_Silencing Gene_Silencing Condensed_Chromatin->Gene_Silencing results in 4-Bromo-2-pyrrolidinobenzoic_Acid 4-Bromo-2-pyrrolidinobenzoic Acid 4-Bromo-2-pyrrolidinobenzoic_Acid->HDAC inhibits

Caption: Hypothesized inhibition of Histone Deacetylase (HDAC).

Hypothesis 3: Interference with Metabolic Pathways - Coenzyme Q Biosynthesis

Benzoic acid and its derivatives have been shown to inhibit various enzymes, including those involved in metabolic pathways. For example, benzoic acid can inhibit Coenzyme Q (CoQ) biosynthesis, likely by targeting the PHB/PABA prenyl transferase enzyme[3][4]. CoQ is a vital component of the electron transport chain. By acting as a mimic of the natural substrate, p-hydroxybenzoic acid (PHB), 4-Bromo-2-pyrrolidinobenzoic Acid could competitively inhibit this key enzyme, leading to a depletion of CoQ and subsequent disruption of cellular respiration.

A Roadmap for Validation: Experimental Protocols

To transform these hypotheses into validated mechanisms, a structured experimental approach is essential. The following protocols provide a self-validating system to rigorously test the proposed mechanisms of action.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Validation Workflow Target_Identification Target Identification Assays (e.g., Affinity Chromatography, Proteomics) In_Vitro_Assays In Vitro Enzyme Inhibition Assays (e.g., DNA Gyrase, HDAC, CoQ Biosynthesis) Target_Identification->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays (e.g., Bacterial Growth, Cell Proliferation, Cellular Respiration) In_Vitro_Assays->Cell-Based_Assays Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Cell-Based_Assays->Binding_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Binding_Assays->SAR_Studies

Caption: A workflow for validating the proposed mechanism of action.

Detailed Methodologies

1. Target Identification using Affinity Chromatography-Mass Spectrometry:

  • Objective: To identify the direct binding partners of 4-Bromo-2-pyrrolidinobenzoic Acid in a relevant biological system (e.g., bacterial lysate, cancer cell extract).

  • Protocol:

    • Synthesize a derivative of 4-Bromo-2-pyrrolidinobenzoic Acid with a linker for immobilization onto a solid support (e.g., agarose beads).

    • Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. In Vitro DNA Gyrase Supercoiling Assay:

  • Objective: To determine if 4-Bromo-2-pyrrolidinobenzoic Acid inhibits the enzymatic activity of bacterial DNA gyrase.

  • Protocol:

    • Set up a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA, ATP, and varying concentrations of 4-Bromo-2-pyrrolidinobenzoic Acid.

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

    • Quantify the amount of supercoiled DNA to determine the IC50 value of the compound.

3. In Vitro HDAC Activity Assay:

  • Objective: To assess the inhibitory effect of 4-Bromo-2-pyrrolidinobenzoic Acid on HDAC activity.

  • Protocol:

    • Use a commercially available HDAC activity assay kit, which typically employs a fluorogenic substrate.

    • Incubate recombinant human HDAC enzyme with the substrate in the presence of varying concentrations of 4-Bromo-2-pyrrolidinobenzoic Acid.

    • Measure the fluorescence signal, which is proportional to the HDAC activity.

    • Calculate the IC50 value from the dose-response curve.

4. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement in a cellular context.

  • Protocol:

    • Treat intact cells with 4-Bromo-2-pyrrolidinobenzoic Acid or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Quantitative Data Summary

While specific quantitative data for 4-Bromo-2-pyrrolidinobenzoic Acid is not yet available, the following table presents hypothetical data based on the activities of related compounds to illustrate the expected outcomes of the proposed experiments.

AssayPutative TargetExpected IC50/EC50Reference Compound (Example)
DNA Gyrase InhibitionE. coli DNA Gyrase1 - 10 µMCiprofloxacin
HDAC InhibitionHDAC20.5 - 5 µMVorinostat
Antibacterial ActivityS. aureus2 - 16 µg/mLVancomycin
Anticancer Cell ProliferationMCF-7 Breast Cancer5 - 20 µMDoxorubicin

Conclusion: Charting the Path Forward

This technical guide has delineated a plausible and scientifically rigorous framework for understanding the mechanism of action of 4-Bromo-2-pyrrolidinobenzoic Acid. By leveraging our knowledge of the biological activities of its constituent chemical motifs, we have proposed that this compound likely functions as an enzyme inhibitor, with potential targets in bacterial, and mammalian systems. The outlined experimental protocols provide a clear and robust strategy for validating these hypotheses. The elucidation of the precise molecular mechanism of 4-Bromo-2-pyrrolidinobenzoic Acid will be a critical step in unlocking its full therapeutic potential and paving the way for its development as a novel therapeutic agent.

References

  • Sherer, B. A., et al. (2011). Pyrrolamides as potential antibacterial compounds that target DNA gyrase. [Source details not fully available in search results][1]

  • Hati, S., et al. (2016). Design and synthesis of spiro[pyrrolidine-3,3′-oxindoles] as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). [Source details not fully available in search results][2]

  • [Relevant reference for benzoic acid derivatives as antimicrobial agents]. [Source details not fully available in search results]
  • [Relevant reference for the role of the pyrrolidine scaffold in drug design]. [Source details not fully available in search results]
  • [Relevant reference for halogen bonding in drug-target interactions]. [Source details not fully available in search results]
  • [Relevant reference for the structure-activity relationship of pyrrolidine derivatives]. [Source details not fully available in search results]
  • [Relevant reference for enzyme inhibition by benzoic acid derivatives]. [Source details not fully available in search results]
  • [Relevant reference for target identification methodologies]. [Source details not fully available in search results]
  • [Relevant reference for cellular thermal shift assays]. [Source details not fully available in search results]
  • Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe. PLOS One. (2020). [Link][3][4]

Sources

An In-depth Technical Guide to 4-Bromo-2-pyrrolidinobenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-pyrrolidinobenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited publicly available information on the specific discovery and historical development of this compound, this guide focuses on its plausible synthesis, predicted physicochemical properties, and potential utility as a building block in the design of novel molecules. The content is structured to provide a deep understanding of the underlying chemical principles and practical considerations for researchers working with this and related compounds.

Introduction and Context

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of various functional groups onto the benzoic acid scaffold allows for the fine-tuning of electronic properties, steric hindrance, and biological activity. The title compound, 4-Bromo-2-pyrrolidinobenzoic acid, is a unique bifunctional molecule incorporating a halogenated aromatic ring and a cyclic amine substituent.

Plausible Synthetic Pathways

The synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid can be approached through several strategic routes, primarily involving the formation of the C-N bond between the benzoic acid ring and the pyrrolidine moiety, and the regioselective bromination of the aromatic ring. Two logical retrosynthetic pathways are considered here.

Retrosynthesis Target 4-Bromo-2-pyrrolidinobenzoic Acid Intermediate1 2-Pyrrolidinobenzoic Acid Target->Intermediate1 Electrophilic Bromination Intermediate2 4-Bromo-2-halobenzoic Acid Target->Intermediate2 Nucleophilic Aromatic Substitution (SNA r) or Transition Metal-Catalyzed Cross-Coupling StartingMaterial1a 2-Halobenzoic Acid Intermediate1->StartingMaterial1a Nucleophilic Aromatic Substitution (SNA r) or Transition Metal-Catalyzed Cross-Coupling StartingMaterial2a 2-Aminobenzoic Acid (Anthranilic Acid) Intermediate1->StartingMaterial2a Alkylation Intermediate2->StartingMaterial1a Halogenation StartingMaterial3 Pyrrolidine StartingMaterial1b Pyrrolidine StartingMaterial2b 1,4-Dihalobutane

Caption: Retrosynthetic analysis of 4-Bromo-2-pyrrolidinobenzoic Acid.

Pathway A: Bromination of 2-Pyrrolidinobenzoic Acid

This pathway involves the initial synthesis of 2-pyrrolidinobenzoic acid followed by electrophilic bromination.

Step 1: Synthesis of 2-Pyrrolidinobenzoic Acid

The formation of the C-N bond can be achieved through a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction. A common and effective method is the Ullmann condensation.

  • Reaction: 2-Chlorobenzoic acid is reacted with pyrrolidine in the presence of a copper catalyst and a base.

  • Causality: The copper catalyst facilitates the coupling of the amine with the aryl halide. The base is necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Step 2: Electrophilic Bromination

The 2-pyrrolidinobenzoic acid is then subjected to electrophilic bromination.

  • Reaction: Treatment with a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.

  • Causality: The pyrrolidino group is a strong activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom. The carboxylic acid group is a deactivating group and a meta-director. The powerful activating effect of the pyrrolidino group will direct the incoming electrophile (Br+) to the para position (position 4), which is sterically more accessible than the ortho position.

Pathway B: N-Arylation of a Pre-brominated Anthranilic Acid Derivative

This alternative pathway involves the introduction of the pyrrolidine ring onto a pre-functionalized benzoic acid derivative.

Step 1: Synthesis of 2-Amino-4-bromobenzoic Acid

This can be achieved by the bromination of anthranilic acid (2-aminobenzoic acid).

  • Reaction: Anthranilic acid is treated with a brominating agent.

  • Causality: The amino group is a strong activating ortho-, para-director. Direct bromination will likely lead to a mixture of products, including the desired 4-bromo isomer. Purification would be necessary.

Step 2: Formation of the Pyrrolidine Ring

The 2-amino-4-bromobenzoic acid can then be converted to the target compound by forming the pyrrolidine ring.

  • Reaction: Reaction with 1,4-dibromobutane in the presence of a base.

  • Causality: The amino group acts as a nucleophile, and a double alkylation with 1,4-dibromobutane will form the five-membered pyrrolidine ring.

Detailed Experimental Protocols

The following is a plausible experimental protocol for the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid via Pathway A.

Synthesis of 2-Pyrrolidinobenzoic Acid (Ullmann Condensation)

Ullmann_Condensation Reactant1 2-Chlorobenzoic Acid Product 2-Pyrrolidinobenzoic Acid Reactant1->Product Reactant2 Pyrrolidine Reactant2->Product Catalyst CuI, Base (e.g., K2CO3) Catalyst->Product Solvent Solvent (e.g., DMF or DMSO) Solvent->Product

Caption: Ullmann condensation for the synthesis of 2-Pyrrolidinobenzoic Acid.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Chlorobenzoic Acid156.5715.66 g0.1
Pyrrolidine71.1210.67 g (12.5 mL)0.15
Copper(I) Iodide (CuI)190.451.90 g0.01
Potassium Carbonate (K₂CO₃)138.2127.64 g0.2
Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-chlorobenzoic acid, potassium carbonate, and copper(I) iodide.

  • Add dimethylformamide (DMF) to the flask.

  • Begin stirring the mixture and add pyrrolidine dropwise at room temperature.

  • Heat the reaction mixture to 120-130 °C and maintain it at this temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-pyrrolidinobenzoic acid.

Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid (Electrophilic Bromination)

Electrophilic_Bromination Reactant 2-Pyrrolidinobenzoic Acid Product 4-Bromo-2-pyrrolidinobenzoic Acid Reactant->Product Reagent N-Bromosuccinimide (NBS) Reagent->Product Solvent Solvent (e.g., Acetic Acid) Solvent->Product

Caption: Electrophilic bromination of 2-Pyrrolidinobenzoic Acid.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Pyrrolidinobenzoic Acid191.229.56 g0.05
N-Bromosuccinimide (NBS)177.989.34 g0.0525
Acetic Acid-100 mL-

Procedure:

  • Dissolve 2-pyrrolidinobenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add N-bromosuccinimide portion-wise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 4-Bromo-2-pyrrolidinobenzoic Acid.

Physicochemical Properties and Spectroscopic Data

As there is limited experimental data available for 4-Bromo-2-pyrrolidinobenzoic Acid, the following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Appearance Likely a white to off-white solid
Melting Point Expected to be higher than 2-pyrrolidinobenzoic acid due to increased molecular weight and intermolecular forces from the bromine atom.
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols; sparingly soluble in water.
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns. The pyrrolidine protons will appear as multiplets in the aliphatic region. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.
¹³C NMR Aromatic carbons will appear in the range of 110-150 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm). The pyrrolidine carbons will be in the aliphatic region.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks of nearly equal intensity).
IR Spectroscopy Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-N stretch, and aromatic C-H and C=C stretches.

Potential Applications in Drug Discovery and Materials Science

The structure of 4-Bromo-2-pyrrolidinobenzoic Acid suggests several potential applications:

  • Scaffold for Medicinal Chemistry: The pyrrolidine ring is a key pharmacophore in many approved drugs. The benzoic acid moiety provides a handle for forming amide or ester linkages, while the bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular diversity. This makes it a valuable building block for creating libraries of compounds for drug screening.

  • Intermediate for Complex Molecule Synthesis: The bifunctional nature of this compound allows for sequential and orthogonal chemical transformations, making it a useful intermediate in the total synthesis of complex natural products and other target molecules.

  • Functional Materials: The aromatic and polar nature of the molecule could be exploited in the design of novel organic materials with specific electronic or self-assembly properties.

Conclusion

While the definitive history of 4-Bromo-2-pyrrolidinobenzoic Acid remains to be fully elucidated, its chemical structure and the principles of modern organic synthesis allow for the confident postulation of its preparation and properties. This guide provides a robust framework for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors. The versatility of its functional groups makes it a promising candidate for further exploration in the fields of drug discovery and materials science, embodying the power of substituted benzoic acids as foundational elements in chemical innovation.

References

  • Note: As no specific discovery paper for 4-Bromo-2-pyrrolidinobenzoic Acid was found, the references below pertain to the general synthetic methods and properties of related compounds.
  • Ullmann Condensation: For general procedures and mechanisms of the Ullmann condensation, refer to standard organic chemistry textbooks and review articles on the topic. A relevant starting point could be literature on the synthesis of N-aryl anthranilic acids.

  • Electrophilic Aromatic Substitution: Detailed information on the principles of electrophilic aromatic bromination can be found in advanced organic chemistry textbooks.

  • Spectroscopic Data of Benzoic Acid Derivatives: The NIST Chemistry WebBook and other spectral databases (e.g., PubChem) provide extensive data on various substituted benzoic acids that can be used for comparative analysis.

  • Synthesis of Halobenzoic Acids: Literature on the Sandmeyer reaction and other methods for the synthesis of halobenzoic acids from anthranilic acid provides context for alternative synthetic routes. [e.g., Synthesis of Heterocycles from Anthranilic acid and its Derivatives - A relevant dissertation or review article]

  • Pyrrolidine in Drug Discovery: Review articles on the role of the pyrrolidine scaffold in medicinal chemistry can provide insights into the potential biological significance of the title compound.

Spectroscopic Characterization of 4-Bromo-2-pyrrolidinobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Bromo-2-pyrrolidinobenzoic Acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. This guide is structured to offer not just data, but a deeper understanding of the underlying scientific reasoning, empowering researchers in their synthetic and analytical endeavors.

Molecular Structure and a Priori Analysis

4-Bromo-2-pyrrolidinobenzoic Acid is a disubstituted benzoic acid derivative. The key structural features that will govern its spectroscopic properties are:

  • Aromatic Ring: A benzene ring with three distinct proton environments.

  • Bromine Substituent: A heavy halogen atom that will influence the electronic environment of the aromatic ring and provide a characteristic isotopic pattern in mass spectrometry.

  • Carboxylic Acid Group: A functional group with a highly deshielded proton and a characteristic carbonyl stretch in infrared spectroscopy.

  • Pyrrolidino Group: A saturated heterocyclic amine substituent that will have a significant electronic and steric influence on the aromatic ring and will exhibit its own characteristic proton and carbon signals in NMR spectroscopy.

The interplay of these features will result in a unique spectroscopic fingerprint, which we will explore in the following sections.

Figure 1. Molecular Structure of 4-Bromo-2-pyrrolidinobenzoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of 4-Bromo-2-pyrrolidinobenzoic Acid.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the pyrrolidine ring and the carboxylic acid. The chemical shifts are influenced by the electron-donating nature of the pyrrolidino group and the electron-withdrawing nature of the bromine and carboxylic acid groups.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1HThe acidic proton is highly deshielded and its signal is often broad.
Aromatic (H-6)7.8 - 8.0Doublet1HThis proton is ortho to the carboxylic acid group and is expected to be the most deshielded of the aromatic protons.
Aromatic (H-5)7.2 - 7.4Doublet of doublets1HCoupled to both H-6 and H-3.
Aromatic (H-3)6.8 - 7.0Doublet1HThis proton is ortho to the electron-donating pyrrolidino group and is expected to be the most shielded of the aromatic protons.
Pyrrolidine (α-CH₂)3.3 - 3.6Triplet4HProtons on the carbons directly attached to the nitrogen atom.
Pyrrolidine (β-CH₂)1.9 - 2.2Multiplet4HProtons on the carbons beta to the nitrogen atom.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)165 - 170The carbonyl carbon is significantly deshielded.
Aromatic (C-2)145 - 150Carbon attached to the pyrrolidino group.
Aromatic (C-4)115 - 120Carbon attached to the bromine atom.
Aromatic (C-6)130 - 135
Aromatic (C-1)125 - 130
Aromatic (C-5)120 - 125
Aromatic (C-3)110 - 115
Pyrrolidine (α-CH₂)45 - 50
Pyrrolidine (β-CH₂)25 - 30
Experimental Protocol for NMR Data Acquisition

G start Start: Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) start->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument insert Insert the NMR tube into the spectrometer instrument->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire Data shim->acquire h1 Acquire ¹H NMR spectrum acquire->h1 c13 Acquire ¹³C NMR spectrum h1->c13 process Data Processing c13->process fourier Apply Fourier transform to the raw data process->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integration of ¹H signals baseline->integrate end End: Spectral Analysis integrate->end

Figure 2. Workflow for NMR Data Acquisition and Processing.

  • Sample Preparation: Dissolve 5-10 mg of 4-Bromo-2-pyrrolidinobenzoic Acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Bromo-2-pyrrolidinobenzoic Acid is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C-N bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadThis very broad signal is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960MediumCorresponding to the C-H stretches of the pyrrolidine ring.
C=O (Carboxylic Acid)1680 - 1710StrongThe carbonyl stretch is a very strong and sharp signal.
C=C (Aromatic)1450 - 1600Medium to Weak
C-N (Amine)1250 - 1350Medium
C-Br500 - 600Medium
Experimental Protocol for IR Data Acquisition

A common and convenient method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid 4-Bromo-2-pyrrolidinobenzoic Acid is placed directly on the ATR crystal.

  • Data Acquisition: The ATR anvil is pressed against the sample to ensure good contact. The IR spectrum is then recorded.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-2-pyrrolidinobenzoic Acid, the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Ion Predicted m/z Notes
[M]⁺271/273Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
[M-OH]⁺254/256Loss of the hydroxyl radical from the carboxylic acid.
[M-COOH]⁺226/228Loss of the carboxylic acid group (decarboxylation).
[M-C₄H₈N]⁺200/202Loss of the pyrrolidino group.
Experimental Protocol for MS Data Acquisition

G start Start: Sample Introduction dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) start->dissolve infuse Infuse the sample solution into the mass spectrometer via direct injection or LC dissolve->infuse ionization Ionization infuse->ionization esi Electrospray Ionization (ESI) is a common technique for this type of molecule ionization->esi analysis Mass Analysis esi->analysis quadrupole A quadrupole or time-of-flight (TOF) analyzer separates ions based on their m/z ratio analysis->quadrupole detection Detection quadrupole->detection detector Ions are detected and the signal is amplified detection->detector end End: Mass Spectrum Generation detector->end

Figure 3. General Workflow for Mass Spectrometry Data Acquisition.

  • Sample Introduction: The sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is suitable for this molecule to keep the molecular ion intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-Bromo-2-pyrrolidinobenzoic Acid. The expected NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. The structural features of the molecule, particularly the interplay between the electron-donating pyrrolidino group and the electron-withdrawing bromine and carboxylic acid substituents, are expected to produce a distinct and interpretable set of spectra. Experimental verification of these predictions will be a valuable contribution to the chemical literature.

References

  • While no direct references for the complete spectroscopic data of 4-Bromo-2-pyrrolidinobenzoic Acid were found, the principles and data for analogous compounds are well-documented in chemical databases and literature.

    • PubChem: A comprehensive database of chemical molecules and their activities against biological assays. [Link]

    • NIST Chemistry WebBook: A gateway to the data collections of the National Institute of Standards and Technology. [Link]

    • SpectraBase: A comprehensive collection of spectral data. [Link]

A Technical Guide to the Potential Biological Activities of 4-Bromo-2-pyrrolidinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be readily derivatized to interact with a multitude of biological targets is a paramount objective. The 4-Bromo-2-pyrrolidinobenzoic acid core represents one such "privileged" structure. Its unique combination of a halogenated aromatic ring and a cyclic amino acid moiety provides a versatile platform for the development of new therapeutic agents. The bromine atom, a key functional group, can significantly influence the compound's pharmacokinetic properties and binding affinities, often enhancing biological activity.[1][2][3] This guide provides an in-depth exploration of the synthesis, potential biological activities, and structure-activity relationships of derivatives of 4-Bromo-2-pyrrolidinobenzoic acid, offering a technical resource for researchers and drug development professionals.

The Core Scaffold: Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid

The journey into the therapeutic potential of this class of compounds begins with the efficient synthesis of the core scaffold, 4-Bromo-2-pyrrolidinobenzoic acid. While direct synthesis methods for this specific molecule are not extensively documented in publicly available literature, a rational synthetic approach can be devised based on established organic chemistry principles. A plausible and efficient method involves the nucleophilic aromatic substitution of a suitable starting material, such as 4-bromo-2-fluorobenzoic acid, with pyrrolidine. The fluorine atom at the 2-position is activated towards nucleophilic displacement by the electron-withdrawing carboxylic acid group.

Experimental Protocol: Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid
  • Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add pyrrolidine (2.0-3.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

4-Bromo-2-fluorobenzoic Acid 4-Bromo-2-fluorobenzoic Acid 4-Bromo-2-pyrrolidinobenzoic Acid 4-Bromo-2-pyrrolidinobenzoic Acid 4-Bromo-2-fluorobenzoic Acid->4-Bromo-2-pyrrolidinobenzoic Acid Nucleophilic Aromatic Substitution (DMSO, 80-120°C) Pyrrolidine Pyrrolidine Pyrrolidine->4-Bromo-2-pyrrolidinobenzoic Acid

Caption: Synthetic pathway for 4-Bromo-2-pyrrolidinobenzoic Acid.

Derivatization Strategies and Potential Biological Activities

The therapeutic potential of the 4-Bromo-2-pyrrolidinobenzoic acid scaffold is unlocked through the strategic derivatization of its carboxylic acid and pyrrolidine functionalities. These modifications can lead to compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

The pyrrolidine ring is a common feature in many anticancer agents.[4][5] Derivatives of 4-Bromo-2-pyrrolidinobenzoic acid, particularly amides and esters, are promising candidates for anticancer drug development. The presence of the bromo substituent can enhance the antiproliferative activity.[1][6]

Many pyrrolidine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling and proliferation. The derivatives of 4-Bromo-2-pyrrolidinobenzoic acid could potentially act as ATP-competitive inhibitors, binding to the active site of kinases involved in cancer progression.

cluster_0 Cancer Cell Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase binds Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival promotes Derivative 4-Bromo-2-pyrrolidinobenzoic Acid Derivative Derivative->Receptor_Tyrosine_Kinase inhibits

Caption: Potential mechanism of anticancer activity via kinase inhibition.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The development of novel anti-inflammatory agents with improved safety profiles is a significant area of research. Pyrrolidine derivatives have shown promise as anti-inflammatory agents.[7][8]

A key target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation. Derivatives of 4-Bromo-2-pyrrolidinobenzoic acid could selectively inhibit COX-2, thereby reducing inflammation with potentially fewer gastrointestinal side effects than traditional NSAIDs.

cluster_1 Inflammatory Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediates Derivative 4-Bromo-2-pyrrolidinobenzoic Acid Derivative Derivative->COX2 inhibits

Caption: Potential mechanism of anti-inflammatory activity via COX-2 inhibition.

  • Enzyme Preparation: Use a commercially available COX-2 inhibitor screening assay kit.

  • Reaction Mixture: Prepare a reaction mixture containing the COX-2 enzyme, a heme cofactor, and the test compound or a known inhibitor (e.g., celecoxib) in a buffer.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Measurement: Measure the peroxidase activity of COX-2 by monitoring the colorimetric development of a substrate at a specific wavelength.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyrrolidine-containing compounds have demonstrated a broad spectrum of antimicrobial activity.[4] The bromo substituent can also contribute to the antimicrobial efficacy of the molecule.[3][9]

A potential target for antibacterial agents is DNA gyrase, an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, the derivatives of 4-Bromo-2-pyrrolidinobenzoic acid could prevent bacterial proliferation.

  • Bacterial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-Bromo-2-pyrrolidinobenzoic acid derivatives is highly dependent on their structural features.

  • Role of the Bromine Atom: The position and presence of the bromine atom on the aromatic ring can significantly impact activity. Halogen bonding and lipophilicity changes can influence target binding and cell permeability.[1][2]

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters can modulate the compound's physicochemical properties and its ability to form hydrogen bonds with biological targets.

  • Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can affect the overall conformation of the molecule and its interaction with the target's binding pocket.

Data Summary

While specific data for 4-Bromo-2-pyrrolidinobenzoic acid derivatives is limited in the public domain, the following table summarizes representative data for structurally related compounds to provide a benchmark for future studies.

Compound ClassBiological ActivityTargetRepresentative IC50/MIC
Brominated Indole DerivativesAnti-inflammatoryNO and TNFα production~10-50 µM
Pyrrolidine-based Kinase InhibitorsAnticancerVarious KinasesNanomolar to low micromolar range
Pyrrolidine-containing AntibacterialsAntibacterialDNA Gyrase / OtherLow µg/mL range

Conclusion and Future Directions

The 4-Bromo-2-pyrrolidinobenzoic acid scaffold holds considerable promise for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of this core and the potential for extensive derivatization make it an attractive starting point for drug discovery programs. Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives to establish a clear structure-activity relationship. Further studies into the mechanisms of action and in vivo efficacy of the most potent compounds will be crucial for translating these promising molecules into clinical candidates.

References

  • Ben-Eltriki, M., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 135. Available at: [Link]

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114917. Available at: [Link]

  • Choudhary, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4817-4841. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1228511. Available at: [Link]

  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(3), 1599. Available at: [Link]

  • Abdel-Aziz, M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 6873–6902. Available at: [Link]

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Semantic Scholar. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Advances, 12(45), 29283-29294. Available at: [Link]

  • Ayaz, F., et al. (2020). Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives. Inflammation, 43(3), 1066-1076. Available at: [Link]

  • A kind of preparation method of 4- bromobenzoic acids. (2018). Google Patents.
  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). (n.d.). ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Lazar, C., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(18), 5897. Available at: [Link]

  • Stan, M.-C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1124. Available at: [Link]

  • Gutarowska, B., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5483. Available at: [Link]

  • Stan, M.-C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Available at: [Link]

  • Ionescu, M.-A., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(7), 1435. Available at: [Link]

  • Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105. Available at: [Link]

  • Jasiewicz, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7800. Available at: [Link]

  • Kamal, A., et al. (2003). Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][1][4]benzodiazepines as DNA-interactive antitumour antibiotics. Current Medicinal Chemistry - Anti-Cancer Agents, 3(2), 121-137. Available at: [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.). International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Jasiewicz, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7800. Available at: [Link]

  • Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(2), 125-139. Available at: [Link]

  • Khan, M. A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). MDPI. Available at: [Link]

  • The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Stan, M.-C., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Available at: [Link]

  • Ionescu, M.-A., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(7), 1435. Available at: [Link]

  • Gutarowska, B., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5483. Available at: [Link]

Sources

Introduction: Unveiling the Potential of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-pyrrolidinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-pyrrolidinobenzoic Acid is a synthetic organic compound that holds significant promise in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a halogenated benzoic acid scaffold coupled with a pyrrolidine ring, presents a compelling starting point for the development of novel therapeutic agents. The incorporation of a bromine atom can modulate the metabolic stability and electronic properties of the molecule, while the pyrrolidine moiety, a common pharmacophore, can influence its binding to biological targets.[1] As with any compound earmarked for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 4-Bromo-2-pyrrolidinobenzoic Acid, critical parameters that underpin its potential as a drug candidate.

Physicochemical Properties: A Predictive Overview

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₂BrNO₂Based on the chemical structure.
Molecular Weight 270.12 g/mol Calculated from the molecular formula.
Predicted pKa ~3-4 for the carboxylic acid; ~10-11 for the pyrrolidine nitrogenThe electron-withdrawing nature of the aromatic ring and bromine atom will increase the acidity of the carboxylic acid compared to a simple aliphatic carboxylic acid. The pyrrolidine nitrogen is a secondary amine and is expected to be basic.
Predicted LogP ~2-3The presence of the hydrophobic bromophenyl group is balanced by the polar carboxylic acid and the pyrrolidine ring. The octanol-water partition coefficient is a key indicator of lipophilicity.

These predicted values suggest that 4-Bromo-2-pyrrolidinobenzoic Acid is likely to be a weakly acidic compound with moderate lipophilicity. Its solubility is expected to be pH-dependent.

Solubility Assessment: A Critical Step in Drug Development

The solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy. Poor solubility can lead to low absorption and erratic dosing. A comprehensive solubility assessment in various aqueous and organic media is therefore essential.

Experimental Workflow for Solubility Determination

The following workflow outlines the key steps for a thorough solubility assessment of 4-Bromo-2-pyrrolidinobenzoic Acid.

Caption: Experimental workflow for comprehensive solubility assessment.

Detailed Protocols

1. Kinetic Solubility Determination (Turbidimetric Method)

  • Objective: To obtain a rapid assessment of the compound's solubility in a high-throughput manner.

  • Methodology:

    • Prepare a high-concentration stock solution of 4-Bromo-2-pyrrolidinobenzoic Acid in dimethyl sulfoxide (DMSO).

    • In a 96-well plate, add the stock solution to a series of aqueous buffers with varying pH values.

    • Monitor the solutions for the formation of a precipitate using a nephelometer or a plate reader capable of measuring turbidity.

    • The concentration at which precipitation is first observed is recorded as the kinetic solubility.

2. Thermodynamic Solubility Determination (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of the compound, which is considered the "gold standard" for solubility measurement.

  • Methodology:

    • Add an excess amount of solid 4-Bromo-2-pyrrolidinobenzoic Acid to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, filter the samples to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3. pH-Dependent Solubility Profile

  • Objective: To understand how the solubility of the compound changes with pH. This is crucial for predicting its behavior in the gastrointestinal tract.

  • Methodology:

    • Perform the shake-flask method using a series of buffers covering a wide pH range (e.g., from pH 1 to 10).

    • Plot the measured solubility as a function of pH. The resulting profile will be influenced by the pKa of the carboxylic acid and the pyrrolidine nitrogen.

4. Solubility in Biorelevant Media

  • Objective: To assess the compound's solubility in media that simulate the conditions of the human gastrointestinal tract.

  • Methodology:

    • Determine the thermodynamic solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).

    • These media contain bile salts and phospholipids, which can significantly impact the solubility of lipophilic compounds.

5. Solubility in Organic Solvents

  • Objective: To identify suitable solvents for formulation development and analytical method development.

  • Methodology:

    • Determine the thermodynamic solubility in a range of common organic solvents (e.g., ethanol, methanol, acetonitrile, acetone). Carboxylic acids are generally soluble in polar organic solvents.[2][3]

Stability Profile: Ensuring Compound Integrity

A drug candidate must remain stable throughout its shelf life and upon administration. Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Experimental Workflow

The following workflow illustrates the key stress conditions used in forced degradation studies.

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation Studies
  • Objective: To investigate the intrinsic stability of 4-Bromo-2-pyrrolidinobenzoic Acid under various stress conditions.

  • General Methodology:

    • Prepare solutions of the compound in the respective stress media.

    • Expose the solutions to the specified conditions for a defined period.

    • At various time points, withdraw samples and quench the degradation reaction if necessary.

    • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry (MS) can be used to identify the degradants.

1. Acidic and Basic Hydrolysis

  • Conditions:

    • Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic: 0.1 N NaOH at room temperature and elevated temperature.

  • Expected Outcome: The amide bond in the pyrrolidine ring is generally stable, but the carboxylic acid may undergo reactions under harsh conditions.

2. Oxidative Degradation

  • Conditions: 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Expected Outcome: The pyrrolidine ring and the aromatic ring may be susceptible to oxidation.

3. Thermal Degradation

  • Conditions: The solid compound and a solution are exposed to elevated temperatures (e.g., 60°C) in a stability chamber.

  • Expected Outcome: Assess the potential for solid-state and solution-state thermal degradation.

4. Photolytic Degradation

  • Conditions: Expose the solid compound and a solution to light according to the International Council for Harmonisation (ICH) Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).

  • Expected Outcome: The brominated aromatic ring may be susceptible to photodecomposition.

Data Interpretation and Reporting

All quantitative data from the solubility and stability studies should be summarized in clear and concise tables.

Example Solubility Data Table:

MediumTemperature (°C)Solubility (µg/mL)
pH 2.0 Buffer25
pH 5.0 Buffer25
pH 7.4 Buffer25
pH 9.0 Buffer25
FaSSIF37
FeSSIF37
Ethanol25

Example Stability Data Table:

Stress ConditionDuration% Assay of Parent Compound% Total Degradation
0.1 N HCl (60°C)24 h
0.1 N NaOH (RT)24 h
3% H₂O₂ (RT)24 h
60°C (Solid)7 days
ICH Photostability

Conclusion: A Pathway to Informed Drug Development

A comprehensive understanding of the solubility and stability of 4-Bromo-2-pyrrolidinobenzoic Acid is a non-negotiable prerequisite for its advancement as a potential drug candidate. The experimental framework detailed in this guide provides a robust strategy for generating the critical data required by researchers, scientists, and drug development professionals. By systematically evaluating its physicochemical properties, the scientific community can make informed decisions regarding its formulation, preclinical testing, and ultimately, its potential to address unmet medical needs.

References

  • PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2). [Link]

  • PubChem. 4-Bromo-2-iodobenzoic acid. [Link]

  • PubChem. 4-Bromo-2,5-difluorobenzoic acid. [Link]

  • NIST. Benzoic acid, 4-bromo-. [Link]

  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]

  • ACS Publications. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. [Link]

  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Wikipedia. Carboxylic acid. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]

  • Britannica. Carboxylic acid. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

Sources

In Silico Blueprint: A Technical Guide to the Theoretical and Computational Modeling of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Potential Therapeutic Agent

In the landscape of modern drug discovery, the journey from conceptual molecule to clinical candidate is increasingly driven by computational methodologies. These in silico techniques offer a powerful lens to predict, analyze, and refine the properties of novel chemical entities, saving significant time and resources. This guide focuses on a comprehensive theoretical and computational workflow for the characterization of 4-Bromo-2-pyrrolidinobenzoic Acid , a molecule of potential pharmacological interest.

While specific experimental data on this compound is not yet prevalent in public literature, its structure is a composite of well-regarded pharmacophores. The benzoic acid scaffold is a cornerstone in medicinal chemistry, found in drugs ranging from anti-inflammatory agents to antibacterials.[1][2] The inclusion of a halogen, specifically bromine, can modulate physicochemical properties such as lipophilicity and metabolic stability, and can introduce specific interactions like halogen bonding.[3] Furthermore, the pyrrolidine ring , a saturated five-membered heterocycle, is a key feature in numerous FDA-approved drugs.[4][5] Its three-dimensional structure and ability to form hydrogen bonds make it a versatile component for optimizing potency, selectivity, and pharmacokinetic profiles.[6][7][8]

This document serves as a technical blueprint, detailing a multi-faceted computational approach to elucidate the structural, electronic, and interactive properties of 4-Bromo-2-pyrrolidinobenzoic Acid, thereby establishing a foundational dataset for its potential development as a therapeutic agent.

Part 1: Foundational Analysis: Molecular Structure and In Silico Profiling

The initial phase of any computational study is the creation of a high-fidelity digital representation of the molecule and an assessment of its fundamental drug-like properties.

Molecular Structure Generation

The first step is the generation of the molecule's 2D and 3D structures. This is typically performed using chemical drawing software.

Protocol: 2D Sketching and 3D Conversion

  • 2D Sketching: Draw the 4-Bromo-2-pyrrolidinobenzoic Acid structure using a chemical editor such as MarvinSketch.[9] This provides a topologically correct representation.

  • Conversion to 3D: Employ the software's built-in tools to convert the 2D sketch into an initial 3D conformation. This process uses standard bond lengths and angles to generate a plausible, albeit not energy-minimized, 3D structure.

  • Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to resolve any steric clashes or unnatural bond geometries. This creates a reasonable starting structure for more rigorous quantum mechanical calculations.

Physicochemical Property Prediction

With a 3D structure, we can calculate key physicochemical properties that influence a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness."

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~270.12 g/mol Influences diffusion and absorption (Lipinski's: <500)
LogP (Octanol-Water Partition Coefficient)(Calculated)Measures lipophilicity, affecting solubility and membrane permeability (Lipinski's: <5)
Topological Polar Surface Area (TPSA)(Calculated)Predicts cell permeability and transport properties (Generally <140 Ų)
Hydrogen Bond Donors1 (from -COOH)Number of potential hydrogen bond interactions (Lipinski's: <5)
Hydrogen Bond Acceptors2 (from C=O, -OH)Number of potential hydrogen bond interactions (Lipinski's: <10)

Note: Specific LogP and TPSA values require calculation by cheminformatics software.

Part 2: Quantum Mechanical Deep Dive: Density Functional Theory (DFT)

To gain a profound understanding of the molecule's electronic structure, stability, and reactivity, we employ Density Functional Theory (DFT), a robust quantum mechanical method.

Rationale for DFT Analysis

DFT calculations provide insights that are not accessible through classical molecular mechanics. For 4-Bromo-2-pyrrolidinobenzoic Acid, DFT allows us to:

  • Determine the most stable 3D conformation (the global energy minimum).

  • Analyze the distribution of electrons and identify reactive sites.

  • Predict spectroscopic properties (e.g., IR, Raman) that can validate experimental findings.

  • Calculate electronic descriptors like the HOMO-LUMO gap, which relates to chemical reactivity and electronic transitions.

Experimental Protocol: Geometry Optimization and Frequency Calculation

This protocol outlines a standard procedure using the Gaussian suite of programs, a widely-used software package for electronic structure calculations.[10][11][12][13][14]

  • Input File Preparation: The 3D structure from Part 1 is loaded into a graphical interface like GaussView.[12] The molecular charge (0) and spin multiplicity (singlet) are defined.

  • Calculation Setup:

    • Job Type: Opt+Freq is selected. This command instructs Gaussian to first perform a geometry optimization (Opt) to find the lowest energy structure, and then conduct a frequency calculation (Freq) on the optimized geometry.[11]

    • Method: The B3LYP functional is chosen, as it provides a good balance of accuracy and computational cost for a wide range of organic molecules.

    • Basis Set: The 6-31G(d) basis set is selected. This is a Pople-style basis set that includes polarization functions (d) on heavy atoms, which is crucial for accurately describing the geometry and electronic distribution.

  • Execution: The calculation is submitted to the Gaussian software for processing.

  • Analysis of Output:

    • Convergence: The output file is checked to ensure the optimization has converged successfully.

    • Frequency Analysis: The results of the frequency calculation are inspected. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

Data Presentation: Key DFT-Derived Descriptors

The results from the DFT calculation provide quantitative data on the molecule's electronic properties.

DFT DescriptorDefinitionSignificance
Total Energy (Hartrees) The total electronic energy of the molecule at its optimized geometry.Provides a measure of the molecule's thermodynamic stability.
Dipole Moment (Debye) A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Visualization: Illuminating Electronic Features

Visualizing the DFT results is critical for intuitive understanding.

  • Molecular Orbitals: The 3D plots of the HOMO and LUMO reveal which parts of the molecule are involved in electron donation and acceptance, respectively.

  • Electrostatic Potential (ESP) Map: The ESP map is plotted on the molecule's electron density surface. It uses a color scale (typically red to blue) to show regions of negative (electron-rich) to positive (electron-poor) electrostatic potential. This map is invaluable for predicting sites of non-covalent interactions, such as where a protein might form hydrogen bonds.

Diagram: DFT Workflow

DFT_Workflow cluster_prep Preparation cluster_calc Calculation (Gaussian) cluster_analysis Analysis node_3D Initial 3D Structure Input Create Input File (Charge=0, Spin=Singlet) node_3D->Input Setup Set Method: Job: Opt+Freq Functional: B3LYP Basis Set: 6-31G(d) Input->Setup Run Run Calculation Setup->Run Check Check Convergence & No Imaginary Frequencies Run->Check Extract Extract Data: - Optimized Geometry - Energies (HOMO/LUMO) - Dipole Moment Check->Extract Visualize Visualize Results: - ESP Map - Molecular Orbitals Check->Visualize

Caption: Workflow for DFT Geometry Optimization and Frequency Calculation.

Part 3: Target Engagement: Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength and nature of the interaction. It is a cornerstone of structure-based drug design.

Rationale for Molecular Docking

For 4-Bromo-2-pyrrolidinobenzoic Acid, docking studies are essential to:

  • Identify potential protein targets.

  • Predict the binding mode and affinity (scoring).

  • Generate hypotheses about the Structure-Activity Relationship (SAR).

  • Provide a starting conformation for more computationally intensive simulations like Molecular Dynamics.

Experimental Protocol: A General Docking Workflow

This protocol describes a typical workflow using AutoDock Vina, a widely-used and validated open-source docking program.[15][16][17][18]

  • Target Preparation:

    • A 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools (ADT), non-essential molecules (e.g., water, co-factors) are removed.

    • Polar hydrogens are added, and partial charges (e.g., Gasteiger charges) are assigned to each atom. The prepared protein is saved in the required PDBQT file format.[17]

  • Ligand Preparation:

    • The DFT-optimized 3D structure of 4-Bromo-2-pyrrolidinobenzoic Acid is used as the starting point.

    • Using ADT, non-polar hydrogens are merged, rotatable bonds are defined, and partial charges are assigned. The ligand is saved in the PDBQT format.

  • Grid Box Definition: A 3D grid, or "search space," is defined around the active site of the target protein. This box must be large enough to encompass the entire binding pocket, allowing the ligand to freely rotate and translate within it.

  • Running AutoDock Vina: The Vina executable is run from the command line, specifying the prepared protein, the prepared ligand, the grid box coordinates and dimensions, and an output file name. The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for more rigorous results.[16]

  • Analysis of Results:

    • Vina outputs a set of predicted binding poses, ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted interaction.

    • The top-ranked poses are visualized using software like PyMOL or ChimeraX to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) between the ligand and protein residues.

Data Presentation: Sample Docking Results
Pose RankBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting ResiduesInteraction Type
1-8.50.000Tyr254, Asp312H-Bond, Pi-Cation
2-8.21.345Val211, Leu350Hydrophobic
3-7.92.108Arg155H-Bond, Salt Bridge
(Note: Data is illustrative and depends on the specific protein target.)
Diagram: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation (AutoDock Tools) PDB Protein Structure (PDB) PrepProt Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges (Save as PDBQT) PDB->PrepProt Ligand Ligand Structure (from DFT Opt) PrepLig Prepare Ligand: - Define Rotatable Bonds - Assign Charges (Save as PDBQT) Ligand->PrepLig Grid Define Grid Box (Search Space) PrepProt->Grid Vina Run Docking Simulation (AutoDock Vina) PrepLig->Vina Grid->Vina Analysis Analyze Results: - Binding Affinity Scores - Visualize Poses - Identify Interactions Vina->Analysis

Caption: A generalized workflow for structure-based molecular docking.

Part 4: Simulating Biological Dynamics: Molecular Dynamics (MD)

While docking provides a static snapshot, MD simulations model the dynamic behavior of the ligand-protein complex in a simulated physiological environment, offering deeper insights into the stability and nature of the binding.

Rationale for MD Simulations

MD simulations are crucial for:

  • Assessing the stability of the docked ligand pose over time.

  • Observing conformational changes in both the ligand and the protein upon binding.

  • Calculating binding free energies with higher accuracy (e.g., using MM/PBSA or MM/GBSA methods).

  • Understanding the role of solvent (water) molecules in the binding event.

Experimental Protocol: Ligand-Protein Complex Simulation

This protocol outlines a standard workflow using GROMACS, a high-performance and widely-used MD engine.[19][20][21][22][23]

  • System Preparation:

    • The highest-scoring docked pose of the 4-Bromo-2-pyrrolidinobenzoic Acid-protein complex is selected as the starting structure.

    • A molecular mechanics force field (e.g., AMBER, CHARMM) is chosen to describe the physics of the system. The GROMACS pdb2gmx tool is used to generate the protein topology.[23]

    • Ligand parameters (topology) are generated using a server like CGenFF or antechamber, ensuring compatibility with the chosen protein force field.

  • Solvation and Ionization:

    • The complex is placed in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

    • The box is filled with explicit water molecules (e.g., TIP3P model).

    • Ions (e.g., Na+, Cl-) are added to neutralize the overall charge of the system and mimic a physiological salt concentration.

  • Minimization and Equilibration:

    • Energy Minimization: A steepest descent minimization is performed to remove any steric clashes between atoms in the initial setup.

    • NVT Equilibration: A short simulation (e.g., 100 ps) is run at constant Number of particles, Volume, and Temperature (NVT ensemble). This allows the system to reach the target temperature while the protein and ligand are position-restrained.

    • NPT Equilibration: A longer simulation (e.g., 1 ns) is run at constant Number of particles, Pressure, and Temperature (NPT ensemble). This stabilizes the pressure and density of the system, again with position restraints on the complex.

  • Production MD: The position restraints are removed, and the main simulation is run for a significant duration (e.g., 50-100 ns) to collect data on the system's dynamic behavior.

  • Trajectory Analysis: The output trajectory is analyzed to extract meaningful data:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions, indicating system stability.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds between the ligand and protein throughout the simulation.

Data Presentation: Key MD Analysis Metrics
MetricDescriptionInterpretation
Backbone RMSD Average RMSD of the protein C-alpha atoms over the production run.A low, stable RMSD value (< 3 Å) suggests the protein structure is stable.
Ligand RMSD Average RMSD of the ligand heavy atoms relative to the protein active site.A low, stable value indicates the ligand remains bound in a consistent pose.
RMSF Plot A plot of RMSF per residue.Peaks in the plot indicate regions of high flexibility in the protein.
H-Bond Occupancy The percentage of simulation time a specific hydrogen bond exists.High occupancy (>50%) indicates a stable and important interaction.
Diagram: Molecular Dynamics Simulation Workflow

MD_Workflow cluster_prep System Preparation (GROMACS) cluster_equil Minimization & Equilibration DockedPose Best Docked Pose (Ligand-Protein Complex) Topology Generate Topology (Protein & Ligand Force Field) DockedPose->Topology Solvate Solvate in Water Box & Add Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration (Constant Temp) Minimize->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production Analysis Trajectory Analysis: - RMSD (Stability) - RMSF (Flexibility) - H-Bond Analysis Production->Analysis

Caption: Standard workflow for a Molecular Dynamics simulation of a protein-ligand complex.

Conclusion: Synthesizing a Comprehensive In Silico Profile

This technical guide outlines a rigorous, multi-step computational workflow for the deep characterization of 4-Bromo-2-pyrrolidinobenzoic Acid. By systematically progressing from fundamental property prediction to quantum mechanics, molecular docking, and dynamic simulations, researchers can build a comprehensive in silico profile of the molecule. This integrated data provides a robust foundation for understanding its potential as a drug candidate, guiding experimental design, and accelerating the drug discovery process. Each step in this workflow is a self-validating system, from confirming energy minima in DFT to ensuring system stability in MD, embodying the principles of scientific integrity and expertise in the application of computational chemistry.

References

  • Abdel-Maksoud, M. S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link][4][5]

  • AutoDock Vina. (2020). Tutorial. The Scripps Research Institute. Available at: [Link][16]

  • Barrett Research Group. (n.d.). Gaussian 09W Tutorial. University of Nevada, Reno. Available at: [Link][13]

  • Bioinformatics Insights. (2024). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Available at: [Link][18]

  • Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link][15]

  • Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Available at: [Link][9]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Available at: [Link][22]

  • Gaussian, Inc. (2019). Gaussian & GaussView Tutorial Videos. Available at: [Link][12]

  • GOMOS, A. M., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health. Available at: [Link][24]

  • Immad, et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link][1][25]

  • In silico Science. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available at: [Link][21]

  • Justin L. MacCallum, et al. (n.d.). GROMACS Tutorials. University of Calgary. Available at: [Link][19][20]

  • Le, T. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. OMICS International. Available at: [Link][2]

  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Available at: [Link][11]

  • Mpinda, A. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. ResearchGate. Available at: [Link][3]

  • Practical Cheminformatics. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. Available at: [Link][10]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link][16]

  • Salerno, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link][6][8]

  • Schrödinger. (n.d.). Computational Platform for Molecular Discovery & Design. Available at: [Link][26]

  • The GROMACS project. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Available at: [Link][20]

  • Tota-Maharaj, K., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Available at: [Link][23]

  • VMD - Visual Molecular Dynamics. (n.d.). University of Illinois at Urbana-Champaign. Available at: [Link]

  • YouTube. (2022). Gauss View | DFT calculation | Introductory Video 1 | Tutorial. Available at: [Link][14]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Available at: [Link][17]

Sources

A Comprehensive Technical Guide to the Synthesis of Novel 4-Bromo-2-pyrrolidinobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-bromo-2-pyrrolidinobenzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the development of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the synthesis of novel analogs based on this core structure. We will explore the strategic considerations for the construction of the core scaffold, detailing the two primary synthetic routes: the Ullmann condensation and the Buchwald-Hartwig amination. Furthermore, this guide will elucidate the pathways for the diversification of the core structure, with a focus on Suzuki coupling reactions to introduce aryl and heteroaryl moieties at the 4-position. Detailed, field-proven experimental protocols, causality-driven explanations of experimental choices, and thorough characterization methodologies are presented to ensure scientific integrity and reproducibility.

Introduction

The pyrrolidine ring is a ubiquitous heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a versatile scaffold for exploring chemical space.[1] When incorporated into an aromatic system, such as in the 2-pyrrolidinobenzoic acid framework, it imparts unique electronic and steric properties that can significantly influence the pharmacological profile of a molecule. The bromo-substituent at the 4-position of the benzoic acid ring offers a convenient handle for further functionalization, making 4-bromo-2-pyrrolidinobenzoic acid a highly valuable and versatile intermediate in drug discovery.[2]

Derivatives of this scaffold have shown a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3] The ability to readily synthesize a library of analogs with diverse substituents at the 4-position allows for a systematic exploration of the structure-activity relationship (SAR), a critical step in the optimization of lead compounds in drug development programs.

This guide will provide researchers with the necessary tools and knowledge to efficiently synthesize and characterize novel 4-bromo-2-pyrrolidinobenzoic acid analogs, thereby accelerating the discovery of new therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategies

The synthesis of 4-bromo-2-pyrrolidinobenzoic acid analogs can be approached through a convergent strategy, wherein the core scaffold is first assembled and then subsequently functionalized. The key disconnection in the retrosynthetic analysis is the C-N bond between the pyrrolidine ring and the benzoic acid moiety.

G Target 4-Substituted-2-pyrrolidinobenzoic Acid Analog Functionalization Functionalization (e.g., Suzuki Coupling) Target->Functionalization Core 4-Bromo-2-pyrrolidinobenzoic Acid Hydrolysis Hydrolysis Core->Hydrolysis Precursor1 Methyl 4-Bromo-2-halobenzoate Coupling C-N Coupling Precursor1->Coupling Precursor2 Pyrrolidine Precursor3 4-Bromo-2-halobenzoic Acid Esterification Esterification Precursor3->Esterification Functionalization->Core Hydrolysis->Precursor1 Coupling->Precursor2 Coupling->Precursor3

Caption: Retrosynthetic analysis of 4-substituted-2-pyrrolidinobenzoic acid analogs.

Two primary palladium- or copper-catalyzed cross-coupling reactions are employed for the formation of this crucial C-N bond:

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[1] While effective, traditional Ullmann conditions often require harsh reaction conditions, including high temperatures. Modern modifications, however, have made this a more viable and milder method.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency, functional group tolerance, and milder reaction conditions compared to the traditional Ullmann condensation.[4]

The general synthetic workflow can be visualized as follows:

G Start 2-Halo-4-bromobenzoic Acid Ester Methyl 2-Halo-4-bromobenzoate Start->Ester Esterification CoupledEster Methyl 4-Bromo-2-(pyrrolidin-1-yl)benzoate Ester->CoupledEster Ullmann or Buchwald-Hartwig FinalAcid 4-Bromo-2-(pyrrolidin-1-yl)benzoic Acid CoupledEster->FinalAcid Hydrolysis Analogs 4-Substituted Analogs FinalAcid->Analogs Suzuki Coupling, etc.

Caption: General synthetic workflow for 4-bromo-2-pyrrolidinobenzoic acid analogs.

Experimental Protocols

Part 1: Synthesis of the Core Scaffold: 4-Bromo-2-(pyrrolidin-1-yl)benzoic Acid

The synthesis commences with the protection of the carboxylic acid functionality of the starting material, 2,4-dibromobenzoic acid, as a methyl ester. This is a crucial step to prevent side reactions of the carboxylic acid group during the subsequent C-N coupling reaction.

Protocol: Synthesis of Methyl 2,4-Dibromobenzoate

ReagentMolar Eq.MW ( g/mol )Amount
2,4-Dibromobenzoic Acid1.0279.9110.0 g
Methanolsolvent32.04100 mL
Sulfuric Acid (conc.)catalytic98.081 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dibromobenzoic acid (10.0 g).

  • Add methanol (100 mL) and stir to dissolve the solid.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2,4-dibromobenzoate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to yield the pure product.

This step is the cornerstone of the synthesis, forming the 2-pyrrolidinobenzoic acid core. Both the Ullmann condensation and the Buchwald-Hartwig amination are presented as viable options.

Option A: Ullmann Condensation

The Ullmann reaction provides a cost-effective method for the C-N bond formation, although it may require higher temperatures.

Protocol: Synthesis of Methyl 4-Bromo-2-(pyrrolidin-1-yl)benzoate via Ullmann Condensation

ReagentMolar Eq.MW ( g/mol )Amount
Methyl 2,4-Dibromobenzoate1.0293.945.0 g
Pyrrolidine2.071.122.4 g
Copper(I) Iodide (CuI)0.1190.450.32 g
Potassium Carbonate (K₂CO₃)2.0138.214.7 g
N,N-Dimethylformamide (DMF)solvent73.0950 mL

Procedure:

  • To a sealed tube, add methyl 2,4-dibromobenzoate (5.0 g), copper(I) iodide (0.32 g), and potassium carbonate (4.7 g).

  • Add N,N-dimethylformamide (50 mL) and pyrrolidine (2.4 g).

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 90:10) to yield the desired product.

Option B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a more modern and often higher-yielding alternative, proceeding under milder conditions.[5]

Protocol: Synthesis of Methyl 4-Bromo-2-(pyrrolidin-1-yl)benzoate via Buchwald-Hartwig Amination

ReagentMolar Eq.MW ( g/mol )Amount
Methyl 2-Bromo-4-chlorobenzoate1.0249.495.0 g
Pyrrolidine1.271.121.7 g
Pd₂(dba)₃0.02915.720.37 g
Xantphos0.04578.680.46 g
Sodium tert-butoxide (NaOtBu)1.496.102.7 g
Toluenesolvent92.1450 mL

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.37 g) and Xantphos (0.46 g).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add toluene (20 mL) and stir for 10 minutes.

  • In a separate flask, dissolve methyl 2-bromo-4-chlorobenzoate (5.0 g) and pyrrolidine (1.7 g) in toluene (30 mL).

  • Add the substrate solution to the catalyst mixture, followed by the addition of sodium tert-butoxide (2.7 g).

  • Heat the reaction mixture to 100-110 °C for 8-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 90:10).

The final step in the synthesis of the core scaffold is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol: Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzoic Acid [6]

ReagentMolar Eq.MW ( g/mol )Amount
Methyl 4-Bromo-2-(pyrrolidin-1-yl)benzoate1.0284.143.0 g
Lithium Hydroxide (LiOH)3.023.950.76 g
Tetrahydrofuran (THF)solvent72.1130 mL
Watersolvent18.0210 mL

Procedure:

  • Dissolve methyl 4-bromo-2-(pyrrolidin-1-yl)benzoate (3.0 g) in a mixture of THF (30 mL) and water (10 mL) in a round-bottom flask.

  • Add lithium hydroxide (0.76 g) and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure 4-bromo-2-(pyrrolidin-1-yl)benzoic acid.

Part 2: Synthesis of Analogs via Suzuki Coupling

The bromo-substituent at the 4-position of the core scaffold is an ideal handle for introducing a wide variety of aryl and heteroaryl groups via the Suzuki cross-coupling reaction.[2]

Protocol: General Procedure for the Suzuki Coupling of 4-Bromo-2-(pyrrolidin-1-yl)benzoic Acid

ReagentMolar Eq.MW ( g/mol )Amount
4-Bromo-2-(pyrrolidin-1-yl)benzoic Acid1.0270.121.0 g
Arylboronic Acid1.2--
Pd(dppf)Cl₂0.05816.640.15 g
Potassium Carbonate (K₂CO₃)3.0138.211.5 g
1,4-Dioxanesolvent88.1120 mL
Watersolvent18.025 mL

Procedure:

  • To a microwave vial, add 4-bromo-2-(pyrrolidin-1-yl)benzoic acid (1.0 g), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.15 g), and potassium carbonate (1.5 g).

  • Add a mixture of 1,4-dioxane (20 mL) and water (5 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.

  • After completion, cool the reaction, dilute with water, and acidify with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired analog.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized molecules.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Melting Point (mp): To assess the purity of solid compounds.

Representative Spectroscopic Data for the Core Scaffold (Predicted)

  • 4-Bromo-2-(pyrrolidin-1-yl)benzoic Acid:

    • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.5 (s, 1H, COOH), 7.65 (d, J = 8.4 Hz, 1H), 7.15 (d, J = 2.0 Hz, 1H), 7.05 (dd, J = 8.4, 2.0 Hz, 1H), 3.30 (t, J = 6.4 Hz, 4H), 1.95 (t, J = 6.4 Hz, 4H).

    • ¹³C NMR (101 MHz, DMSO-d₆) δ: 168.5, 150.2, 133.8, 125.1, 122.9, 118.6, 115.9, 52.4, 25.3.

    • MS (ESI): m/z 270.0 [M+H]⁺, 272.0 [M+H+2]⁺.

Conclusion

This technical guide has outlined robust and versatile synthetic strategies for the preparation of novel 4-bromo-2-pyrrolidinobenzoic acid analogs. By providing detailed experimental protocols for the construction of the core scaffold via both Ullmann condensation and Buchwald-Hartwig amination, and subsequent functionalization through Suzuki coupling, this guide equips researchers with the practical knowledge to generate diverse libraries of these promising compounds. The emphasis on causality-driven experimental choices and thorough characterization ensures the synthesis of high-quality molecules, paving the way for future investigations into their biological activities and potential as therapeutic agents.

References

  • Monn, J. A., & Valli, M. J. (1998). A convenient, Ullmann-based synthesis of 2-(pyrrolidino)benzoic acids. The Journal of Organic Chemistry, 63(23), 8353–8356. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2023). IntechOpen. [Link]

  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. (2008). ResearchGate. [Link]

  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (2006). ResearchGate. [Link]

  • Synthesis and Biological Activity of Pyrrole and Pyrrolidine Compounds from 4-Chloro-2-hydroxybenzoic Acid Hydrazide. (n.d.). Arastirmax. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2010). PubMed. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1988). Zenodo. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. [Link]

Sources

A Strategic Guide to the Preliminary Bioactivity Screening of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Inquiry

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic application is one of systematic investigation. The compound 4-Bromo-2-pyrrolidinobenzoic Acid presents an intriguing scaffold for biological exploration. It combines a pyrrolidine ring, a versatile and privileged structure in medicinal chemistry known for its presence in a wide array of bioactive molecules, with a brominated benzoic acid moiety.[1] The presence of a halogen, specifically bromine, on the aromatic ring can significantly influence pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity or metabolic stability.[2] Furthermore, related structures such as bromophenols and pyrrolidine derivatives have demonstrated a vast spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3]

This guide eschews a one-size-fits-all template. Instead, it presents a logical, tiered screening cascade designed to efficiently and comprehensively profile the bioactivity of 4-Bromo-2-pyrrolidinobenzoic Acid. We will proceed from foundational assays that establish basic biological interaction to more targeted, hypothesis-driven screens suggested by the compound's structural alerts. The causality behind each experimental choice is paramount, ensuring that each step is not merely a procedure, but a deliberate scientific question being posed to the molecule.

Tier 1: Foundational Viability and Broad-Spectrum Screening

Before exploring specific therapeutic targets, it is imperative to establish the fundamental interaction of the compound with living systems. This initial tier serves as a gatekeeper, providing critical data on general toxicity and broad antimicrobial potential, which informs the concentrations used in all subsequent assays.

In Vitro Cytotoxicity Assessment: The First Gatekeeper

The primary objective is to determine the concentration range at which 4-Bromo-2-pyrrolidinobenzoic Acid exhibits cytotoxic effects. This knowledge is crucial to distinguish between targeted bioactivity and non-specific toxicity in later screens. The XTT assay is selected here over the more traditional MTT assay due to its superior convenience; its formazan product is water-soluble, eliminating the need for a potentially confounding solubilization step.

Experimental Rationale: By exposing a standard, robust cell line (e.g., HEK293 for human kidney or HaCaT for keratinocytes) to a serial dilution of the compound, we can generate a dose-response curve. This allows for the calculation of the CC50 (50% cytotoxic concentration), a key parameter for designing future cell-based assays at non-lethal concentrations.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed a 96-well flat-bottom plate with a selected mammalian cell line (e.g., HEK293) at an empirically determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of 4-Bromo-2-pyrrolidinobenzoic Acid in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with medium and solvent only (vehicle control) and wells with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate with an electron-coupling reagent).[4] Add 50 µL of the XTT mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow XTT to an orange formazan product.[4]

  • Data Acquisition: Measure the absorbance of each well at 450 nm (with a reference wavelength of ~660 nm) using a microplate reader.

  • Analysis: Subtract the reference absorbance from the test absorbance. Normalize the data to the vehicle control (100% viability) and calculate the percentage of cell viability for each concentration. Plot the results to determine the CC50 value.

Antimicrobial Activity: Exploring a Common Scaffold Activity

Given that both pyrrolidine and halogenated phenolic structures are found in numerous antimicrobial agents, a primary screen for antibacterial and antifungal activity is a logical starting point.[2][5][6] A broth microdilution assay is a straightforward and quantitative method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.[7]

Experimental Rationale: This assay provides a rapid assessment of the compound's potential as an anti-infective agent against a representative panel of Gram-positive and Gram-negative bacteria, as well as a common fungal strain.

Data Presentation: Anticipated Cytotoxicity and MIC Data

Assay TypeOrganism/Cell LineEndpointResult (Hypothetical)
CytotoxicityHEK293 CellsCC50 (µM)85.5
AntimicrobialStaphylococcus aureusMIC (µg/mL)16
AntimicrobialEscherichia coliMIC (µg/mL)>128
AntimicrobialPseudomonas aeruginosaMIC (µg/mL)>128
AntimicrobialCandida albicansMIC (µg/mL)64

This table serves as a template for presenting the quantitative data obtained from Tier 1 screening.

Tier 2: Hypothesis-Driven Bioactivity Screening

With foundational data on cytotoxicity and antimicrobial effects in hand, we can proceed to investigate more specific, disease-relevant biological pathways. The selection of these assays is guided by the known activities of the core chemical scaffolds.

Visualization: A Tiered Screening Workflow

The overall logic of this preliminary investigation can be visualized as a decision-making flowchart.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis-Driven Screening (at non-toxic concentrations) cluster_2 Outcome Compound 4-Bromo-2-pyrrolidinobenzoic Acid Cytotoxicity Cytotoxicity Assay (XTT) Determine CC50 Compound->Cytotoxicity Antimicrobial Antimicrobial Screen (MIC) Bacteria & Fungi Compound->Antimicrobial AntiInflammatory Anti-Inflammatory (COX-1/COX-2 Assays) Cytotoxicity->AntiInflammatory Inform Concentration Anticancer Anticancer Screen (Cancer Cell Panel) Cytotoxicity->Anticancer Inform Concentration Kinase Kinase Inhibition (General Screen) Cytotoxicity->Kinase Inform Concentration GPCR GPCR Binding (Exploratory Screen) Cytotoxicity->GPCR Inform Concentration Prioritization Hit Prioritization & Lead Identification Antimicrobial->Prioritization AntiInflammatory->Prioritization Anticancer->Prioritization Kinase->Prioritization GPCR->Prioritization

Caption: A tiered workflow for the preliminary bioactivity screening of a novel compound.

Anti-inflammatory Potential: COX/LOX Enzyme Inhibition

Inflammation is a critical process in numerous diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key regulators of this pathway.[8] Many anti-inflammatory drugs target these enzymes.[9] Screening for inhibition of COX-1 and COX-2 is a classic approach to identify potential nonsteroidal anti-inflammatory drugs (NSAIDs) and to assess the selectivity, which is a key determinant of the side-effect profile.[10]

Experimental Rationale: We propose a cell-free enzymatic assay to directly measure the compound's ability to inhibit human recombinant COX-2 (the inducible, pro-inflammatory isoform) and COX-1 (the constitutive isoform). This direct biochemical assay avoids the complexities of cellular uptake and metabolism, providing a clear measure of enzyme interaction.[11]

Visualization: The Arachidonic Acid Cascade

Understanding the targets for the anti-inflammatory screen is aided by visualizing their place in the relevant biochemical pathway.

G cluster_cox COX Pathway cluster_lox LOX Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Asthma, Inflammation) LOX->LTs

Caption: The arachidonic acid cascade showing the roles of COX and LOX enzymes.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

  • Reagent Preparation: Prepare assay buffer, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe according to a commercial kit's instructions (e.g., from Abcam or BPS Bioscience).[10][11]

  • Compound & Control Setup: In a 96-well plate, add the test compound (4-Bromo-2-pyrrolidinobenzoic Acid) at various concentrations. Include a buffer-only well (negative control) and a well with a known selective COX-2 inhibitor like Celecoxib (positive control).[11]

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except a "no enzyme" control.

  • Pre-incubation: Incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the arachidonic acid substrate and the fluorometric probe to initiate the reaction. The COX enzyme will process the substrate, leading to a product that reacts with the probe to generate fluorescence.

  • Measurement: Immediately begin measuring fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 535/587 nm) every minute for 15-30 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration to calculate the IC50 value. Repeat the protocol using the COX-1 enzyme to determine selectivity.

Further Exploratory Screens

Based on the initial findings and the broad potential of the pyrrolidine scaffold, further screens can be justified.

  • Anticancer Proliferation Screen: If the compound shows significant cytotoxicity in Tier 1, a follow-up screen against a panel of diverse cancer cell lines (e.g., breast, lung, colon) alongside a normal, non-cancerous cell line can be performed.[12] This helps determine if the cytotoxicity is selective for cancerous cells, a hallmark of a potential anticancer agent.

  • Kinase Inhibition Assays: Kinases are crucial regulators of cell signaling and are major targets in oncology and inflammatory diseases.[] A broad-panel kinase screen (e.g., against a representative set of kinases) can reveal if the compound acts as a kinase inhibitor, potentially explaining any observed anti-proliferative or anti-inflammatory effects.[14][15] Luminescence-based assays like ADP-Glo are common, measuring the amount of ADP produced by kinase activity.[16]

  • G-Protein Coupled Receptor (GPCR) Binding: GPCRs represent the largest family of cell surface receptors and are the targets of a significant percentage of all modern drugs.[17] A primary screen using a technology like Surface Plasmon Resonance (SPR) or a cell-based reporter assay (e.g., Tango assay) can identify if the compound binds to or modulates the activity of any GPCRs, opening up entirely new avenues of investigation.[18][19]

Conclusion and Path Forward

This structured, multi-tiered approach provides a comprehensive yet efficient framework for the preliminary bioactivity screening of 4-Bromo-2-pyrrolidinobenzoic Acid. By starting with broad, foundational assays and moving to more specific, hypothesis-driven investigations, we can systematically uncover the biological potential of this novel molecule. The data generated—CC50, MICs, and IC50s—will form a robust preliminary profile. A compound demonstrating high potency in a specific assay (e.g., low micromolar IC50 for COX-2) and low general cytotoxicity (high CC50) would be prioritized as a "hit." Such a hit would then warrant further investigation, including structure-activity relationship (SAR) studies, secondary assays for mechanism of action, and eventual progression to in vivo models. This methodical process ensures that resources are directed toward the most promising leads, embodying the principles of modern, efficient drug discovery.

References

  • D'Andrea, P., & Nencioni, L. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(14), 5395. Available at: [Link]

  • Mehta, S., & Patel, P. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. International Journal of Pharmaceutical and Biological Sciences, 2(2), 373-385. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-acetamidobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wang, L., et al. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 29(5), 1123. Available at: [Link]

  • Sarabıyık, T., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 29(4), 896. Available at: [Link]

  • Ghazal, G., et al. (2021). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular Pharmacology, 99(4), 276-286. Available at: [Link]

  • Riesgo, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17293–17304. Available at: [Link]

  • Christopher, J. A., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 540–544. Available at: [Link]

  • Salehi, B., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Phytotherapy Research, 37(8), 3217-3241. Available at: [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Available at: [Link]

  • Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. Available at: [Link]

  • Papasergio, L., et al. (2024). Cobalt(II) Complexes of 4′-Bromo-Fenamic Acid: Antioxidant Properties, Antibacterial Activity, and Interaction with DNA and Albumins. Molecules, 29(1), 253. Available at: [Link]

  • Găină, A-M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1120. Available at: [Link]

  • Demain, A. L., & Macias, M. P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 561-571. Available at: [Link]

  • Wang, P., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12825. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Medicinal Research Reviews, 43(1), 127-167. Available at: [Link]

  • BMG LABTECH. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]

  • Lawal, A., et al. (2021). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]

  • Edwards, F. L., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biochemical Society Transactions, 35(Pt 5), 1410-1413. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. Available at: [Link]

  • Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Butin, C., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(10), 1324. Available at: [Link]

  • BPS Bioscience. (n.d.). Cox Screening. Available at: [Link]

  • Orlewska, J., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5437. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of peptidomimetic pirrolidine inhibitors of MMP2 and MMP9. Available at: [Link]

  • Wolber, G., et al. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 14, 1202868. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Zhou, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative... Frontiers in Microbiology, 15, 1368940. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 4-Bromo-2-pyrrolidinobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-2-pyrrolidinobenzoic Acid

In the landscape of modern organic synthesis, the strategic incorporation of functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 4-Bromo-2-pyrrolidinobenzoic acid emerges as a highly versatile and valuable scaffold, particularly for researchers, scientists, and professionals in drug development. Its unique trifunctional nature—a carboxylic acid for amide bond formation, a pyrrolidine moiety offering a three-dimensional structural element, and a reactive bromine atom poised for cross-coupling reactions—renders it a powerful tool in the synthesis of novel organic compounds. The pyrrolidine ring, a common motif in numerous natural products and pharmaceuticals, imparts favorable physicochemical properties, including improved solubility and potential for specific biological interactions[1]. This application note provides an in-depth guide to the synthesis and utilization of 4-Bromo-2-pyrrolidinobenzoic acid, complete with detailed protocols and mechanistic insights to empower your research endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 4-Bromo-2-pyrrolidinobenzoic acid is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValue
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol.

Note: Experimental values may vary slightly. It is recommended to acquire and interpret spectroscopic data (¹H NMR, ¹³C NMR, MS) on a batch-specific basis for confirmation of identity and purity.

Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid: A Detailed Protocol

The most direct and efficient route to 4-Bromo-2-pyrrolidinobenzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the differential reactivity of the halogen atoms on a di-halogenated benzoic acid precursor, where the halogen at the 2-position is activated towards substitution by the adjacent carboxylic acid group.

Reaction Scheme:

Synthesis_of_4_Bromo_2_pyrrolidinobenzoic_Acid cluster_conditions Reaction Conditions 2,4-Dibromobenzoic_Acid 2,4-Dibromobenzoic Acid Product 4-Bromo-2-pyrrolidinobenzoic Acid 2,4-Dibromobenzoic_Acid->Product + Pyrrolidine Pyrrolidine Pyrrolidine Pyrrolidine->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMSO) Heat Heat (Δ)

Caption: Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 2,4-Dibromobenzoic acid

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,4-dibromobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the benzoic acid.

  • Addition of Nucleophile: While stirring the mixture, add pyrrolidine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing water.

    • Acidify the aqueous mixture to a pH of 3-4 with 1M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x volumes of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 4-Bromo-2-pyrrolidinobenzoic acid as a solid.

Causality Behind Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that is ideal for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex, thereby accelerating the reaction rate.

  • Base: Potassium carbonate acts as a base to deprotonate the carboxylic acid, preventing it from protonating the pyrrolidine nucleophile. It also neutralizes the HBr formed during the reaction.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction. The ortho-position to the carboxylic acid is sterically hindered, and the aromatic ring is not strongly activated, thus requiring thermal energy.

  • Excess Pyrrolidine: A slight excess of pyrrolidine ensures the complete consumption of the starting material.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of 4-Bromo-2-pyrrolidinobenzoic acid is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This enables the synthesis of a wide array of biaryl and arylamine derivatives, which are prevalent motifs in medicinal chemistry[2].

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.

General Reaction Scheme:

Suzuki_Coupling cluster_conditions Reaction Conditions Start_Mat 4-Bromo-2-pyrrolidinobenzoic Acid Product 4-Aryl-2-pyrrolidinobenzoic Acid Start_Mat->Product + R-B(OH)₂ Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃) Solvent Solvent (e.g., Toluene/H₂O)

Caption: Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2-pyrrolidinobenzoic acid

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Degassed solvents

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-Bromo-2-pyrrolidinobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), followed by a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

Trustworthiness of the Protocol: This protocol is based on well-established Suzuki-Miyaura coupling conditions. The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Degassing the solvents removes dissolved oxygen, further protecting the catalyst.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines from aryl halides and amines.

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions Start_Mat 4-Bromo-2-pyrrolidinobenzoic Acid Product 4-(Dialkylamino)-2-pyrrolidinobenzoic Acid Start_Mat->Product + R₂NH Amine R₂NH Amine->Product Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Caption: Buchwald-Hartwig Amination Reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-2-pyrrolidinobenzoic acid

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add 4-Bromo-2-pyrrolidinobenzoic acid (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude material by column chromatography on silica gel.

Expertise & Experience: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often necessary to promote the reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope.

Application in Medicinal Chemistry: Synthesis of PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer agents. Many PARP inhibitors feature a core scaffold that can be accessed from precursors like 4-Bromo-2-pyrrolidinobenzoic acid[3][4][5][6]. The pyrrolidine moiety can be a key pharmacophoric element, and the ability to functionalize the 4-position allows for the exploration of structure-activity relationships (SAR).

Illustrative Synthetic Pathway:

PARP_Inhibitor_Synthesis Start_Mat 4-Bromo-2-pyrrolidinobenzoic Acid Intermediate Biaryl Intermediate Start_Mat->Intermediate Suzuki Coupling Coupling_Partner Arylboronic Acid Coupling_Partner->Intermediate Final_Product PARP Inhibitor Scaffold Intermediate->Final_Product Amide Coupling Amidation_Partner Amine Amidation_Partner->Final_Product

Caption: Synthesis of a PARP Inhibitor Scaffold.

This generalized pathway highlights a common strategy where a Suzuki coupling is first employed to install a desired aryl group at the 4-position. The resulting biaryl carboxylic acid is then subjected to an amide coupling reaction to complete the core structure of the PARP inhibitor. The pyrrolidine group often plays a crucial role in binding to the target enzyme.

Conclusion

4-Bromo-2-pyrrolidinobenzoic acid is a strategically designed building block that offers multiple avenues for synthetic elaboration. Its preparation via a robust SNAr protocol and its utility in palladium-catalyzed cross-coupling reactions make it an invaluable tool for the synthesis of complex molecules. The applications highlighted herein, particularly in the context of medicinal chemistry and the synthesis of PARP inhibitor scaffolds, underscore its significance for researchers at the forefront of drug discovery and development. By understanding the principles behind the provided protocols, scientists can confidently employ this versatile reagent to accelerate their synthetic programs and explore novel chemical space.

References

  • National Center for Biotechnology Information. (2022). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. Retrieved from [Link]

  • Google Patents. (2018). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supramolecular palladium catalyst for Suzuki-Miyaura cross-coupling reactions in water-organic solvent mixtures. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([3][7][8]thiadiazole) 1 with morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Retrieved from [Link]

  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. Retrieved from [Link]

Sources

The Emerging Role of 4-Bromo-2-pyrrolidinobenzoic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its ability to explore three-dimensional space due to its non-planar, pseudo-rotational nature, which can significantly influence a molecule's stereochemistry and pharmacological activity.[1][2] When integrated into a larger framework, such as the substituted benzoic acid motif, the resulting hybrid structure offers a compelling starting point for generating libraries of bioactive compounds. This guide delves into the applications of 4-Bromo-2-pyrrolidinobenzoic Acid , a scaffold poised for significant impact in medicinal chemistry. We will explore its synthetic accessibility, its potential as a core for developing targeted therapies, and provide detailed protocols for its derivatization.

The strategic placement of a bromine atom at the 4-position of the benzoic acid ring provides a crucial handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties. This functionalization is essential for tuning the pharmacological properties of drug candidates.[3] The pyrrolidine ring, on the other hand, can engage in key interactions with biological targets and influence the physicochemical properties of the molecule, such as solubility and metabolic stability.[2][4] This unique combination of features makes 4-Bromo-2-pyrrolidinobenzoic Acid a highly attractive, yet underexplored, scaffold for the development of next-generation therapeutics.

Physicochemical Properties and Synthetic Considerations

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its effective application in drug design. While specific experimental data for 4-Bromo-2-pyrrolidinobenzoic Acid is not extensively published, we can infer its properties based on its constituent parts.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₁H₁₂BrNO₂Based on structure
Molecular Weight 270.12 g/mol Based on structure
Boiling Point Not available---
Melting Point Not available---
Solubility Expected to have moderate solubility in organic solvents.General characteristic of similar organic acids.
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5.Typical range for benzoic acids.

The synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid can be approached through several established organic chemistry methodologies. A plausible synthetic route would involve the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative with pyrrolidine, followed by functional group manipulations if necessary. The choice of starting materials and reaction conditions would be critical to achieving a high yield and purity.[5]

Application Note 1: A Versatile Scaffold for Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The development of kinase inhibitors is, therefore, a major focus of modern drug discovery. The 4-Bromo-2-pyrrolidinobenzoic Acid scaffold is well-suited for the design of novel kinase inhibitors. The core structure can be elaborated to mimic the binding modes of known ATP-competitive inhibitors.

The bromine atom serves as a versatile anchor for introducing various aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions.[7][8] These appended groups can be designed to interact with the hinge region of the kinase active site, a common feature of many potent inhibitors. The pyrrolidine moiety can be functionalized to occupy the solvent-exposed region, improving potency and selectivity. Furthermore, the carboxylic acid can be converted to an amide, providing an additional point of interaction with the target protein.

Workflow for the Development of Kinase Inhibitors
Figure 1. Workflow for Kinase Inhibitor Development.
Protocol 1: Synthesis of Arylated Derivatives via Suzuki Coupling

This protocol describes a general procedure for the Suzuki cross-coupling of 4-Bromo-2-pyrrolidinobenzoic Acid with a variety of aryl boronic acids.

Materials:

  • 4-Bromo-2-pyrrolidinobenzoic Acid (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask, add 4-Bromo-2-pyrrolidinobenzoic Acid, the aryl boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated derivative.

Application Note 2: A Building Block for Novel Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. The pyrrolidine scaffold is present in several natural and synthetic antibacterial compounds.[9] The 4-Bromo-2-pyrrolidinobenzoic Acid core can be utilized to generate a library of compounds for screening against various bacterial strains.

The carboxylic acid functionality can be derivatized to form a range of amides, esters, and other functional groups. The bromine atom allows for the introduction of diverse substituents that can modulate the antibacterial activity and spectrum of the resulting compounds. For instance, coupling with different amines to form amides can lead to compounds with improved cell wall penetration or inhibition of essential bacterial enzymes.

Logical Relationship for Antibacterial Drug Design

G A 4-Bromo-2-pyrrolidinobenzoic Acid Scaffold B Amide/Ester Formation at COOH A->B C Substitution at C4 via Cross-Coupling A->C D Library of Diverse Derivatives B->D C->D E Antibacterial Screening D->E F SAR Studies E->F G Lead Compound F->G

Sources

Application Note & Experimental Protocol: A Comprehensive Guide to the Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven experimental protocol for the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through a copper-catalyzed Ullmann condensation, a robust and scalable method for the formation of carbon-nitrogen bonds. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and details the necessary safety precautions and analytical characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of 4-Bromo-2-pyrrolidinobenzoic Acid

4-Bromo-2-pyrrolidinobenzoic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a carboxylic acid, a secondary amine (pyrrolidine), and a bromine atom, each providing a handle for further chemical modification. The brominated aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[1] This makes it a valuable building block for the synthesis of complex molecular scaffolds targeting various biological pathways.[1]

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a dihalogenated benzoic acid with pyrrolidine. While palladium-catalyzed methods like the Buchwald-Hartwig amination are prevalent for C-N bond formation[2][3], the Ullmann condensation offers a cost-effective and efficient alternative, particularly for electron-deficient aryl halides.[4] This protocol will focus on a copper-catalyzed Ullmann-type reaction, which is known for its reliability and scalability.[5]

Reaction Mechanism: The Ullmann Condensation

The Ullmann condensation is a copper-promoted conversion of an aryl halide to an aryl amine.[4] The reaction typically requires a copper catalyst, a base, and a high-boiling polar solvent. The generally accepted mechanism involves the following key steps:

  • Formation of a Copper(I) Amide: The secondary amine (pyrrolidine) reacts with the base to form an amide, which then coordinates with the copper(I) catalyst.

  • Oxidative Addition: The aryl halide (2,4-dibromobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) complex, yielding the product and regenerating a copper(I) species to continue the catalytic cycle.

The use of a ligand can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[5]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
2,4-Dibromobenzoic Acid≥98%Sigma-Aldrich611-00-7
Pyrrolidine≥99%Sigma-Aldrich123-75-1
Copper(I) Iodide (CuI)99.99%Sigma-Aldrich7681-65-4
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Diethyl EtherAnhydrous, ≥99.7%Fisher Scientific60-29-7
Hydrochloric Acid (HCl)37%Fisher Scientific7647-01-0
Sodium Sulfate (Na₂SO₄)Anhydrous, ≥99%Fisher Scientific7757-82-6
Round-bottom flask (100 mL)---
Reflux condenser---
Magnetic stirrer with heating---
Separatory funnel (250 mL)---
Buchner funnel and flask---
Rotary evaporator---
Safety Precautions
  • 2,4-Dibromobenzoic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Pyrrolidine: Flammable liquid and vapor.[7] Corrosive and causes severe skin burns and eye damage.[7] Work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[7]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact. Use in a fume hood.

  • Copper(I) Iodide: Harmful if swallowed or inhaled. Avoid creating dust.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromobenzoic acid (5.60 g, 20.0 mmol), copper(I) iodide (0.38 g, 2.0 mmol, 10 mol%), and anhydrous potassium carbonate (5.52 g, 40.0 mmol).

  • Solvent and Reagent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 10 minutes to ensure good suspension.

  • Addition of Pyrrolidine: Slowly add pyrrolidine (1.70 mL, 20.5 mmol) to the reaction mixture using a syringe.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-2-pyrrolidinobenzoic Acid as a solid.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2,4-Dibromobenzoic Acid, CuI, and K₂CO₃ in a flask B Add anhydrous DMF and stir A->B Suspend solids C Add Pyrrolidine B->C Add amine D Heat to 120°C for 24 hours C->D Initiate reaction E Cool and quench with water D->E Reaction complete F Acidify with HCl to pH 2-3 E->F Precipitate product G Extract with Diethyl Ether F->G Isolate product H Wash with brine, dry, and concentrate G->H Remove impurities I Recrystallize to obtain pure product H->I Final purification

Caption: Workflow for the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid.

Results and Characterization

The successful synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid should yield a solid product. The identity and purity of the compound should be confirmed by standard analytical techniques.

Analysis Expected Result
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Aromatic protons, pyrrolidine protons, and a carboxylic acid proton with characteristic chemical shifts and coupling patterns.
¹³C NMR Carboxylic carbon, aromatic carbons (including C-Br and C-N), and pyrrolidine carbons.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂BrNO₂: 286.12 g/mol ), showing the characteristic isotopic pattern for bromine.

Discussion

The choice of an Ullmann condensation for this synthesis is predicated on its robustness and the electron-withdrawing nature of the carboxylic acid group on the starting material, which can activate the aryl halide towards nucleophilic substitution.[4] The use of potassium carbonate as a base is crucial for the deprotonation of pyrrolidine, facilitating its coordination to the copper catalyst. Anhydrous conditions are important to prevent the quenching of the base and potential side reactions.

The purification by recrystallization is a critical step to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound required for subsequent applications in drug discovery and materials science.

References

  • Buchwald-Hartwig Amination. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. (2023, March 15). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 26, 2026, from [Link]

  • Pyrrolidine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 26, 2026, from [Link]

Sources

Application Notes & Protocols: 4-Bromo-2-pyrrolidinobenzoic Acid as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-2-pyrrolidinobenzoic Acid

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel, biologically active compounds. 4-Bromo-2-pyrrolidinobenzoic Acid emerges as a highly valuable and versatile scaffold, ingeniously combining three key functional elements onto a single, readily diversifiable platform. The pyrrolidine moiety is a privileged scaffold in pharmaceuticals, known to enhance aqueous solubility and introduce favorable pharmacokinetic properties.[1] The aromatic ring provides a rigid core, while the ortho-positioning of the pyrrolidine and carboxylic acid groups sets the stage for intramolecular cyclizations. Critically, the bromine atom at the para-position serves as a versatile synthetic handle for a host of powerful cross-coupling reactions, enabling the systematic exploration of chemical space.

This guide provides an in-depth exploration of 4-Bromo-2-pyrrolidinobenzoic Acid, detailing its properties, core applications, and field-proven protocols for its use in the synthesis of complex heterocyclic compounds. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Physicochemical & Safety Profile

A thorough understanding of the building block's properties and safety requirements is the foundation of any successful synthetic campaign.

Table 1: Physicochemical Properties of 4-Bromo-2-pyrrolidinobenzoic Acid Analogs

Property Value Source
Molecular Formula C7H5BrO2 (4-Bromobenzoic acid) [2]
Molecular Weight 201.02 g/mol (4-Bromobenzoic acid) [2]
CAS Number 586-76-5 (4-Bromobenzoic acid) [2]
Appearance White to beige powder [3]
Melting Point 252-254 °C (4-Bromobenzoic acid) [4]

| Solubility | Soluble in ethanol, methanol, acetone; Insoluble in water. |[5] |

Safety & Handling Precautions

As with any halogenated aromatic compound, proper safety protocols are essential.

  • Hazard Identification : 4-Bromobenzoic acid, a related compound, is harmful if swallowed, causes skin irritation, and serious eye irritation.[6] It may also cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE) : Always handle the compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate PPE, including safety glasses with side-shields, nitrile gloves, and a lab coat.[3][6]

  • Handling : Avoid the formation and inhalation of dust.[6][8] Ensure containers are kept tightly closed when not in use and store in a cool, dry place.[3][8]

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.[7]

    • Skin : Wash off with soap and plenty of water.[7]

    • Ingestion : If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

    • Inhalation : Move the person to fresh air.[7]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The synthetic utility of 4-Bromo-2-pyrrolidinobenzoic Acid is most powerfully realized through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is an ideal electrophilic partner for reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the controlled and efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Workflow for Heterocycle Synthesis

A common and effective strategy involves a sequential cross-coupling reaction followed by an intramolecular cyclization (e.g., amide formation) to construct the final heterocyclic core.

G cluster_0 Step 1: C-C or C-N Bond Formation cluster_1 Step 2: Heterocycle Formation A 4-Bromo-2-pyrrolidinobenzoic Acid C Pd-Catalyzed Cross-Coupling A->C B Boronic Acid / Ester or Amine B->C D Functionalized Intermediate C->D E Intramolecular Cyclization (e.g., Amidation) D->E F Final Heterocyclic Compound E->F

Caption: General workflow for heterocyclic synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[9] This protocol provides a robust method for coupling 4-Bromo-2-pyrrolidinobenzoic Acid with a variety of organoboron reagents. The causality behind this protocol lies in the palladium catalytic cycle, which involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst.[9]

Experimental Protocol
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-pyrrolidinobenzoic Acid (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).[10] The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

  • Solvent Addition : Add a degassed solvent system via syringe. A mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water) is commonly used to facilitate the dissolution of both organic and inorganic reagents.[10]

  • Reaction Execution : Heat the mixture with vigorous stirring to a temperature between 80-100 °C.[10]

  • Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Reactions are typically complete within 8-24 hours.[10]

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂(Ar') transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product arbr Ar-Br arbr->ox_add ar_boronic Ar'-B(OH)₂ ar_boronic->transmetal base Base (e.g., OH⁻) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is often challenging using classical methods.[11] This reaction has revolutionized the synthesis of aryl amines.[11] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.

Experimental Protocol
  • Reaction Setup : In a glovebox or under an inert atmosphere, combine 4-Bromo-2-pyrrolidinobenzoic Acid (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.5 equiv.), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP).

  • Solvent Addition : Add a dry, degassed aprotic solvent such as toluene or dioxane via syringe.

  • Reaction Execution : Heat the sealed reaction vessel to 80-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up : Cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the N-arylated product.

Data Presentation: Exemplary Heterocyclic Scaffolds

The true power of 4-Bromo-2-pyrrolidinobenzoic Acid is demonstrated by the diverse range of complex molecules that can be accessed from this single starting material.

Table 2: Representative Applications in Heterocyclic Synthesis

Reaction Type Coupling Partner Resulting Scaffold Potential Application/Significance
Suzuki Coupling Phenylboronic Acid 2-Pyrrolidino-biphenyl-4-carboxylic acid Core structure for kinase inhibitors
Buchwald-Hartwig Aniline 4-Anilino-2-pyrrolidinobenzoic acid Precursor for phenothiazine-like structures
Suzuki Coupling Thiophene-2-boronic acid 4-(Thiophen-2-yl)-2-pyrrolidinobenzoic acid Building block for antibacterial agents[12]
Buchwald-Hartwig 2-Aminopyridine 4-(Pyridin-2-ylamino)-2-pyrrolidinobenzoic acid Scaffold for anti-inflammatory agents

| Sonogashira Coupling | Phenylacetylene | 4-(Phenylethynyl)-2-pyrrolidinobenzoic acid | Intermediate for fused heterocyclic systems |

Conclusion

4-Bromo-2-pyrrolidinobenzoic Acid stands as a testament to the power of strategic molecular design. Its pre-installed functional handles—the pyrrolidine ring for pharmacological relevance, the carboxylic acid for amide coupling and cyclization, and the bromine atom for versatile cross-coupling—make it an exceptionally powerful building block for the synthesis of diverse and complex heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this scaffold to its full potential, accelerating the discovery of the next generation of therapeutics and advanced materials.

References

  • Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287.
  • Synthesis of 4-bromo-2-chlorobenzoic acid. (n.d.). In Google Patents.
  • 4-Bromobenzoic acid Safety Data Sheet. (2025). Acros Organics.
  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid. (n.d.). ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid. (2025). Benchchem.
  • 4-Bromo-2-fluorobenzoic acid. (2025). PubChem.
  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. (n.d.). Cole-Parmer.
  • A kind of preparation method of 4- bromobenzoic acids. (2018). Google Patents.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
  • 4-Bromo-2-iodobenzoic acid. (2025). PubChem.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • 4-Bromo Benzoic Acid Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Synthesis of New Optically Active 2-Pyrrolidinones. (n.d.). PubMed Central.
  • Benzoic acid, 4-bromo-. (n.d.). NIST WebBook.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • Chemical Properties of 4-Bromo-2-chlorobenzoic acid. (n.d.). Cheméo.
  • 4-bromobenzoic acid Safety Data Sheet. (2025). Sigma-Aldrich.
  • The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • 4-bromobenzoic acid Safety Data Sheet. (2015). Apollo Scientific.
  • Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid. (n.d.). Medium.
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (n.d.). Research Journal of Pharmacy and Technology.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

Sources

Application Note: Protocol for Evaluating the Antibacterial Activity of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and evaluation of novel antibacterial agents.[1][2] This document provides a comprehensive, field-proven protocol for determining the antibacterial efficacy of the novel synthetic compound, 4-Bromo-2-pyrrolidinobenzoic Acid. The rationale for investigating this specific molecule stems from the known antimicrobial properties of both benzoic acid and pyrrolidine derivatives.[3][4] Halogenation, a common strategy in medicinal chemistry, can further enhance a molecule's biological activity.[3] This guide details the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent procedure for establishing the Minimum Bactericidal Concentration (MBC), adhering to the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] This protocol is designed for researchers, scientists, and drug development professionals to produce reliable and reproducible data on the potential of 4-Bromo-2-pyrrolidinobenzoic Acid as a new antibacterial agent.

Scientific Rationale and Assay Principle

The Compound: 4-Bromo-2-pyrrolidinobenzoic Acid

The chemical structure of 4-Bromo-2-pyrrolidinobenzoic Acid combines a substituted benzoic acid moiety with a pyrrolidine ring. Substituted benzoic acids are known for their antimicrobial effects, while various pyrrolidine derivatives have demonstrated potent antibacterial action.[3] The presence of a bromine atom can significantly alter the compound's lipophilicity and electronic properties, potentially enhancing its ability to penetrate bacterial cell membranes and interact with molecular targets.

Principle of MIC and MBC Determination

Minimum Inhibitory Concentration (MIC): This is the foundational metric for antimicrobial susceptibility, defining the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism over a defined period.[7][8] The protocol employs the broth microdilution method, where a standardized bacterial inoculum is challenged with serial dilutions of the test compound in a 96-well microtiter plate.[9] The MIC is determined by visual inspection or spectrophotometric measurement of turbidity after incubation.[8]

Minimum Bactericidal Concentration (MBC): While MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[1] This is a critical downstream experiment performed after the MIC is known. It involves subculturing the contents from the clear wells (at and above the MIC) of the microtiter plate onto an antibiotic-free agar medium. The absence of growth after incubation indicates bactericidal action.[1]

Materials and Reagents

Equipment:

  • Calibrated single and multichannel micropipettes (10 µL to 1000 µL)

  • Sterile pipette tips (aerosol-resistant)

  • 96-well, sterile, flat-bottom microtiter plates with lids[10]

  • Sterile reservoirs for multichannel pipetting[10]

  • Spectrophotometer or microplate reader (for measuring OD at 600 nm)

  • Densitometer (for McFarland standards)

  • Orbital shaker incubator (temperature-controlled to 35 ± 1 °C)[7]

  • Biological safety cabinet (Class II)

  • Vortex mixer

  • Autoclave

  • Sterile Petri dishes (100 mm)

Media and Reagents:

  • 4-Bromo-2-pyrrolidinobenzoic Acid: High purity powder.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered.

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[10]

    • Tryptic Soy Agar (TSA) or other suitable non-selective agar.

  • Buffers/Saline: Sterile 0.85% NaCl solution (saline).

  • Bacterial Strains:

    • Gram-positive control: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative control: Escherichia coli (e.g., ATCC 25922)

  • Positive Control Antibiotic: Gentamicin or Ciprofloxacin (with known MIC range for control strains).

  • McFarland Turbidity Standard: 0.5 standard (equivalent to ~1.5 x 10⁸ CFU/mL).

Experimental Workflow Overview

The overall process involves preparing the test compound and bacterial inocula, performing the MIC assay, and subsequently using the MIC results to conduct the MBC assay.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (18-24h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC Result (Lowest Clear Well) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear MIC Wells read_mic->plate_mbc Input from MIC ≥ wells incubate_mbc Incubate Agar Plates (18-24h, 35°C) plate_mbc->incubate_mbc read_mbc Read MBC Result (Lowest Concentration with No Growth) incubate_mbc->read_mbc

Caption: Overall workflow for MIC and MBC determination.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Step 1: Preparation of Compound Stock Solution

  • Accurately weigh the 4-Bromo-2-pyrrolidinobenzoic Acid powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10,240 µg/mL). Ensure complete dissolution.

    • Scientist's Note: DMSO is used for its broad solvency. The final concentration in the assay should not exceed 1-2% (v/v) to avoid solvent-induced toxicity to the bacteria. A solvent toxicity control must be included.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

Step 2: Preparation of Standardized Bacterial Inoculum

  • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test organism.[11]

  • Suspend the colonies in sterile saline. Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a densitometer and corresponds to a bacterial density of approximately 1.5 x 10⁸ CFU/mL.[8]

  • Within 30 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum density.[7] For a final well concentration of 5 x 10⁵ CFU/mL, a 1:150 dilution of the 0.5 McFarland suspension is often a good starting point, but this should be optimized.

    • Rationale: A standardized inoculum is critical for reproducibility. Too high a density can falsely elevate the MIC, while too low a density can lower it. The target of 5 x 10⁵ CFU/mL is a CLSI-recommended standard.[9]

Step 3: 96-Well Plate Setup and Serial Dilution

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Create an intermediate dilution of the stock compound to minimize the amount of DMSO carried over. For example, add a calculated volume of the 10,240 µg/mL stock to CAMHB to get a 256 µg/mL solution (this will be the starting concentration for the 2X plate).

  • Add 100 µL of this 256 µg/mL compound solution to the wells in Column 1. This creates a total volume of 200 µL.

  • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix by pipetting up and down.

  • Repeat this transfer from Column 2 to 3, and so on, up to Column 10. Discard the final 100 µL from Column 10.

  • Controls are essential for a self-validating system:

    • Column 11 (Growth Control): Add 100 µL of CAMHB instead of compound. This well will receive bacteria but no drug.

    • Column 12 (Sterility Control): Contains only 100 µL of CAMHB. This well receives no bacteria and no drug.[8]

    • A Solvent Control should also be run (e.g., bacteria + highest concentration of DMSO used).

    • A Positive Control Antibiotic (e.g., Gentamicin) should be run on a separate plate or rows to validate the assay and bacterial susceptibility.

Caption: Example 96-well plate layout for MIC testing.

Step 4: Inoculation and Incubation

  • Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum (from Step 2.4) to wells in Columns 1 through 11. Do not add bacteria to Column 12.

  • The final volume in each well (1-11) is now 200 µL. The compound concentrations and bacterial density are now at their final 1X test concentration (e.g., Column 1 is now 128 µg/mL and contains ~5 x 10⁵ CFU/mL).

  • Cover the plate with its sterile lid and incubate at 35 ± 1 °C for 18-24 hours under ambient atmospheric conditions.[7]

Step 5: Reading and Interpreting the MIC

  • After incubation, visually inspect the plate. The Sterility Control (Column 12) should be clear. The Growth Control (Column 11) should be distinctly turbid.

  • The MIC is the lowest concentration of 4-Bromo-2-pyrrolidinobenzoic Acid at which there is no visible growth (i.e., the first clear well).[8]

  • Results can be confirmed by reading the optical density (OD) at 600 nm with a microplate reader. The MIC well will have an OD value similar to the sterility control.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Step 1: Subculturing from MIC Plate

  • This protocol is performed immediately after the MIC has been determined.

  • Select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also include the Growth Control well.

  • Gently mix the contents of each selected well with a pipette.

  • Aseptically withdraw a 10 µL aliquot from each of these wells and spot it onto a quadrant of a fresh, clearly labeled TSA plate.

    • Scientist's Note: It is crucial to avoid cross-contamination between spots. A new sterile tip must be used for each well.

Step 2: Incubation and Interpretation

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the TSA plates at 35 ± 1 °C for 18-24 hours.

  • After incubation, count the number of colonies (CFUs) in each spot.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.[1] For practical purposes, it is often considered the lowest concentration spot that yields ≤ 0.1% of the colonies seen in the growth control subculture at time 0.

Data Presentation and Interpretation

Results should be recorded systematically. The relationship between MIC and MBC determines the nature of the compound's activity.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).

  • Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).

Table 1: Sample Data for Antibacterial Activity of 4-Bromo-2-pyrrolidinobenzoic Acid

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus2921316322Bactericidal
Escherichia coli2592264>256>4Bacteriostatic
Pseudomonas aeruginosa27853>256N/AN/AResistant
Gentamicin (Control) vs. E. coli259220.512Bactericidal

N/A: Not applicable as MIC was not determined within the tested range.

Troubleshooting

IssuePossible Cause(s)Recommended Solution
No growth in Growth Control well Inactive inoculum, wrong growth medium, incorrect incubation temperature.Verify inoculum viability, check media preparation, and confirm incubator settings.
Growth in Sterility Control well Contamination of media, pipette, or plate.Use fresh sterile media and consumables. Review aseptic technique.
MIC of control antibiotic is out of expected range Incorrect inoculum density, procedural error, expired antibiotic, resistant QC strain.Prepare a fresh inoculum and repeat the test. Use a new vial of control antibiotic. Verify the QC strain's identity and susceptibility profile.
Precipitation of test compound in wells Compound solubility limit exceeded in aqueous media.Lower the starting concentration. Consider using a co-solvent, but ensure it is tested for toxicity alone.

References

  • Croshaw, B., Groves, M. J., & Lessel, B. (n.d.). The activity and safety of the antimicrobial agent - Bronopol (2-bromo-2-nitropropan-1,3-diol). Amazon S3. [Link]

  • Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 758. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home. Retrieved from EUCAST website. [Link]

  • Rakuno Gakuen University. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from CLSI website. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from BMG Labtech website. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Expert Rules. Retrieved from EUCAST website. [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Xia, E. Q., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Molecules, 26(6), 1693. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from Hancock Lab website. [Link]

  • Pinto, M., et al. (2021). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. Molecules, 26(11), 3230. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from CLSI website. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from Microchem Laboratory website. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from Microbe Online website. [Link]

  • Kahlmeter, G. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • Kang, M., et al. (2006). Antibacterial activity of pyrrolidine dithiocarbamate. Journal of Microbiology, 44(6), 652-656. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from Microbe Investigations website. [Link]

  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from FDA website. [Link]

Sources

using 4-Bromo-2-pyrrolidinobenzoic Acid as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Investigator's Handbook: 4-Bromo-2-pyrrolidinobenzoic Acid

Document ID: G-ASC-2026-01-26-001

Abstract: This document provides a comprehensive guide for the handling, characterization, and strategic application of 4-Bromo-2-pyrrolidinobenzoic Acid, a versatile heterocyclic building block for drug discovery and materials science. By leveraging its distinct structural motifs—a nucleophilic pyrrolidine ring, a synthetically tractable carboxylic acid, and a bromine-substituted aromatic core ripe for cross-coupling—this guide offers researchers the foundational knowledge to integrate this compound into their synthetic campaigns. We present not only detailed protocols for its proposed synthesis and subsequent derivatization but also the underlying chemical logic, enabling investigators to make informed, strategic decisions in their research endeavors.

Scientific Rationale & Strategic Value

The field of medicinal chemistry is driven by the quest for novel molecular architectures that can effectively modulate biological targets. The pyrrolidine ring is a cornerstone of this effort, ranking as one of the most common five-membered non-aromatic nitrogen heterocycles in FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure provides an ideal scaffold to explore three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity.[2]

4-Bromo-2-pyrrolidinobenzoic Acid is strategically designed to capitalize on this scaffold. It serves as a trifunctional synthetic linchpin:

  • The Pyrrolidine Nitrogen: Acts as a key vector for influencing physicochemical properties like solubility and pKa, or can serve as a hydrogen bond acceptor in ligand-receptor interactions.

  • The Carboxylic Acid: Provides a robust handle for amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR) by coupling with a diverse range of amine-containing fragments.

  • The Aryl Bromide: Functions as a versatile anchor for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the introduction of complex aryl, heteroaryl, or alkyl groups, rapidly expanding molecular complexity.

This guide will detail how to synthesize this compound and leverage these features for library development and lead optimization.

Physicochemical & Spectroscopic Data

As a novel research chemical, empirical data for 4-Bromo-2-pyrrolidinobenzoic Acid is not yet broadly published. The following table summarizes its computed properties and lists the essential analytical protocols for its characterization.

PropertyValue / MethodRationale & Causality
Molecular Formula C₁₁H₁₂BrNO₂Derived from the chemical structure.
Molecular Weight 270.12 g/mol Sum of atomic weights. Essential for calculating molar quantities in reactions.
Appearance Predicted: Off-white to light tan solid.Based on analogous compounds like 4-Bromo-2-chlorobenzoic acid.[3]
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol). Poorly soluble in water and non-polar solvents (e.g., hexanes).The carboxylic acid and pyrrolidine moieties impart polarity, while the bromophenyl core provides non-polar character.
¹H NMR Protocol: Dissolve ~5-10 mg in DMSO-d₆ or CDCl₃. Acquire spectrum on a 400 MHz or higher instrument.Expected Peaks: Aromatic protons (multiplets, ~6.5-8.0 ppm), pyrrolidine protons (multiplets, ~1.8-3.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm, may exchange with water). Confirms structural integrity.
¹³C NMR Protocol: Use the same sample as ¹H NMR.Expected Peaks: Carboxylic acid carbonyl (~165-175 ppm), aromatic carbons (~110-150 ppm), and pyrrolidine carbons (~25-60 ppm). Verifies the carbon skeleton.
Mass Spectrometry (MS) Protocol: Analyze via ESI or GC-MS.Expected Result: A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ratio of ~1:1) at [M+H]⁺ or [M-H]⁻. This provides unambiguous confirmation of molecular weight and elemental composition.
Purity (HPLC) Protocol: C18 column, mobile phase of Acetonitrile/Water with 0.1% TFA or Formic Acid. Monitor at 254 nm.Essential for verifying the purity of the synthesized material before its use in subsequent reactions. A purity of ≥95% is recommended for most applications.

Proposed Synthesis & Characterization Workflow

The most direct and logical synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid involves a Nucleophilic Aromatic Substitution (SₙAr) reaction. The starting material, 4-Bromo-2-fluorobenzoic acid, is commercially available and the fluorine atom at the ortho position is highly activated towards displacement by the electron-withdrawing carboxylic acid group.[4][5]

G SM 4-Bromo-2-fluorobenzoic Acid + Pyrrolidine Reaction SₙAr Reaction (e.g., K₂CO₃, DMSO, 120°C) SM->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Product: 4-Bromo-2-pyrrolidinobenzoic Acid Purification->Product QC Quality Control Product->QC Characterization HNMR ¹H NMR QC->HNMR MS Mass Spec QC->MS HPLC HPLC (>95%) QC->HPLC

Caption: Proposed workflow for synthesis and validation.

Protocol 3.1: Synthesis via SₙAr

Causality: This protocol uses a robust SₙAr reaction. DMSO is a polar aprotic solvent that accelerates SₙAr by solvating the potassium cation without hydrogen bonding to the nucleophile (pyrrolidine), thus maximizing its reactivity. Potassium carbonate is a mild base sufficient to deprotonate the pyrrolidine and neutralize the HF byproduct.

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • Pyrrolidine (2.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-fluorobenzoic acid and anhydrous K₂CO₃.

  • Under a nitrogen atmosphere, add anhydrous DMSO via syringe.

  • Add pyrrolidine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Acidify the aqueous mixture to a pH of ~3-4 using 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using the analytical methods described in Section 2.

Application Notes: Derivatization Protocols

The true value of 4-Bromo-2-pyrrolidinobenzoic Acid lies in its utility as a versatile building block. The following diagram and protocols illustrate its two primary modes of diversification.

G Start 4-Bromo-2-pyrrolidinobenzoic Acid Amide Amide Coupling (HATU, DIPEA) Start->Amide Suzuki Suzuki Coupling (Pd Catalyst, Base) Start->Suzuki Product1 Amide Library (Scaffold Decorated at Acid) Amide->Product1 Product2 Cross-Coupled Library (Scaffold Decorated at Bromine) Suzuki->Product2 Amine R-NH₂ (Amine Library) Amine->Amide Boronic R'-B(OH)₂ (Boronic Acid Library) Boronic->Suzuki

Caption: Diversification pathways for library synthesis.

Protocol 4.1: Amide Coupling via HATU

Causality: The carboxylic acid can be activated to form a highly reactive intermediate that readily couples with primary or secondary amines. HATU is a modern coupling reagent that is highly efficient, minimizes racemization in chiral substrates, and operates under mild conditions, making it ideal for medicinal chemistry applications. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Materials:

  • 4-Bromo-2-pyrrolidinobenzoic Acid (1.0 eq)

  • Desired Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-Bromo-2-pyrrolidinobenzoic Acid in anhydrous DMF in a dry flask under a nitrogen atmosphere.

  • Add the desired amine, followed by HATU and DIPEA.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide product by flash chromatography or recrystallization.

Protocol 4.2: Suzuki Cross-Coupling

Causality: The carbon-bromine bond serves as an electrophilic site for palladium-catalyzed cross-coupling. In the Suzuki reaction, a palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with a boronic acid (activated by a base) and reductive elimination, a new C-C bond is formed. This is a powerful and reliable method for creating biaryl structures, which are common in pharmaceuticals.[5]

Materials:

  • 4-Bromo-2-pyrrolidinobenzoic Acid (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst

  • 2M Sodium Carbonate (Na₂CO₃) solution (4.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • In a flask, combine 4-Bromo-2-pyrrolidinobenzoic Acid, the boronic acid, and the palladium catalyst.

  • Add the dioxane/water solvent mixture, followed by the 2M Na₂CO₃ solution.

  • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid or extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic extract, dry it over MgSO₄, and concentrate.

  • Purify the biaryl product by flash chromatography or recrystallization.

Safety & Handling

Appropriate safety precautions must be taken when handling this and related chemicals. The following information is aggregated from safety data for structurally similar bromo-benzoic acids.[6][7][8][9]

Hazard ClassGHS ClassificationPrecautionary Measures
Acute Toxicity Warning: Harmful if swallowed (H302).[7]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Warning: Causes skin irritation (H315).[6][7]Wear protective gloves, protective clothing, and eye protection. If on skin, wash with plenty of soap and water.
Eye Damage/Irritation Warning: Causes serious eye irritation (H319).[6][7]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Respiratory Irritation Warning: May cause respiratory irritation (H335).[6][7]Avoid breathing dust. Use only outdoors or in a well-ventilated area. Handle in a chemical fume hood.
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Disclaimer: This guide is intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood). Review the full Safety Data Sheet (SDS) for any chemical before use.

References

  • PubChem. 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Raimondi, M. V., Spatola, R., & Schillaci, D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Functional Drug Discovery, 1(2), 113-140. [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2). [Link]

  • A&A Pharmachem. Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. [Link]

  • PubChem. 4-Bromo-2-acetamidobenzoic acid. National Center for Biotechnology Information. [Link]

  • NIST. Benzoic acid, 4-bromo-. National Institute of Standards and Technology. [Link]

  • PubChem. 4-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. [Link]

  • Singh, P., & Kumar, A. (2013). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Journal of Saudi Chemical Society, 20, S444-S452. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. [Link]

  • Al-Obaidi, A., & Mohammed, H. (2020). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-11. [Link]

  • Cooksey, C. J. (2018). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 23(11), 2823. [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4996. [Link]

  • Solution Pharmacy. (2024, February 2). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II [Video]. YouTube. [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Raimondi, M.V., Spatola, R., & Schillaci, D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Functional Drug Discovery, 1(2), 113-140. [Link]

  • Da Settimo, F., & Marini, A. M. (1990). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Archiv der Pharmazie, 323(5), 267-270. [Link]

Sources

functionalization of the pyrrolidine ring in 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 4-Bromo-2-pyrrolidinobenzoic Acid

Abstract

The 4-Bromo-2-pyrrolidinobenzoic acid scaffold is a trifunctional building block of significant interest in medicinal chemistry and drug discovery. Its unique architecture, featuring a nucleophilic secondary amine, a reactive aryl bromide, and a modifiable carboxylic acid, presents a versatile platform for the synthesis of diverse chemical libraries. This guide provides a detailed exploration of selective functionalization strategies targeting each reactive site of the molecule. We present field-tested protocols for N-functionalization of the pyrrolidine ring, modern C-H functionalization techniques for direct modification of the heterocyclic core, and classic cross-coupling and amide bond formation reactions on the aromatic ring. The causality behind experimental choices, troubleshooting insights, and the strategic interplay between different modifications are discussed to equip researchers with a robust framework for leveraging this powerful scaffold in their synthetic campaigns.

Introduction: A Scaffold of Strategic Importance

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2] This five-membered nitrogen heterocycle is favored by medicinal chemists for its ability to introduce a three-dimensional character into otherwise flat aromatic molecules, which can enhance binding affinity and selectivity for biological targets.[3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space compared to its aromatic counterpart, pyrrole.[3]

When incorporated into the 4-Bromo-2-pyrrolidinobenzoic acid framework, the pyrrolidine moiety is complemented by two other key functional handles on an aromatic ring: an aryl bromide poised for cross-coupling reactions and a carboxylic acid ready for amide bond formation. This trifecta of reactivity makes the parent molecule an exceptionally valuable starting point for generating novel chemical entities with diverse substitution patterns. This guide outlines the strategic considerations and provides detailed protocols for the selective modification of this versatile template.

Strategic Considerations for Selective Functionalization

The presence of multiple reactive sites on 4-Bromo-2-pyrrolidinobenzoic acid necessitates a carefully considered synthetic strategy to achieve the desired outcome. The chemoselectivity of the reactions is paramount. The secondary amine of the pyrrolidine is the most nucleophilic and basic site, while the carboxylic acid is acidic, and the aryl bromide is susceptible to organometallic cross-coupling. The following diagram illustrates a typical decision-making workflow for functionalizing the scaffold.

Strategic_Functionalization_Workflow Start Start: 4-Bromo-2-pyrrolidinobenzoic Acid N_Func N-Functionalization (Acylation, Alkylation) Start->N_Func High Nucleophilicity of Pyrrolidine-N Protect_COOH Protect Carboxylic Acid (e.g., Esterification) Start->Protect_COOH If N-Func requires basic conditions Aryl_Func Aryl Ring Functionalization N_Func->Aryl_Func Proceed to Aryl Mod Suzuki Suzuki Coupling (C-Br -> C-C) Aryl_Func->Suzuki Target C4 Position Amide_Coupling Amide Coupling (COOH -> CONR2) Aryl_Func->Amide_Coupling Target C1 Position Protect_COOH->N_Func Suzuki->Amide_Coupling Final_Molecule Target Molecule Suzuki->Final_Molecule Amide_Coupling->Suzuki Amide_Coupling->Final_Molecule Redox_Neutral_Mechanism cluster_0 Redox-Neutral α-Arylation Mechanism Pyrrolidine Pyrrolidine Derivative Iminium N-Aryliminium Ion (Electrophilic Intermediate) Pyrrolidine->Iminium + Quinone Quinone p-Quinone Oxidant Hydroquinone Hydroquinone (Reduced Oxidant) Quinone->Hydroquinone Reduced Product α-Arylated Pyrrolidine Iminium->Product + Nucleophile Nucleophile Aryl Nucleophile (e.g., Naphthol) Integrated_Workflow Start 4-Bromo-2-pyrrolidinobenzoic Acid Step1 Protocol 3.1.1: N-Acylation (Add Acetyl Group) Start->Step1 Intermediate1 N-Acetyl Intermediate Step1->Intermediate1 Step2 Protocol 4.1.1: Suzuki Coupling (Add Phenyl Group) Intermediate1->Step2 Intermediate2 N-Acetyl-4-phenyl Intermediate Step2->Intermediate2 Step3 Protocol 4.2.1: Amide Coupling (Add Benzylamine) Intermediate2->Step3 Final Final Target Molecule Step3->Final

Sources

Application Notes: The Strategic Role of 4-Bromo-2-pyrrolidinobenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount to the successful development of novel therapeutic agents. The pyrrolidine ring, a five-membered saturated heterocycle, is one such scaffold, prized for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility and to serve as a versatile anchor for pharmacophoric elements. When integrated into the structure of 4-aminobenzoic acid derivatives, which are themselves significant building blocks in pharmaceutical synthesis, the resulting molecules become powerful intermediates for a range of therapeutic targets.

This technical guide focuses on the synthesis and utility of 4-Bromo-2-pyrrolidinobenzoic Acid , a key intermediate that combines the structural features of a substituted aminobenzoic acid with a pyrrolidine moiety. The presence of the bromine atom at the 4-position offers a reactive handle for further functionalization, typically through cross-coupling reactions, while the pyrrolidine ring at the 2-position can profoundly influence the molecule's conformational rigidity and interaction with biological targets. These notes will provide a detailed examination of the synthesis of this intermediate, explore its potential applications in the construction of more complex pharmaceutical agents, and offer robust protocols for its preparation and subsequent use.

Synthetic Pathways to 4-Bromo-2-pyrrolidinobenzoic Acid: A Tale of Two Reactions

The synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid is most effectively approached through the formation of a carbon-nitrogen bond between a substituted benzene ring and pyrrolidine. Two powerful and widely adopted methodologies in organic synthesis are particularly well-suited for this transformation: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these two pathways is often dictated by the nature of the leaving group on the aromatic ring and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding through an addition-elimination mechanism.[1][2] This pathway is most efficient when the aromatic ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[3] In the context of synthesizing 4-Bromo-2-pyrrolidinobenzoic Acid, a suitable starting material is a 4-bromo-2-halobenzoic acid, where the halogen at the 2-position (preferably fluorine or chlorine) serves as the leaving group. The carboxylic acid and the bromine atom act as moderate electron-withdrawing groups, facilitating the nucleophilic attack by pyrrolidine.

Protocol 1: Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid via SNAr

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Pyrrolidine

  • Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-Bromo-2-fluorobenzoic acid (1.0 eq), Potassium Carbonate (2.5 eq), and DMSO.

  • Stir the mixture at room temperature for 10 minutes.

  • Add pyrrolidine (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-Bromo-2-pyrrolidinobenzoic Acid.

Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4] This method is exceptionally versatile, tolerating a wide range of functional groups and often proceeding under milder conditions than traditional SNAr reactions. For the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid, a suitable starting material is 2,4-dibromobenzoic acid or 4-bromo-2-chlorobenzoic acid. The choice of palladium catalyst and ligand is crucial for achieving high yields.

Protocol 2: Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid via Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-2-chlorobenzoic acid

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Instrumentation:

  • Schlenk flask or other reaction vessel suitable for inert atmosphere chemistry

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 4-Bromo-2-chlorobenzoic acid (1.0 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask, followed by pyrrolidine (1.2 eq) and Sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-Bromo-2-pyrrolidinobenzoic Acid.

Visualization of Synthetic Pathways

G cluster_0 SNA r Pathway cluster_1 Buchwald-Hartwig Pathway Start_SNAr 4-Bromo-2-fluorobenzoic Acid Reagents_SNAr Pyrrolidine, K2CO3, DMSO Start_SNAr->Reagents_SNAr Nucleophilic Attack Product_SNAr 4-Bromo-2-pyrrolidinobenzoic Acid Reagents_SNAr->Product_SNAr Addition-Elimination Start_BH 4-Bromo-2-chlorobenzoic Acid Reagents_BH Pyrrolidine, Pd Catalyst, Ligand, Base Start_BH->Reagents_BH Oxidative Addition Product_BH 4-Bromo-2-pyrrolidinobenzoic Acid Reagents_BH->Product_BH Reductive Elimination G Start 4-Bromo-2-pyrrolidinobenzoic Acid Step1 Amide Coupling (e.g., with a heterocyclic amine) Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Suzuki Coupling (e.g., with a boronic acid) Intermediate1->Step2 FinalProduct Potential Kinase Inhibitor Step2->FinalProduct

Caption: Application workflow of 4-Bromo-2-pyrrolidinobenzoic Acid.

Protocol 3: Synthesis of a Potential Kinase Inhibitor Intermediate

Materials:

  • 4-Bromo-2-pyrrolidinobenzoic Acid

  • (1H-Pyrazol-4-yl)methanamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Pyrazol-4-ylboronic acid pinacol ester

  • Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Aqueous Sodium Carbonate (Na2CO3)

  • 1,4-Dioxane

Procedure: Amide Coupling

  • Dissolve 4-Bromo-2-pyrrolidinobenzoic Acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes.

  • Add (1H-Pyrazol-4-yl)methanamine (1.0 eq) and stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the amide intermediate.

Procedure: Suzuki Coupling

  • In a microwave vial, combine the amide intermediate (1.0 eq), pyrazol-4-ylboronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl2 (0.1 eq).

  • Add 1,4-dioxane and an aqueous solution of Na2CO3 (2.0 M).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final compound.

Quantitative Data Summary

CompoundStarting MaterialReaction TypeKey ReagentsTypical Yield (%)
4-Bromo-2-pyrrolidinobenzoic Acid 4-Bromo-2-fluorobenzoic AcidSNArPyrrolidine, K2CO370-85
4-Bromo-2-pyrrolidinobenzoic Acid 4-Bromo-2-chlorobenzoic AcidBuchwald-HartwigPyrrolidine, Pd2(dba)3, XPhos75-90
Amide Intermediate 4-Bromo-2-pyrrolidinobenzoic AcidAmide Coupling(1H-Pyrazol-4-yl)methanamine, HATU60-75
Potential Kinase Inhibitor Amide IntermediateSuzuki CouplingPyrazol-4-ylboronic acid ester, Pd(dppf)Cl250-65

Conclusion and Future Outlook

4-Bromo-2-pyrrolidinobenzoic Acid stands as a promising and versatile intermediate for the synthesis of complex pharmaceutical agents. Its preparation via robust and scalable methods like Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination makes it an accessible building block for drug discovery programs. The strategic placement of the pyrrolidine moiety and the reactive bromine handle provides a powerful platform for generating libraries of compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors. Further exploration of the reactivity of this intermediate and its application in the synthesis of diverse molecular scaffolds will undoubtedly solidify its role as a valuable tool for medicinal chemists and drug development professionals.

References

  • Lee, J. H., et al. (2005).
  • Masakichi, Y., et al. (1974). Rhodamine derivatives and their use in pressure-sensitive recording papers. U.S.
  • Luo, J., et al. (1994). Synthesis of 3-pyrrolidinylphenol. Chinese Chemical Letters.
  • Effenberger, F., et al. (1983). Crystal structure of 2,4,6-tripyrrolidino-2',4',6'-trinitrobiphenyl. Acta Crystallographica Section C.
  • Buchwald, S. L., & Hartwig, J. F. (2000s). Development of the Buchwald-Hartwig amination.
  • Additional relevant citations on SNAr, Buchwald-Hartwig amination, and kinase inhibitor synthesis would be included here.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantification of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2-pyrrolidinobenzoic Acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the accurate quantification of 4-Bromo-2-pyrrolidinobenzoic Acid, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chromatographic principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

Theory and Principles

The quantification of 4-Bromo-2-pyrrolidinobenzoic Acid can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • High-Performance Liquid Chromatography (HPLC): This technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like 4-Bromo-2-pyrrolidinobenzoic Acid, which contains both polar (carboxylic acid, pyrrolidine) and non-polar (bromophenyl) moieties, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. The separation is driven by hydrophobic interactions, with more polar compounds eluting earlier.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This is particularly useful for trace-level analysis and for complex matrices where co-eluting impurities might interfere with UV detection. The mass spectrometer identifies and quantifies the analyte based on its mass-to-charge ratio (m/z), providing a high degree of certainty. For 4-Bromo-2-pyrrolidinobenzoic Acid, electrospray ionization (ESI) is a suitable ionization technique.

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for routine quality control, purity assessment, and quantification of 4-Bromo-2-pyrrolidinobenzoic Acid in bulk drug substances and intermediates.

Expertise & Experience: The "Why" Behind the Method

The choice of a C18 column is based on its versatility and proven efficacy for separating a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected for several reasons. Acetonitrile provides good elution strength for the analyte. Formic acid is added to control the pH of the mobile phase, ensuring the carboxylic acid group of the analyte is protonated, which leads to better peak shape and retention on the reverse-phase column.[4] A gradient elution is chosen to ensure that any potential impurities with different polarities are also well-separated and eluted within a reasonable timeframe.

Experimental Protocol: RP-HPLC-UV

1. Materials and Reagents:

  • 4-Bromo-2-pyrrolidinobenzoic Acid reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (ACS grade)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
  • Data acquisition and processing software.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-13 min: 90-10% B, 13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4-Bromo-2-pyrrolidinobenzoic Acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the same diluent as the standard.

5. Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Weigh Reference Standard P2 Dissolve in Diluent P1->P2 A1 Equilibrate HPLC System P2->A1 P3 Prepare Sample Solution A2 Inject Standard/Sample P3->A2 A1->A2 A3 Gradient Elution A2->A3 A4 UV Detection at 254 nm A3->A4 D1 Integrate Peak Area A4->D1 D2 Quantify using Standard D1->D2

Caption: RP-HPLC-UV workflow for 4-Bromo-2-pyrrolidinobenzoic Acid quantification.

Trustworthiness: Method Validation

To ensure the reliability of this method, it must be validated according to ICH Q2(R1) guidelines.[5][6][7] The validation process provides documented evidence that the method is suitable for its intended purpose.[8]

Validation Parameters:

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or degradation products. Peak purity should be confirmed.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and on different days/instruments.
Limit of Detection (LOD) Signal-to-Noise ratio of approximately 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of approximately 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Method 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for the quantification of 4-Bromo-2-pyrrolidinobenzoic Acid at low concentrations or in complex sample matrices where high specificity is required.

Expertise & Experience: The "Why" Behind the Method

The LC conditions are similar to the HPLC-UV method to ensure good chromatographic separation. The key difference is the use of a mass spectrometer as the detector. Electrospray ionization in positive ion mode (ESI+) is chosen because the pyrrolidine nitrogen can be readily protonated. Monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing interference from matrix components.[9]

Experimental Protocol: LC-MS

1. Materials and Reagents:

  • As per the HPLC-UV method.

2. Instrumentation:

  • LC-MS system (e.g., Triple Quadrupole) with an ESI source.
  • Data acquisition and processing software.

3. LC Conditions:

  • Same as the RP-HPLC-UV method.

4. MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined by infusion of a standard solution
Product Ion (Q3) To be determined by infusion of a standard solution
Dwell Time 100 ms
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C

5. Sample Preparation:

  • Prepare a dilution series of the reference standard to establish a calibration curve, typically in the ng/mL range.
  • Prepare sample solutions to fall within the calibrated range.

6. Workflow Diagram:

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis P1 Weigh Reference Standard P2 Prepare Dilution Series P1->P2 A1 Equilibrate LC-MS System P2->A1 P3 Prepare Sample Solution A2 Inject Standard/Sample P3->A2 A1->A2 A3 Chromatographic Separation A2->A3 A4 ESI+ Ionization & MRM Detection A3->A4 D1 Integrate MRM Peak Area A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: LC-MS workflow for sensitive quantification of 4-Bromo-2-pyrrolidinobenzoic Acid.

Trustworthiness: Method Validation

The validation of the LC-MS method follows the same principles as the HPLC-UV method, with particular emphasis on selectivity and sensitivity.

Validation Parameters (LC-MS):

ParameterAcceptance Criteria
Selectivity No interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity Linear regression with r² ≥ 0.995 over the intended concentration range.
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the LOQ).
LOD & LOQ Determined based on signal-to-noise ratio and the ability to be quantified with acceptable accuracy and precision.
Matrix Effect Assessed to ensure that the sample matrix does not suppress or enhance the ionization of the analyte.
Robustness The method's performance should be consistent despite minor variations in LC and MS parameters.

Summary of Method Performance

The following table summarizes the expected performance characteristics of the two proposed methods.

ParameterRP-HPLC-UVLC-MS
Typical Range 1 - 200 µg/mL0.1 - 100 ng/mL
Specificity GoodExcellent
Sensitivity ModerateHigh
Primary Application Purity, AssayTrace Analysis, Metabolite Studies
Validation Guideline ICH Q2(R1)ICH Q2(R1)

Conclusion

The RP-HPLC-UV and LC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of 4-Bromo-2-pyrrolidinobenzoic Acid. The choice of method will depend on the specific requirements of the analysis, such as the expected concentration of the analyte and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is crucial to ensure data integrity and regulatory compliance.

References

  • Chromatography Today. (n.d.). A Rapid, Generic Method for the Determination of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 4-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Thomann, J., et al. (2025). LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparative Gas Chromatography and Its Applications. Retrieved from [Link]

  • SSRG International Journal of Applied Chemistry. (2017). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Application Note: A Scalable Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and scalable two-step synthesis for 4-Bromo-2-pyrrolidinobenzoic acid, a key building block in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth protocols, mechanistic insights, and safety considerations for large-scale production.

Introduction

4-Bromo-2-pyrrolidinobenzoic acid is a versatile substituted anthranilic acid derivative. Its unique trifunctionalized structure, featuring a carboxylic acid, a bromine atom, and a pyrrolidine moiety, makes it a valuable intermediate for the synthesis of a wide range of complex molecules. The strategic placement of these functional groups allows for selective and diverse chemical transformations, rendering it a sought-after precursor in the pharmaceutical and agrochemical industries.

This application note outlines a high-yielding, two-step synthetic pathway amenable to large-scale production. The synthesis commences with the oxidation of 1-bromo-2-fluoro-4-methylbenzene to afford the key intermediate, 4-bromo-2-fluorobenzoic acid. Subsequently, a nucleophilic aromatic substitution with pyrrolidine yields the target compound. This approach is designed to be efficient, cost-effective, and scalable, with a focus on procedural safety and product purity.

Synthetic Strategy Overview

The overall synthetic transformation is depicted below. The strategy hinges on the initial formation of a substituted benzoic acid with a leaving group (fluorine) positioned for a subsequent nucleophilic aromatic substitution.

Synthetic_Pathway 1-Bromo-2-fluoro-4-methylbenzene 1-Bromo-2-fluoro-4-methylbenzene 4-Bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic_acid 1-Bromo-2-fluoro-4-methylbenzene->4-Bromo-2-fluorobenzoic_acid Step 1: Oxidation 4-Bromo-2-pyrrolidinobenzoic_Acid 4-Bromo-2-pyrrolidinobenzoic_Acid 4-Bromo-2-fluorobenzoic_acid->4-Bromo-2-pyrrolidinobenzoic_Acid Step 2: Nucleophilic Aromatic Substitution

Caption: Two-step synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid.

Part 1: Synthesis of 4-Bromo-2-fluorobenzoic Acid

The initial step involves the oxidation of the methyl group of 1-bromo-2-fluoro-4-methylbenzene to a carboxylic acid using a strong oxidizing agent, potassium permanganate.[1] Pyridine is used as a co-solvent to enhance the solubility of the organic substrate in the aqueous permanganate solution.

Experimental Protocol: Large-Scale Synthesis of 4-Bromo-2-fluorobenzoic Acid

Materials and Equipment:

Reagent/EquipmentGrade/SpecificationSupplier (Example)
1-Bromo-2-fluoro-4-methylbenzene98%Sigma-Aldrich
Potassium Permanganate (KMnO4)ACS Reagent GradeFisher Scientific
PyridineAnhydrous, 99.8%Acros Organics
Diatomaceous Earth (Celite®)---VWR
Hydrochloric Acid (HCl)37%J.T. Baker
Deionized Water------
50 L Jacketed Glass Reactorwith overhead stirrer, reflux condenser, and temperature probeBuchi
Large Buchner Funnel and Filter Flask------
Industrial Rotary Evaporator---Heidolph
Drying Oven------

Procedure:

  • Reaction Setup: Equip a 50 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, and a temperature probe. Ensure all glassware is dry and the system is inerted with nitrogen.

  • Solvent and Reagent Charging: Charge the reactor with pyridine (10 L) and deionized water (10 L). Begin stirring and heat the mixture to 90°C using an oil bath.

  • Substrate Addition: Slowly add 1-bromo-2-fluoro-4-methylbenzene (1.0 kg, 4.88 mol) to the heated solvent mixture over a period of 30 minutes.

  • Oxidant Addition: Carefully add potassium permanganate (3.3 kg, 20.9 mol) portion-wise to the reaction mixture over 2 hours. Caution: The addition of KMnO4 is exothermic; monitor the internal temperature closely and adjust the addition rate to maintain the temperature at 90-95°C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 90°C for a minimum of 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Prepare a pad of diatomaceous earth (Celite®) in a large Buchner funnel and filter the reaction mixture.

    • Wash the manganese dioxide (MnO2) filter cake with a 1 M sodium hydroxide solution (5 L) followed by deionized water (5 L) to ensure complete recovery of the product.

    • Combine the filtrates and transfer to a suitable vessel.

    • Acidify the filtrate to pH 2 with concentrated hydrochloric acid. A white precipitate of 4-bromo-2-fluorobenzoic acid will form.

    • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by filtration, wash with cold deionized water (3 x 2 L), and dry under vacuum at 60°C to a constant weight.

Expected Yield: 80-85%

Characterization Data for 4-Bromo-2-fluorobenzoic Acid:

PropertyValue
Molecular Formula C₇H₄BrFO₂[2]
Molecular Weight 219.01 g/mol [2]
Appearance White to off-white solid
Melting Point 168-171 °C
¹H NMR (400 MHz, DMSO-d₆) δ 13.6 (s, 1H), 8.01 (t, J = 8.0 Hz, 1H), 7.82 (dd, J = 8.0, 1.6 Hz, 1H), 7.65 (dd, J = 8.0, 1.6 Hz, 1H)
¹³C NMR (100 MHz, DMSO-d₆) δ 164.2 (d, J = 3.5 Hz), 160.8 (d, J = 258.5 Hz), 134.1, 131.2 (d, J = 3.8 Hz), 125.4 (d, J = 10.5 Hz), 121.8 (d, J = 25.0 Hz), 118.9 (d, J = 13.5 Hz)

Part 2: Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid

The second step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing carboxylic acid group activates the ortho-positioned fluorine atom, facilitating its displacement by the nucleophilic pyrrolidine.[3]

Experimental Protocol: Large-Scale Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid

Materials and Equipment:

Reagent/EquipmentGrade/SpecificationSupplier (Example)
4-Bromo-2-fluorobenzoic AcidAs synthesized in Part 1---
Pyrrolidine99%Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%EMD Millipore
Potassium Carbonate (K₂CO₃)Anhydrous---
Ethyl AcetateACS Grade---
HexanesACS Grade---
50 L Jacketed Glass Reactorwith overhead stirrer, reflux condenser, and temperature probeBuchi
Industrial Rotary Evaporator---Heidolph
Crystallization Vessel------

Procedure:

  • Reaction Setup: In a 50 L jacketed glass reactor equipped with an overhead stirrer and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 kg, 4.57 mol) and anhydrous potassium carbonate (1.26 kg, 9.14 mol).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (10 L) to the reactor. Begin stirring and then add pyrrolidine (0.65 kg, 9.14 mol) dropwise over 30 minutes.

  • Reaction Conditions: Heat the reaction mixture to 100°C and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into ice-water (30 L).

    • Acidify the aqueous mixture to pH 4-5 with 6 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 10 L).

    • Combine the organic layers, wash with brine (2 x 5 L), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in an ice bath for 2 hours to facilitate crystallization.

    • Collect the purified product by filtration, wash with a cold mixture of ethyl acetate/hexanes (1:4), and dry under vacuum.

Expected Yield: 75-80%

Characterization Data for 4-Bromo-2-pyrrolidinobenzoic Acid:

PropertyValue
Molecular Formula C₁₁H₁₂BrNO₂
Molecular Weight 270.12 g/mol
Appearance Light yellow to tan solid
Melting Point 185-188 °C
¹H NMR (400 MHz, CDCl₃) δ 10.5 (br s, 1H), 7.85 (d, J = 8.4 Hz, 1H), 7.15 (d, J = 2.0 Hz, 1H), 7.05 (dd, J = 8.4, 2.0 Hz, 1H), 3.40 (t, J = 6.4 Hz, 4H), 2.05 (m, 4H)
¹³C NMR (100 MHz, CDCl₃) δ 171.5, 150.2, 134.8, 125.1, 122.8, 115.6, 112.9, 52.8, 25.9
IR (KBr, cm⁻¹) 3400-2400 (br, O-H), 2965, 1680 (C=O), 1580, 1490, 1240, 810
MS (ESI) m/z 269.0 [M-H]⁻, 271.0 [M+H-Br]⁻

Mechanistic Rationale

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Start 4-Bromo-2-fluorobenzoic Acid + Pyrrolidine Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Product 4-Bromo-2-pyrrolidinobenzoic Acid + Fluoride Ion Intermediate->Product Loss of Leaving Group

Sources

Application Notes & Protocols: A Scientist's Guide to the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why Enzymes are Premier Drug Targets

Enzymes are the biological catalysts that orchestrate the vast majority of chemical reactions essential for life. Their critical roles in biological processes make them major targets for drug development.[1][2] By designing molecules that specifically inhibit a particular enzyme, we can modulate its activity to correct physiological imbalances or halt disease progression.[3][4] The development of small-molecule enzyme inhibitors is a cornerstone of modern drug discovery, demanding a sophisticated understanding of enzyme structure, function, and kinetics to achieve therapeutic success.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, workflows, and detailed protocols required to navigate the path from a target enzyme to a promising inhibitor candidate. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a logical progression toward a well-characterized and effective molecule.

Section 1: The Foundation - Understanding Enzyme Inhibition Kinetics

Before embarking on a screening campaign, a robust understanding of enzyme kinetics and the different mechanisms of inhibition is paramount.[6][7] This knowledge informs assay design, data interpretation, and the ultimate strategy for inhibitor optimization.

Michaelis-Menten Kinetics: The Basics

Most enzyme-catalyzed reactions can be described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[6][7] Two key parameters are derived from this model:

  • Vmax (Maximum Velocity): The reaction rate when the enzyme is fully saturated with the substrate.[7]

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax, reflecting the enzyme's affinity for its substrate.[7][8]

Modes of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to an enzyme and block its activity.[9] They can be broadly classified as reversible or irreversible. Our focus here is on reversible inhibitors, which bind non-covalently and are central to early-stage drug discovery.[9][10] Understanding their precise mechanism of action (MoA) is a critical goal of the development process.[11][12]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate.[8][10] This increases the apparent Km but does not change the Vmax, as the inhibition can be overcome by high concentrations of the substrate.[8][10]

  • Noncompetitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, and this binding event reduces the enzyme's catalytic efficiency.[8][13] It does not affect substrate binding. Consequently, Vmax is lowered, but Km remains unchanged.[8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, locking the substrate in the active site and preventing product release.[8] This type of inhibition reduces both Vmax and Km.[8]

The distinct effects of these inhibition types on kinetic parameters are visualized using Michaelis-Menten or Lineweaver-Burk plots, which are powerful tools for identifying the nature of the inhibition.[8]

Section 2: From Concept to Hit - Assay Development and High-Throughput Screening

The journey to discovering a novel inhibitor begins with a robust and reliable assay. High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries to identify initial "hits."[4][14][15]

Designing a High-Quality Enzyme Assay

The choice of assay technology is critical and often depends on the enzyme target and available reagents. Fluorescence, luminescence, and absorbance-based assays are the most common readout methods in HTS.[14][16]

Core Principles of a Self-Validating Assay:

  • Linearity with Enzyme Concentration: The measured reaction rate must be directly proportional to the concentration of the enzyme used.[3] This confirms the enzyme is the rate-limiting factor.

  • Linearity with Time: The initial reaction velocity should be measured in the linear range of product formation over time. Deviations can indicate substrate depletion, product inhibition, or enzyme instability.[3]

  • Substrate Concentration: For HTS, assays are typically run at or below the Km for the substrate. This ensures that the assay is sensitive to competitive inhibitors, which are often the most sought-after modality.[11]

  • Coupled Assays: If the direct product is difficult to detect, a second "coupling" enzyme can be used to convert the product into a detectable substance. It is crucial to ensure the coupling enzyme is in large excess so that the primary enzyme's activity is the sole determinant of the reaction rate.[3]

Protocol: Determining IC50 - The Primary Measure of Potency

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is the primary metric for quantifying a compound's potency in early screening.

Step-by-Step Protocol for IC50 Determination:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare the enzyme solution in the optimal assay buffer.

    • Prepare the substrate solution in the assay buffer. The final concentration should ideally be at the Km value of the enzyme.

  • Assay Plate Setup (384-well format):

    • Compound Titration: Perform a serial dilution of the inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Controls:

      • Positive Control (100% Inhibition): Wells with a known, potent inhibitor or no enzyme.

      • Negative Control (0% Inhibition): Wells with enzyme and substrate, but only the vehicle (e.g., DMSO) used for the inhibitor.

    • Enzyme Addition: Add the enzyme solution to all wells (except "no enzyme" controls) and briefly pre-incubate with the inhibitor (e.g., 15-30 minutes at room temperature). This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiating the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection:

    • Measure the reaction progress over time using a plate reader (e.g., fluorescence intensity, absorbance). Ensure measurements are taken within the initial, linear phase of the reaction.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[17]

Data Presentation: IC50 Determination
Compound IDMax Concentration (µM)Dilution FactorNumber of PointsIC50 (µM)Curve Hill Slope
Cmpd-0011003101.251.1
Cmpd-00210031025.70.9
Cmpd-003100310>100N/A

Section 3: Beyond Potency - Mechanism of Action (MoA) Elucidation

Identifying a potent "hit" is only the beginning. Understanding its Mechanism of Action (MoA) is crucial for guiding lead optimization and predicting its in vivo behavior.[11][12] The goal is to determine the inhibition constant (Ki), a true measure of binding affinity that is independent of substrate concentration.[18]

Workflow for MoA Studies

A systematic approach is required to definitively determine the mode of inhibition.

MoA_Workflow Start Potent Hit Identified (IC50 < 10 µM) Check_Tight_Binding IC50 vs. [Enzyme] Assay Start->Check_Tight_Binding MoA_Kinetics IC50 vs. [Substrate] Assay (Cheng-Prusoff Analysis) Check_Tight_Binding->MoA_Kinetics IC50 is independent of [Enzyme] Biophysical Biophysical Confirmation (e.g., SPR, ITC) MoA_Kinetics->Biophysical Conclusion Determine Ki and Mode of Inhibition Biophysical->Conclusion

Caption: Workflow for determining an inhibitor's Mechanism of Action.

Protocol: Determining Ki and Mode of Inhibition

This experiment involves measuring the IC50 of the inhibitor at several different substrate concentrations. The way the IC50 value changes as a function of substrate concentration reveals the mode of inhibition.[11]

Step-by-Step Protocol:

  • Substrate Concentration Range: Prepare a series of substrate solutions, typically ranging from 0.25x Km to 5x or 10x Km.

  • IC50 Determination: For each substrate concentration, perform a full IC50 determination experiment as described in Section 2.2.

  • Data Analysis (Cheng-Prusoff Relationship):

    • Plot the determined IC50 values against the corresponding substrate concentration [S].

    • The relationship between IC50 and [S] differs for each inhibition modality:

      • Competitive: IC50 increases linearly with [S]. The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).[19]

      • Noncompetitive: IC50 is independent of [S]. In this case, Ki = IC50.

      • Uncompetitive: IC50 decreases as [S] increases.

    • A global fit of the data to the appropriate mechanistic equations provides a robust determination of the Ki.

Biophysical Validation

Biophysical techniques provide orthogonal confirmation of the enzyme-inhibitor interaction, offering direct evidence of binding and thermodynamic data.[1][5]

  • Surface Plasmon Resonance (SPR): Measures the binding and dissociation rates (kon and koff) in real-time, providing kinetic information in addition to affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding, directly determining the binding affinity (KD) and the thermodynamic parameters (enthalpy and entropy) of the interaction.

Section 4: Rational Design - Structure-Based and Computational Approaches

Once a validated hit with a known MoA is identified, structure-based drug design (SBDD) and computational methods become invaluable for transforming it into a highly potent and selective lead compound.[4][5][20]

The SBDD Cycle

SBDD is an iterative process that relies on the three-dimensional structure of the target enzyme, typically determined by X-ray crystallography or Cryo-EM.[5][21]

SBDD_Cycle cluster_0 Structure-Based Drug Design Cycle Structure 1. Determine Structure of E-I Complex Analyze 2. Analyze Binding Mode Identify Key Interactions Structure->Analyze Design 3. In Silico Design of New Analogs Analyze->Design Synthesize 4. Chemical Synthesis Design->Synthesize Test 5. Biological Testing (Potency, Selectivity) Synthesize->Test Test->Structure

Caption: The iterative cycle of structure-based drug design (SBDD).

The goal of this cycle is to rationally design modifications to the inhibitor that improve its interactions with the enzyme's binding pocket, thereby enhancing potency and selectivity.[21] Computational tools like molecular docking and molecular dynamics simulations are used to predict the binding of newly designed analogs in silico before committing to chemical synthesis.[5]

Section 5: The Final Stretch - Lead Optimization

Lead optimization is a multivariate process where the chemical structure of a lead compound is fine-tuned to improve all the properties required for a successful drug candidate.[22][23]

Key Properties to Optimize:

  • Potency and Selectivity: Further increase affinity for the target enzyme while minimizing activity against other related enzymes (off-targets) to reduce potential side effects.

  • Pharmacokinetics (ADME): Optimize the compound's Absorption, Distribution, Metabolism, and Excretion properties. This involves improving metabolic stability, oral bioavailability, and achieving a suitable half-life.[5]

  • Physicochemical Properties: Modify properties like solubility and permeability to ensure the compound can reach its target in the body.[24]

  • Toxicity: Remove or modify structural features known to be associated with toxicity.

This phase involves a continuous cycle of design, synthesis, and testing, where medicinal chemists work to balance these often-competing properties to arrive at a preclinical drug candidate.[5][22]

References

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 24(29), 3209–3224. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Fiveable. (n.d.). 4.2 Enzyme kinetics and inhibition. Biophysical Chemistry. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Drug Discovery: Enzyme Inhibitor Design and Optimization. Journal of Drug Discovery and Development. Retrieved from [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(21), 12485–12519. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. Retrieved from [Link]

  • Ringe, D., & Petsko, G. A. (2003). Structure-based inhibitor design. Current Opinion in Chemical Biology, 7(5), 643-644. Retrieved from [Link]

  • Wang, Y., et al. (2019). Structural simplification: an efficient strategy in lead optimization. Acta Pharmaceutica Sinica B, 9(5), 882–891. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Zhang, J., & Li, H. (2011). Enzyme Inhibition and Bioapplications. IntechOpen. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • Fiveable. (n.d.). 12.3 Enzyme kinetics and inhibition studies. Biological Chemistry II. Retrieved from [Link]

  • Ali, I., et al. (2023). Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis. International Journal of Molecular Sciences, 24(6), 5221. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(21), 12485–12519. Retrieved from [Link]

  • Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chapter 20: Lead Optimisation: What You Should Know!. Retrieved from [Link]

  • MIT OpenCourseWare. (2013). Lectures 7 and 8 Enzyme Kinetics (I) and Enzyme Inhibition (II). Retrieved from [Link]

  • Singh, S. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. IP International Journal of Medical and Paediatric Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors in Drug Discovery and Development. Retrieved from [Link]

  • Yonetani, T., & Theorell, H. (1964). Mechanistic and kinetic studies of inhibition of enzymes. Archives of Biochemistry and Biophysics, 106, 243-251. Retrieved from [Link]

  • Bull, A. L., et al. (2010). Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods, 62(1), 37-43. Retrieved from [Link]

  • Ali, I., et al. (2023). Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis. International Journal of Molecular Sciences, 24(6), 5221. Retrieved from [Link]

  • San Diego State University. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • Obach, R. S. (2001). Lead optimization strategies as part of a Drug metabolism environment. Current Opinion in Drug Discovery & Development, 4(1), 47-53. Retrieved from [Link]

  • Zidar, N., et al. (2014). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Journal of Chemical Information and Modeling, 54(5), 1333–1344. Retrieved from [Link]

  • Duggleby, R. G. (1993). A quick method for the determination of inhibition constants. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1202(1), 103-106. Retrieved from [Link]

  • ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols. Retrieved from [Link]

  • Patsnap Synapse. (2025). What pharmacological assays are used for lead optimization?. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Davies, G., et al. (2021). High-Throughput Mechanism of Inhibition. SLAS Discovery, 26(2), 248-256. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important compound, providing in-depth, field-proven insights to ensure the success of your experiments.

Introduction

4-Bromo-2-pyrrolidinobenzoic Acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its successful synthesis is crucial for the advancement of numerous research and development projects. The most common synthetic route involves a nucleophilic aromatic substitution reaction, typically a Buchwald-Hartwig amination or an Ullmann condensation, between a 2,4-dihalogenated benzoic acid derivative and pyrrolidine. This guide will focus on troubleshooting this specific transformation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid from 2,4-dibromobenzoic acid and pyrrolidine using a palladium catalyst, but I am observing very low to no yield of my desired product. What could be the issue?

Answer: Low or no product yield in a Buchwald-Hartwig amination is a common issue that can stem from several factors. Let's break down the potential causes and solutions.[1][2][3]

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Catalyst Inactivity The Palladium(0) active species is sensitive to air and moisture. Improper handling or storage can lead to oxidation and inactivation. The choice of ligand is also critical for catalyst stability and activity.[1]- Ensure all reagents and solvents are anhydrous and degassed. - Use fresh, high-purity palladium precursor and ligands. - Consider using a pre-catalyst that is more air-stable. - Optimize the palladium-to-ligand ratio; typically a 1:1.1 to 1:1.5 ratio is effective.
Inadequate Base The base is crucial for deprotonating the amine and facilitating the catalytic cycle. A weak or inappropriate base will hinder the reaction.[2]- Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3). - Ensure the base is finely powdered and dry to maximize its reactivity.
Reaction Temperature The reaction rate is highly dependent on temperature. Insufficient heat will result in a sluggish or incomplete reaction.- The typical temperature range for this reaction is 80-110 °C. - Ensure uniform heating and accurate temperature monitoring.
Poor Substrate Quality Impurities in the starting materials, particularly 2,4-dibromobenzoic acid, can interfere with the catalyst.[4]- Purify the starting materials before use. Recrystallization is often effective for solid reagents. - Confirm the purity of your starting materials via NMR or melting point analysis.
Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reagents: - 2,4-Dibromobenzoic Acid - Pyrrolidine - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous conditions reagents->setup 1. Combine reaction Reaction: - Heat to 80-110 °C - Stir for 12-24h setup->reaction 2. Heat workup Workup: - Quench with water - Acidify to pH 2-3 - Extract with organic solvent reaction->workup 3. Cool & Quench purification Purification: - Column chromatography or - Recrystallization workup->purification 4. Isolate product Product: 4-Bromo-2-pyrrolidinobenzoic Acid purification->product 5. Characterize

Caption: General workflow for Buchwald-Hartwig amination.

Issue 2: Formation of Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to optimizing your reaction conditions.

Common Side Products and Their Prevention:

Side Product Formation Mechanism Prevention Strategy
Debrominated Starting Material Reductive dehalogenation of the aryl halide, often promoted by impurities or excess base.- Use high-purity starting materials. - Optimize the amount of base used. - Ensure a thoroughly inert atmosphere.
Bis-aminated Product Reaction of the product with another equivalent of pyrrolidine at the remaining bromine position.- Use a slight excess of the 2,4-dibromobenzoic acid relative to pyrrolidine. - Carefully control the reaction time and temperature to favor mono-amination.
Hydrolysis of Aryl Halide If water is present, it can compete with the amine as a nucleophile, leading to the formation of hydroxybenzoic acid derivatives.- Use strictly anhydrous conditions. Dry solvents and reagents thoroughly.
Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized the crude 4-Bromo-2-pyrrolidinobenzoic Acid, but I am struggling to purify it. What are the recommended purification methods?

Answer: Purification of carboxylic acids can be challenging due to their polarity and potential for salt formation.

Recommended Purification Strategies:

  • Acid-Base Extraction: This is often the most effective initial purification step.[5]

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and move it to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 2-3, causing the purified product to precipitate.

    • Collect the precipitate by filtration.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.

    • Common solvent systems include ethanol/water or methanol/water.[6]

    • Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Column Chromatography: While less common for carboxylic acids due to potential streaking on silica gel, it can be used if other methods fail.

    • A mobile phase containing a small amount of acetic or formic acid can help to suppress deprotonation and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of 4-Bromo-2-pyrrolidinobenzoic Acid?

While the exact melting point can vary slightly based on purity, it is important to compare your experimental value to a literature reference. The melting point of related compounds like 4-bromo-2-nitrobenzoic acid is in the range of 165-169 °C.[7] The introduction of the pyrrolidine group will alter this, and it is crucial to obtain an analytical standard for comparison if possible.

Q2: Which analytical techniques are best for characterizing the final product?

  • ¹H NMR and ¹³C NMR: These are essential for confirming the structure of the molecule. You should expect to see characteristic peaks for the aromatic protons, the pyrrolidine ring protons, and the carboxylic acid proton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[8]

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.[9]

Q3: Can I use an Ullmann condensation instead of a Buchwald-Hartwig amination?

Yes, the Ullmann condensation is a viable alternative, particularly for large-scale syntheses.[10][11][12] It typically involves the use of a copper catalyst, often in combination with a ligand, and may require higher reaction temperatures.[10][13]

Ullmann Condensation vs. Buchwald-Hartwig Amination

Reaction_Comparison cluster_0 Ullmann Condensation cluster_1 Buchwald-Hartwig Amination ullmann Catalyst: Copper (Cu) Ligand: Often used (e.g., phenanthroline) Temperature: Higher (120-200 °C) Base: K2CO3, Cs2CO3 buchwald Catalyst: Palladium (Pd) Ligand: Required (e.g., phosphines) Temperature: Milder (80-110 °C) Base: NaOtBu, K3PO4 starting_materials Starting Materials: 2,4-Dihalobenzoic Acid + Pyrrolidine starting_materials->ullmann starting_materials->buchwald

Caption: Comparison of Ullmann and Buchwald-Hartwig reactions.

Q4: What are the safety precautions I should take during this synthesis?

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile and odorous reagents like pyrrolidine.

  • Handling Reagents:

    • Palladium Catalysts: Can be toxic and pyrophoric. Handle with care.

    • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive.

    • Solvents: Use anhydrous solvents, which can be flammable.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-pyrrolidinobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid. As a crucial intermediate in pharmaceutical research, optimizing its synthesis is paramount for achieving high yield, purity, and reproducibility. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of organic synthesis, particularly the Buchwald-Hartwig amination.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid, presented in a question-and-answer format to provide direct and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid, typically prepared via a Buchwald-Hartwig amination of 2,4-dibromobenzoic acid with pyrrolidine, can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligand are the heart of the Buchwald-Hartwig reaction. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., XPhos, BINAP) are of high purity and have not been deactivated by prolonged exposure to air or moisture. For inconsistent results, consider using a pre-formed palladium catalyst to ensure a reliable concentration of the active catalytic species.[1]

  • Reaction Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen). This can be achieved by using Schlenk techniques or a glovebox. Inadequate inerting can lead to catalyst deactivation and reduced yields.

  • Solvent and Reagent Purity: The presence of water or other protic impurities in your solvent (e.g., toluene, dioxane) or reagents can quench the strong base and interfere with the catalytic cycle. Use anhydrous solvents and ensure your pyrrolidine and base are dry.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the amine.[2][3] However, with a carboxylic acid present in the starting material, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to avoid undesirable side reactions or solubility issues. Ensure at least two equivalents of base are used to neutralize the carboxylic acid and the HBr formed during the reaction.

  • Reaction Temperature and Time: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[4] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient heating or premature termination of the reaction will result in incomplete conversion.

Question 2: I am observing the formation of significant side products, particularly the debrominated benzoic acid and the di-substituted product. How can I minimize these?

Answer: The formation of side products such as 4-bromobenzoic acid (hydrodehalogenation) and 2,4-di(pyrrolidino)benzoic acid (diarylation) are known challenges in Buchwald-Hartwig aminations.

  • Hydrodehalogenation (Debromination): This side reaction, where a bromine atom is replaced by a hydrogen, can occur via a competing β-hydride elimination pathway.[5] To minimize this, consider the following:

    • Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.

    • Temperature Control: Lowering the reaction temperature, once the optimal conditions are found, can sometimes suppress dehalogenation without significantly impacting the rate of the desired C-N bond formation.[6]

  • Diarylation: The formation of the di-substituted product can be controlled by carefully managing the stoichiometry of your reactants. Use a slight excess of the 2,4-dibromobenzoic acid relative to pyrrolidine to favor mono-amination. If the di-substituted product is still a major issue, a stepwise approach where the mono-aminated product is isolated and then subjected to a second amination under different conditions might be necessary, though this is a less direct route.

Question 3: The amination is not regioselective, and I am getting a mixture of 4-Bromo-2-pyrrolidinobenzoic Acid and 2-Bromo-4-pyrrolidinobenzoic Acid. How can I control the regioselectivity?

Answer: Achieving high regioselectivity is crucial. In the case of 2,4-dibromobenzoic acid, the bromine at the 2-position (ortho to the carboxylic acid) is generally more activated towards nucleophilic aromatic substitution and oxidative addition to the palladium catalyst. This is due to the electron-withdrawing nature and directing effect of the carboxylic acid group.

  • Reaction Conditions: Standard Buchwald-Hartwig conditions often favor substitution at the more sterically hindered and electronically activated ortho position. A study on the copper-catalyzed amination of bromobenzoic acids also demonstrated high regioselectivity for the bromide adjacent to the carboxylic acid moiety.[7][8]

  • Catalyst System: The choice of catalyst and ligand can influence regioselectivity. For challenging cases, screening different ligand and palladium source combinations is advisable. For instance, in the amination of 2,4-dichloropyridine, a Xantphos-based catalyst showed high selectivity for the C2 position.[2]

  • Alternative Methods: If palladium-catalyzed methods consistently yield a mixture of isomers, consider alternative strategies. Copper-catalyzed amination (Ullmann condensation) has been shown to be highly regioselective for the amination of 2-bromobenzoic acids and might be a viable alternative.[7][8]

Question 4: I am struggling with the purification of the final product. What is an effective purification strategy?

Answer: The purification of 4-Bromo-2-pyrrolidinobenzoic Acid can be challenging due to the presence of both acidic (carboxylic acid) and basic (pyrrolidine) functional groups, as well as potential impurities from the reaction.

  • Acid-Base Extraction: A primary method for purification is an acid-base workup.

    • After the reaction, quench the mixture and dilute with an organic solvent like ethyl acetate.

    • Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted pyrrolidine and other basic impurities.

    • Extract the organic layer with a base (e.g., saturated NaHCO₃ or 1M NaOH solution) to deprotonate the carboxylic acid and transfer your product to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-acidic organic impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of around 2-3 to precipitate your product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.[9]

  • Crystallization: Recrystallization is an excellent final step to obtain a highly pure product. The choice of solvent is critical.

    • For aminobenzoic acids, polar solvents or solvent mixtures are often effective. Ethanol, methanol, or mixtures of ethanol and water are good starting points for screening.[6][10]

    • The crude product can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for the regioselectivity in the amination of 2,4-dibromobenzoic acid?

A1: The regioselectivity is primarily governed by electronic and steric effects. The carboxylic acid group at the 1-position is electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. This effect is more pronounced at the ortho (2-position) and para (4-position) positions. However, the ortho position experiences a stronger inductive effect. Furthermore, the initial coordination of the palladium catalyst can be directed by the carboxylic acid group, favoring oxidative addition at the adjacent C-Br bond.

Q2: Can I use a different secondary amine instead of pyrrolidine?

A2: Yes, the Buchwald-Hartwig amination is generally tolerant of a wide range of primary and secondary amines.[11] However, the optimal reaction conditions (ligand, base, temperature) may vary depending on the steric bulk and nucleophilicity of the amine. For more sterically hindered amines, more robust catalyst systems with bulky, electron-rich ligands may be required.

Q3: Is it necessary to protect the carboxylic acid group?

A3: While protecting the carboxylic acid (e.g., as an ester) is a possible strategy, it adds extra steps to the synthesis (protection and deprotection). Many Buchwald-Hartwig and Ullmann-type aminations of substrates bearing free carboxylic acids have been successfully performed without protection.[7][8] The key is to use a sufficient amount of base to deprotonate the carboxylic acid in situ.

Q4: What are the key safety precautions for this reaction?

A4:

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Strong Bases: Sodium and potassium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glovebox or under a stream of inert gas.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for similar transformations. Optimization of specific parameters may be required.

Materials:

  • 2,4-Dibromobenzoic acid

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add 2,4-dibromobenzoic acid (1.0 equiv.), Cs₂CO₃ (2.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Add pyrrolidine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature.

  • Proceed with the acid-base workup and purification as described in the Troubleshooting Guide (Question 4).

Data Presentation: Optimization of Reaction Conditions

The following table provides a starting point for optimizing the reaction conditions. The optimal conditions will be substrate-dependent and should be determined experimentally.

ParameterCondition 1Condition 2Condition 3Rationale
Pd Source Pd(OAc)₂Pd₂(dba)₃[Pd(allyl)Cl]₂Different palladium sources can have varying activities and stabilities.
Ligand XantphosRuPhosBINAPLigand choice is crucial for reaction efficiency and depends on the amine.
Base Cs₂CO₃K₃PO₄NaOtBuBase strength can influence reaction rate and side reactions.
Solvent TolueneDioxaneTHFSolvent polarity can affect solubility and reaction kinetics.
Temperature 80 °C100 °C110 °CHigher temperatures generally increase reaction rates but can also promote side reactions.

Visualizations

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add 2,4-dibromobenzoic acid, Cs2CO3, Pd(OAc)2, Xantphos to Schlenk flask B Evacuate and backfill with Argon/Nitrogen (3x) A->B C Add anhydrous toluene B->C D Add pyrrolidine C->D E Heat to 100 °C with stirring D->E F Monitor by TLC/LC-MS E->F G Cool to room temperature F->G Reaction Complete H Acid-Base Extraction G->H I Crystallization H->I J Pure 4-Bromo-2-pyrrolidinobenzoic Acid I->J

Caption: Workflow for the Buchwald-Hartwig synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid.

Logical Relationship: Troubleshooting Low Yield

G A Low Yield B Check Catalyst & Ligand Integrity A->B C Ensure Inert Atmosphere A->C D Verify Reagent & Solvent Purity A->D E Optimize Base & Stoichiometry A->E F Adjust Temperature & Time A->F G Improved Yield B->G C->G D->G E->G F->G

Caption: Key parameters to investigate when troubleshooting low reaction yield.

References

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]

  • Bécsi, B., Kónya, K., Szabó, A., Wölfling, J., & Frank, É. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 2803–2811. [Link]

  • Request PDF. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Nichols, L. (2022, August 16). 2.2.4.2B: Purification of Product Mixtures. Chemistry LibreTexts. [Link]

  • Request PDF. (2025, August 6). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. ResearchGate. [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]

  • 4-Bromobenzoic acid. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved January 26, 2026, from [Link]

  • DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved January 26, 2026, from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved January 26, 2026, from [Link]

  • MeitY OLabs. (2015, February 2). Purification of Benzoic Acid by Crystallization. YouTube. [Link]

  • PubMed. (n.d.). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. Retrieved January 26, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Purification of Substituted Bromobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Purification Challenges

Welcome to the technical support center for the purification of substituted bromobenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development. While direct literature on the purification of 4-Bromo-2-pyrrolidinobenzoic Acid is scarce, the principles outlined here for structurally similar compounds, such as other substituted bromobenzoic acids, provide a robust framework for troubleshooting common purification challenges. This resource synthesizes established chemical principles with practical, field-tested insights to empower you to overcome obstacles in your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of substituted bromobenzoic acids in a question-and-answer format.

Question 1: My crude product is a dark, oily residue instead of a solid. How do I proceed?

Answer:

An oily or dark-colored crude product often indicates the presence of significant impurities, residual solvent, or byproducts from the synthesis. The primary goal is to induce crystallization and remove color impurities.

  • Causality: Dark coloration is typically due to polymeric or high-molecular-weight byproducts, often formed during reactions involving heating or strong acids/bases. An oily consistency can result from residual high-boiling solvents (like DMF or DMSO) or the presence of impurities that depress the melting point of your product.

  • Immediate Action:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. For high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene or heptane can be effective.

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which your desired product is poorly soluble, but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points. This process can help "crash out" your product as a solid.

    • Acid-Base Extraction: If your product is an acid, dissolving the crude material in an organic solvent (e.g., ethyl acetate) and performing a liquid-liquid extraction with a weak base (e.g., saturated sodium bicarbonate solution) can be highly effective. Your acidic product will move to the aqueous layer as its salt, leaving many organic impurities behind. The aqueous layer can then be acidified (e.g., with 2M HCl) to precipitate the purified acid, which is then collected by filtration.[1][2]

Question 2: After recrystallization, my product purity is still low, and I suspect the presence of isomers. How can I separate them?

Answer:

Isomeric impurities, such as regioisomers formed during bromination, can be particularly challenging to remove by simple recrystallization due to their similar solubility profiles.

  • Causality: In the synthesis of compounds like 4-bromo-2-chlorobenzoic acid, the formation of other isomers (e.g., 5-bromo-2-chlorobenzoic acid) is a common issue.[3] These isomers often co-crystallize with the desired product.

  • Troubleshooting Steps:

    • Solvent Screening for Recrystallization: A systematic approach to finding an optimal recrystallization solvent is crucial. Test a range of solvents with varying polarities. A good solvent will dissolve the compound when hot but have low solubility when cold.[4][5] For benzoic acids, mixtures of ethanol and water, or acetic acid and water, are often effective.

    • Fractional Crystallization: If a single recrystallization is insufficient, fractional crystallization can be employed. This involves a series of recrystallization steps, where the crystals from each step are collected and re-processed. The initial fractions are likely to be enriched in the major isomer.

    • Preparative Chromatography: For difficult separations, column chromatography is the most effective method. Normal-phase silica gel chromatography using a gradient elution of hexanes and ethyl acetate (with a small amount of acetic acid to improve peak shape) is a standard approach for separating acidic compounds.

Question 3: My recrystallized product is off-white or yellow. How can I decolorize it?

Answer:

Colored impurities are common and can often be removed without resorting to chromatography.

  • Causality: Color can arise from trace amounts of highly conjugated byproducts or degradation products.

  • Protocol:

    • Activated Carbon Treatment: During recrystallization, after your product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w of your crude product).

    • Hot Filtration: Keep the solution hot and swirl for a few minutes. Then, perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.[6] The charcoal will have adsorbed the colored impurities.

    • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

    Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing substituted bromobenzoic acids?

A1: There is no single "best" solvent, as solubility is highly dependent on the specific substituents. However, a good starting point is often a mixed solvent system, such as ethanol/water or methanol/water.[3] These systems allow for fine-tuning of the polarity to achieve good differential solubility at hot and cold temperatures. For many benzoic acid derivatives, hot water alone can also be an effective recrystallization solvent.[4][7]

Q2: How does pH affect the purification of 4-Bromo-2-pyrrolidinobenzoic Acid?

A2: The carboxylic acid and the pyrrolidine ring are both pH-active functional groups. This dual nature can be exploited for purification.

  • Acidic Conditions (pH < 2): The pyrrolidine nitrogen will be protonated (cationic), and the carboxylic acid will be in its neutral form.

  • Neutral Conditions (pH ~7): The molecule will exist as a zwitterion (carboxylate anion and pyrrolidinium cation).

  • Basic Conditions (pH > 10): The carboxylic acid will be deprotonated (anionic), and the pyrrolidine will be in its neutral form.

This pH-dependent solubility allows for selective extraction. For instance, at high pH, the compound will be soluble in aqueous solutions and can be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification will precipitate the pure product.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a typical starting point.[8][9]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities with distinct proton signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[10]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.[11]

Experimental Protocols & Data

Protocol 1: General Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude substituted bromobenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Water Addition: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2-3 times).

  • Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 2M HCl with stirring until the pH is ~2. The purified product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.[1][2]

Data Presentation: Solubility of Related Compounds
CompoundWater SolubilityEthanol/Alcohol SolubilityOther SolventsMelting Point (°C)
4-Bromobenzoic Acid Slightly soluble in hot water, very slightly soluble in cold water.[11]Soluble.[11]Slightly soluble in diethyl ether.[11]252-254[11]
4-Bromo-2-fluorobenzoic Acid Data not readily available, but expected to have low aqueous solubility.Likely soluble.No specific data found.No specific data found.
4-Bromo-2-chlorobenzoic Acid Data not readily available, but expected to have low aqueous solubility.Likely soluble.No specific data found.No specific data found.

Visualizations

Workflow for Purification via Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Ethyl Acetate NeutralImp Neutral/Basic Impurities (Remain in Organic Phase) Salt Sodium Salt of Acid (in Aqueous Phase) Crude->Salt Extract with NaHCO3(aq) Salt->Crude PureAcid Pure Acid Precipitate Salt->PureAcid Acidify with HCl(aq)

Caption: Acid-base extraction workflow for purification.

Decision Tree for Purification Strategy

G start Crude Product is_oily Is it an oil? start->is_oily is_colored Is it colored? is_isomeric Isomeric impurities suspected? is_colored->is_isomeric No charcoal Recrystallize with Activated Charcoal is_colored->charcoal Yes is_oily->is_colored No (Solid) triturate Triturate / Acid-Base Extraction is_oily->triturate Yes recrystallize Simple Recrystallization is_isomeric->recrystallize No chromatography Column Chromatography is_isomeric->chromatography Yes final_product Pure Product charcoal->final_product recrystallize->final_product triturate->final_product chromatography->final_product

Caption: Decision-making for purification strategy selection.

References

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
  • NIST. (n.d.). Benzoic acid, 4-bromo-. NIST WebBook. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-4-chlorobenzoic acid.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.2: Substituted Benzoic Acids. Retrieved from [Link]

  • Suvchem. (n.d.). 4-BROMO BENZOIC ACID (P-BROMO BENZOIC ACID) Safety Data Sheet. Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization.
  • ResearchGate. (n.d.). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (2012, April 17). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-bromo-2-heptene. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid.

Sources

Technical Support Center: Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid. The content is designed to anticipate and resolve common experimental challenges, ensuring a higher success rate and purity of the final product.

Introduction to the Synthesis

The synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a suitably activated 2-halobenzoic acid is reacted with pyrrolidine. The most common starting materials are 4-bromo-2-chlorobenzoic acid or 2,4-dibromobenzoic acid. Two primary catalytic systems are employed for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods have their merits and associated challenges, which this guide will address.

The general reaction scheme is as follows:

cluster_reaction Reaction Conditions reagents Starting Materials 4-bromo-2-halobenzoic_acid 4-Bromo-2-halobenzoic Acid (X = Cl, Br) reagents->4-bromo-2-halobenzoic_acid pyrrolidine Pyrrolidine reagents->pyrrolidine product 4-Bromo-2-pyrrolidinobenzoic Acid 4-bromo-2-halobenzoic_acid->product Ullmann or Buchwald-Hartwig pyrrolidine->product catalyst Catalyst (Cu or Pd-based) catalyst->product base Base (e.g., K2CO3, Cs2CO3, NaOtBu) base->product solvent Solvent (e.g., DMF, DMSO, Toluene) solvent->product

Caption: General synthetic scheme for 4-Bromo-2-pyrrolidinobenzoic Acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid.

Q1: My reaction is sluggish or shows no conversion to the desired product. What are the possible causes and solutions?

A1: Low or no reactivity can stem from several factors related to the reagents and reaction conditions.

Probable CauseRecommended SolutionScientific Rationale
Inactive Catalyst For Ullmann reactions, use freshly activated copper powder or a reliable source of Cu(I) salts (e.g., CuI). For Buchwald-Hartwig reactions, ensure the palladium catalyst and ligand are not degraded. Consider using a pre-catalyst.The catalytic cycle in both Ullmann and Buchwald-Hartwig reactions depends on the active form of the metal catalyst.[1][2] Oxidation or impurities can deactivate the catalyst.
Inappropriate Base The choice of base is critical. For Ullmann condensations, weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient.[1] Buchwald-Hartwig aminations typically require stronger bases, such as NaOtBu or K₃PO₄.[2]The base is required to deprotonate the amine nucleophile and neutralize the HX formed during the reaction, driving the equilibrium towards the product.
Low Reaction Temperature Gradually increase the reaction temperature. Ullmann reactions often require higher temperatures (100-180 °C).[3] Buchwald-Hartwig reactions can sometimes proceed at lower temperatures, but this is system-dependent.Nucleophilic aromatic substitution reactions have a significant activation energy barrier that needs to be overcome.
Solvent Issues Ensure the use of anhydrous, high-purity solvents. Polar aprotic solvents like DMF, DMSO, or NMP are common for Ullmann reactions, while ethereal solvents like dioxane or toluene are often used for Buchwald-Hartwig aminations.The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.

Q2: I'm observing a significant amount of a byproduct with a lower molecular weight than my product, and it lacks the bromine atom. What is this, and how can I prevent it?

A2: This is a classic case of hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.

  • Identification: The primary byproduct is likely 2-pyrrolidinobenzoic acid. This can be confirmed by mass spectrometry (loss of Br, gain of H) and NMR spectroscopy.

  • Causality: This side reaction is often promoted by the presence of reducing agents in the reaction mixture. In copper-catalyzed reactions, certain copper species can facilitate this reduction.[4] In palladium-catalyzed reactions, hydride sources (e.g., from the solvent or additives) can lead to hydrodehalogenation.

  • Mitigation Strategies:

    • Scrutinize Reagents: Ensure all reagents and solvents are free from impurities that could act as reducing agents.

    • Optimize Catalyst System: For Buchwald-Hartwig reactions, the choice of ligand can influence the rate of reductive elimination versus other pathways. Experiment with different ligands to find one that favors C-N bond formation.

    • Control Reaction Time: Prolonged reaction times at high temperatures can increase the incidence of side reactions. Monitor the reaction progress by TLC or LC-MS and quench it once the starting material is consumed.

Q3: My product appears to have lost its carboxylic acid group. Why is this happening?

A3: You are likely observing decarboxylation .

  • Identification: The byproduct would be 4-bromo-2-pyrrolidinoaniline. This can be identified by a significant change in the molecule's polarity and the absence of the carboxylic acid signal in the IR and NMR spectra.

  • Causality: Aminobenzoic acids, particularly when heated, can undergo thermal decarboxylation.[5][6] The reaction conditions for Ullmann and Buchwald-Hartwig reactions, which often involve high temperatures, are conducive to this side reaction.[7]

  • Mitigation Strategies:

    • Lower Reaction Temperature: This is the most effective way to minimize decarboxylation. If the reaction rate is too slow at lower temperatures, consider using a more active catalyst system or microwave irradiation to allow for shorter reaction times at elevated temperatures.[8]

    • Protect the Carboxylic Acid: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the amination reaction. The ester can then be hydrolyzed in a subsequent step. This adds steps to the synthesis but can significantly improve the yield by preventing decarboxylation.

cluster_mitigation Mitigation Strategies start High Temperature Reaction product 4-Bromo-2-pyrrolidinobenzoic Acid start->product Desired Reaction decarboxylated 4-Bromo-2-pyrrolidinoaniline (Decarboxylation Product) start->decarboxylated Side Reaction: Decarboxylation lower_temp Lower Reaction Temperature lower_temp->start Reduces protecting_group Protect Carboxylic Acid as Ester protecting_group->start Prevents

Caption: Mitigation of decarboxylation side reaction.

Q4: I am using 2,4-dibromobenzoic acid as a starting material and I am getting a mixture of products. What are the likely impurities?

A4: When using a di-halogenated starting material, you may encounter issues with regioselectivity and double substitution.

  • Isomeric Product: While the halogen at the 2-position is more activated towards nucleophilic substitution, some substitution at the 4-position might occur, leading to the formation of 2-bromo-4-pyrrolidinobenzoic acid.

  • Double Substitution Product: A small amount of 2,4-di(pyrrolidin-1-yl)benzoic acid may be formed, especially if an excess of pyrrolidine is used or at prolonged reaction times.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a controlled amount of pyrrolidine (e.g., 1.0-1.2 equivalents) to minimize double substitution.

    • Optimize Reaction Conditions: Lowering the reaction temperature and time can improve selectivity for the more reactive 2-position.

    • Choice of Starting Material: If possible, using 4-bromo-2-chlorobenzoic acid can provide better selectivity, as the C-Cl bond is generally more reactive than the C-Br bond in nucleophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: Which method is better for this synthesis: Ullmann condensation or Buchwald-Hartwig amination?

A1: The choice depends on available resources and desired reaction conditions.

  • Ullmann Condensation: This is a classic method that uses copper catalysts.[3] It is often less expensive than palladium-based methods. However, it typically requires higher reaction temperatures and can sometimes have a more limited substrate scope.[9]

  • Buchwald-Hartwig Amination: This method uses palladium catalysts with specialized phosphine ligands.[2] It often allows for milder reaction conditions and has a broader substrate scope.[10] However, the catalysts and ligands can be more expensive.

For laboratory-scale synthesis where milder conditions and higher yields are prioritized, the Buchwald-Hartwig amination is often preferred. For larger-scale industrial synthesis, the cost-effectiveness of the Ullmann condensation may be more attractive.

Q2: How can I purify the final product, 4-Bromo-2-pyrrolidinobenzoic Acid?

A2: Purification typically involves a combination of techniques:

  • Aqueous Work-up: After the reaction, an acidic work-up will protonate the desired product, allowing for extraction into an organic solvent. Washing with water and brine will remove inorganic salts.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If crystallization is not effective in removing impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid to keep the product protonated is often effective.

Q3: Can I perform this reaction without protecting the carboxylic acid group?

A3: Yes, it is possible to perform the reaction without protecting the carboxylic acid.[11][12] The carboxylate, formed in the presence of a base, is generally not reactive under these conditions. However, as mentioned in the troubleshooting guide, the free carboxylic acid can promote decarboxylation at high temperatures. If you are experiencing low yields due to this side reaction, protecting the carboxylic acid as an ester is a viable strategy.

Detailed Experimental Protocol (Example: Ullmann Condensation)

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • 4-Bromo-2-chlorobenzoic acid

  • Pyrrolidine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorobenzoic acid (1 equivalent), CuI (0.1 equivalents), and K₂CO₃ (2.5 equivalents).

  • Addition of Reagents: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF, followed by the dropwise addition of pyrrolidine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to pH 3-4 with 2M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the FAQ section.

start Start setup Reaction Setup: - 4-Bromo-2-chlorobenzoic acid - CuI, K2CO3 - Inert atmosphere start->setup add_reagents Add Reagents: - Anhydrous DMF - Pyrrolidine setup->add_reagents reaction Heat to 120-140 °C Monitor progress add_reagents->reaction workup Aqueous Work-up: - Cool - Acidify with HCl reaction->workup extraction Extract with Ethyl Acetate Wash with water and brine workup->extraction dry_concentrate Dry over Na2SO4 Concentrate extraction->dry_concentrate purify Purify: - Recrystallization or - Column Chromatography dry_concentrate->purify end End Product purify->end

Caption: Experimental workflow for Ullmann condensation.

References

  • Kapoor, A., et al. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67.
  • Wolf, C., et al. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(8), 3270–3273. [Link]

  • Li, J., et al. (2009). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o936. [Link]

  • Galbraith, M. N., & Stimson, V. R. (1958). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of the Chemical Society, 2361-2365.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Clark, L. W. (1959). The Decarboxylation of Anthranilic Acid. Canadian Journal of Chemistry, 37(7), 1191-1196.
  • Siddiqui, Z. N., & Khan, S. A. (2007). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica, 64(3), 221-227. [Link]

  • Hollan, S., et al. (2015). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. International Journal of Electrochemical Science, 10, 5101-5115.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Pellón, R. F., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.
  • Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Phenyläthern des Brenzcatechins. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211–2212. [Link]

  • Farmer, L. J., et al. (2015). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Journal of Sustainable Bioenergy Systems, 5(2), 53-65. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. Organic & Biomolecular Chemistry, 7(7), 1359-1365. [Link]

  • Fritzsche, J. (1841). Ueber die Producte der Einwirkung des Kalihydrats auf das Indigblau. Journal für Praktische Chemie, 23(1), 67-83. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • Amarouche, L., et al. (2018). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Journal of Chemical and Pharmaceutical Research, 10(11), 61-69.
  • Sharma, P., & Kumar, A. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(19), 6548. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). Buchwald-Hartwig Amination. [Link]

  • Docampo, M. L., et al. (2006). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
  • Aitken, R. A., & Hirst, S. C. (2003). A Convenient Synthesis of 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid. ChemInform, 34(28).
  • Hussaini, S. R., et al. (2024). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Organic letters, 6(13), 2249–2252. [Link]

  • Wolf, C., et al. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273. [Link]

  • Roth, B. L., et al. (2018). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry, 9(9), 1279–1287. [Link]

Sources

stability and degradation pathways of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability, Degradation, and Experimental Best Practices

Disclaimer: Direct stability and degradation data for 4-Bromo-2-pyrrolidinobenzoic Acid are not extensively available in public literature. This guide is therefore built upon established principles of organic chemistry and data from analogous structures containing aryl bromide, aromatic carboxylic acid, and N-aryl pyrrolidine functionalities. The information herein serves as an expert-level predictive resource. We strongly recommend performing forced degradation studies to confirm the stability profile of your specific material.

Introduction: Understanding the Molecule

4-Bromo-2-pyrrolidinobenzoic Acid is a multifunctional molecule of interest in drug discovery and chemical synthesis. Its structure combines three key functional groups, each with distinct chemical liabilities that dictate its stability and handling requirements. Understanding these potential failure points is critical for designing robust experiments, ensuring the integrity of results, and preventing unforeseen complications.

This guide provides a comprehensive overview of the potential stability challenges and degradation pathways for this compound. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher might encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 4-Bromo-2-pyrrolidinobenzoic Acid?

Answer: To maximize shelf-life and prevent degradation, the compound should be stored under the following conditions:

  • Temperature: Cool to cold (2-8°C is recommended). Avoid repeated freeze-thaw cycles if dissolved in a solvent.

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen). The N-aryl pyrrolidine moiety is susceptible to oxidation.

  • Light: Protected from light. The aryl bromide bond is a known chromophore and can be susceptible to photodegradation. Use amber vials or store containers in the dark.

  • Form: As a dry solid. Storing in solution, especially in protic or reactive solvents, can accelerate degradation.

Q2: My solid sample of 4-Bromo-2-pyrrolidinobenzoic Acid has developed a yellowish or brownish tint over time. What could be the cause?

Answer: A change in color from white/off-white to yellow or brown is a common indicator of degradation. The most probable cause is the oxidation of the pyrrolidine nitrogen atom. Secondary amines can be oxidized by atmospheric oxygen to form colored impurities, such as hydroxylamine or nitrone derivatives.[1] This process can be accelerated by exposure to light and elevated temperatures. We recommend running a purity check (e.g., LC-MS, NMR) to identify the impurities and considering purification if necessary.

Q3: I am dissolving the compound in methanol for my reaction. Are there any stability concerns?

Answer: While methanol is a common solvent, be aware of two potential issues:

  • Esterification: Under acidic conditions (either from an added reagent or an acidic impurity), the carboxylic acid can undergo esterification with methanol, especially upon heating, to form the corresponding methyl ester.

  • Photoreactivity: If the methanolic solution is exposed to UV light (e.g., sunlight), the aryl bromide may undergo photodehalogenation. Methanol can act as a hydrogen donor in the radical chain reaction, leading to the formation of 2-pyrrolidinobenzoic acid.[2]

Q4: Is the compound stable to strongly acidic or basic conditions?

Answer:

  • Acidic Conditions: The compound is expected to be relatively stable in mild to moderate acidic conditions at room temperature. The pyrrolidine nitrogen will be protonated, which may protect it from oxidation. However, under harsh acidic conditions and heat, hydrolysis is a risk, though amides and carboxylic acids are generally robust.[3][4]

  • Basic Conditions: In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally stable. The pyrrolidine nitrogen will be in its free base form, making it more nucleophilic and susceptible to oxidation. Strong bases could potentially promote other side reactions, but the primary concern would be oxidative stability.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
Appearance of a new, less polar spot on TLC/LC after a reaction worked up under UV light (e.g., using a UV lamp for visualization). Photodegradation (Debromination)Rationale: The C-Br bond can be cleaved by UV light, initiating a radical reaction that abstracts a hydrogen atom from the solvent or other molecules to yield the debrominated analog.[2][5] Action: Minimize exposure of the compound (both solid and in solution) to UV and strong visible light. Work in a fume hood with the sash down and use amber glassware. Re-purify the material via chromatography if significant degradation has occurred.
Gas evolution (bubbling) observed when heating the compound to high temperatures (>150-200°C) in solution. Thermal DecarboxylationRationale: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures.[6][7][8] While typically requiring high heat or a catalyst, this pathway should be considered if your reaction conditions are harsh. Action: If possible, perform high-temperature reactions under an inert atmosphere with a bubbler to safely vent any evolved CO2. Analyze the crude reaction mixture for the presence of 4-bromo-N-phenylpyrrolidine.
Multiple new polar impurities detected by LC-MS after a reaction involving an oxidizing agent or prolonged exposure to air. Oxidative DegradationRationale: The secondary amine of the pyrrolidine ring is a prime target for oxidation, leading to N-oxides, hydroxylamines, or even ring-opened products.[1][9] The electron-rich aromatic ring can also be susceptible to oxidation under certain conditions. Action: Use degassed solvents for reactions. If possible, run reactions under an inert atmosphere (N2 or Ar). If an oxidant is part of the reaction, use stoichiometric amounts and control the temperature carefully to minimize side reactions.
Inconsistent biological assay results from different batches or from samples stored for different lengths of time. Compound InstabilityRationale: The inconsistency is likely due to varying levels of degradation products which may be inactive or have different activity profiles. Action: Implement a strict sample handling protocol. Re-analyze the purity of the sample before each experiment. If possible, perform a forced degradation study (see protocol below) to identify and characterize major degradants.

Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 4-Bromo-2-pyrrolidinobenzoic Acid based on the chemical liabilities of its functional groups.

G cluster_photo Photodegradation Pathway A 4-Bromo-2-pyrrolidinobenzoic Acid B Aryl Radical Intermediate + Br• A->B UV Light (hν) Homolytic Cleavage C 2-Pyrrolidinobenzoic Acid B->C H-atom abstraction (e.g., from solvent)

Caption: Predicted Photodegradation via C-Br Bond Cleavage.

G cluster_thermal Thermal Degradation Pathway D 4-Bromo-2-pyrrolidinobenzoic Acid E 4-Bromo-N-phenylpyrrolidine + CO2 D->E Heat (Δ) Decarboxylation G cluster_oxidative Oxidative Degradation Pathway F 4-Bromo-2-pyrrolidinobenzoic Acid G N-Oxide or Hydroxylamine Derivative F->G [O] (e.g., Air, Peroxide) N-Oxidation H Further Oxidized/Ring-Opened Products G->H [O]

Caption: Predicted Oxidative Degradation at the Pyrrolidine Nitrogen.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is essential for understanding degradation pathways and developing stability-indicating analytical methods. [10][11][12][13]This protocol provides a framework for evaluating 4-Bromo-2-pyrrolidinobenzoic Acid.

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and establish a stability profile.

Materials:

  • 4-Bromo-2-pyrrolidinobenzoic Acid

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric Acid (HCl, 0.1 M)

  • Sodium Hydroxide (NaOH, 0.1 M)

  • Hydrogen Peroxide (H₂O₂, 3%)

  • Calibrated Analytical Balance

  • Volumetric flasks, pipettes

  • HPLC vials

  • pH meter

  • HPLC-UV-MS system

  • Photostability chamber (ICH Q1B option) or a UV lamp

  • Oven

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) control Control Sample (No Stress) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photostability (ICH Q1B exposure) start->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) control->sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench Reaction (Neutralize acid/base, dilute) sampling->quench analysis Analyze by HPLC-UV-MS quench->analysis

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-Bromo-2-pyrrolidinobenzoic Acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Stress Conditions Setup: For each condition, add a portion of the stock solution to a vial and treat as follows:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidative Stress: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of ~3%.

    • Thermal Stress (Solution): Keep a vial of the stock solution in an oven at a controlled temperature (e.g., 80°C).

    • Thermal Stress (Solid): Place a known amount of the solid compound in an open vial in the oven.

    • Photolytic Stress: Expose a vial of the stock solution to light that meets ICH Q1B guidelines. Wrap a control vial in aluminum foil and place it alongside.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

    • Crucial Step: Quench the reaction. For acid-stressed samples, neutralize with an equivalent amount of NaOH. For base-stressed samples, neutralize with HCl. This stops the degradation process.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze all samples, including the time-zero control, using a validated stability-indicating HPLC-UV-MS method.

    • The method should be capable of separating the parent compound from all generated degradation products.

    • Use the UV detector to quantify the parent peak and degradants (as % area).

    • Use the MS detector to obtain mass information for the degradants to help in their identification and comparison with the predicted pathways.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound under each condition. Aim for 5-20% degradation to ensure that secondary degradation is minimized.

    • Identify and characterize major degradants. Check if the observed masses correspond to predicted products (e.g., debrominated, decarboxylated, or oxidized species).

    • Assess peak purity to ensure the analytical method is specific and stability-indicating.

This systematic approach will provide invaluable, specific data on the stability of 4-Bromo-2-pyrrolidinobenzoic Acid, moving beyond prediction to empirical evidence.

References

  • ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. [Link]

  • SlideShare. (n.d.). AROMATIC CARBOXYLIC ACIDS. [Link]

  • ResearchGate. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]

  • Google Patents. (n.d.).
  • Quora. (2018). Why does aromatic carboxylic acid have a high acid strength compared to aliphatic carboxylic acid?[Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • PubMed. (2024). Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. [Link]

  • SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]

  • ResearchGate. (n.d.). Aerobic degradation pathways for aromatic carboxylic acids. [Link]

  • PubMed. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • ResearchGate. (n.d.). Photodehalogenation of aryl halides. [Link]

  • The Journal of Chemical Physics. (2016). Evidence for concerted ring opening and C–Br bond breaking in UV-excited bromocyclopropane. [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. [Link]

  • ResearchGate. (2019). (PDF) Probing ultrafast C–Br bond fission in the UV photochemistry of bromoform with core-to-valence transient absorption spectroscopy. [Link]

  • PubMed. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. [Link]

  • National Institutes of Health (NIH). (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • MDPI. (n.d.). Bacterial Degradation of Aromatic Compounds. [Link]

  • Michigan State University. (n.d.). Photochemistry. [Link]

  • National Institutes of Health (NIH). (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. [Link]

  • ResearchGate. (n.d.). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Britannica. (2026). Carboxylic acid - Aromatic, Organic, Reactions. [Link]

  • ACS Publications. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. [Link]

  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • ResearchGate. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]

  • ChemRxiv. (n.d.). Halogen-bonding-promoted Photo-induced C–X Borylation of Aryl Halide using Phenol Derivatives. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • AIP Publishing. (2024). Photodissociation of the CH2Br radical: A theoretical study. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • Royal Society of Chemistry. (n.d.). Photocatalytic functionalization of white phosphorus with aryl bromides and chlorides. [Link]

  • ACS Publications. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. [Link]

  • National Institutes of Health (NIH). (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. [Link]

  • National Institutes of Health (NIH). (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Synfacts. (2023). Aerobic Oxidative Annulation of N-Arylpyrrolidines Catalyzed by Pt/C. [Link]

  • National Institutes of Health (NIH). (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

Sources

Technical Support Center: Catalyst Selection for 4-Bromo-2-pyrrolidinobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this crucial synthetic transformation. The primary synthetic route discussed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 4-Bromo-2-pyrrolidinobenzoic Acid?

A1: The most prevalent and efficient method is the palladium-catalyzed Buchwald-Hartwig amination.[1][3] This reaction couples an aryl halide (2,4-dibromobenzoic acid or a derivative) with a secondary amine (pyrrolidine). This method has largely replaced harsher, classical techniques like nucleophilic aromatic substitution due to its superior functional group tolerance and broader substrate scope.[3]

Q2: I'm starting my experimental design. What is the fundamental catalytic cycle I need to understand for this synthesis?

A2: The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.[4]

  • Ligand Exchange/Amine Coordination: The amine (pyrrolidine) coordinates to the palladium center, often facilitated by a base which deprotonates the amine.

  • Reductive Elimination: The final C-N bond is formed, releasing the desired 4-Bromo-2-pyrrolidinobenzoic Acid product and regenerating the active Pd(0) catalyst.[4]

Understanding this cycle is critical for troubleshooting, as each step can be influenced by the choice of catalyst, ligand, base, and solvent.

Catalyst and Reagent Selection Guide

Q3: How do I select the optimal palladium source for my reaction?

A3: The choice of palladium source is crucial for generating the active Pd(0) catalytic species. While traditional sources like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used, modern palladium precatalysts are highly recommended for their reliability and efficiency.[5]

Palladium SourceAdvantagesDisadvantages
Pd(OAc)₂ Air-stable, relatively inexpensive.Requires in situ reduction to Pd(0), which can be unreliable and lead to inconsistent results.[6]
Pd₂(dba)₃ A Pd(0) source, air-stable.Can be challenging to activate as the dba ligand needs to be displaced by the phosphine ligand.[5]
Precatalysts (e.g., G3-Pd) Air-stable, rapidly and cleanly generate the active Pd(0) species upon exposure to a base.[5]More expensive than basic palladium salts.

For robust and reproducible results in the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid, using a precatalyst is the superior choice.

Q4: What is the role of the phosphine ligand, and which one should I choose?

A4: The phosphine ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, enhances its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[4][7] For the Buchwald-Hartwig amination, bulky and electron-rich phosphine ligands are essential for high catalytic activity.[4]

LigandKey Features
XPhos Highly effective for a broad range of aryl halides and amines.
SPhos Another versatile and highly active ligand.
BrettPhos Particularly effective for coupling primary amines, but also shows good performance with secondary amines.[1]
RuPhos A bulky, electron-rich ligand that can be effective in challenging coupling reactions.

The selection of the optimal ligand may require some screening, but starting with a versatile ligand like XPhos or SPhos is a sound strategy.

Q5: Which base should I use, and how does it impact the reaction?

A5: The base plays a critical role in deprotonating the amine, making it a more potent nucleophile. The choice of base can significantly affect the reaction outcome.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is highly effective in many Buchwald-Hartwig aminations.[5] However, its high basicity can be incompatible with sensitive functional groups.[1][5]

  • Weaker Inorganic Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are milder alternatives that offer broader functional group tolerance.[5] Cesium carbonate is often a good choice due to its solubility in common organic solvents.[5]

  • Organic Bases: Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, especially in cases where inorganic bases cause solubility issues or side reactions.[8]

For the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid, starting with a weaker inorganic base like K₃PO₄ or Cs₂CO₃ is advisable to avoid potential side reactions involving the carboxylic acid group.

Q6: What are the best solvents for this reaction?

A6: The solvent must be able to dissolve the reactants and catalyst components at the reaction temperature. Common choices include:

  • Ethereal Solvents: Dioxane, THF (tetrahydrofuran).[5]

  • Aromatic Solvents: Toluene.[5]

It is crucial to use anhydrous solvents, as water can interfere with the reaction and lead to catalyst deactivation or the formation of side products.[9] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.[5]

Troubleshooting Guide

Q7: My reaction is not proceeding to completion, or the yield is very low. What should I investigate?

A7: Low conversion is a common issue. Here is a systematic troubleshooting approach:

G start Low Conversion catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions catalyst_deactivation Use a fresh batch of catalyst/precatalyst. catalyst->catalyst_deactivation Is the catalyst fresh? ligand_choice Screen alternative ligands (e.g., XPhos, SPhos). catalyst->ligand_choice Is the ligand appropriate? solvent_purity Use freshly dried solvent. reagents->solvent_purity Is the solvent anhydrous? base_issue Try a different base (e.g., NaOtBu if compatible, or Cs2CO3). reagents->base_issue Is the base strong enough/soluble? temperature Increase reaction temperature. conditions->temperature Is the temperature high enough? time Increase reaction time and monitor by TLC/LC-MS. conditions->time Is the reaction time sufficient?

Q8: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

A8: Side reactions can compete with the desired C-N bond formation.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen. It can be caused by trace amounts of water or other protic sources. Ensuring strictly anhydrous conditions is key.

  • Diarylamine Formation: This occurs when the product of the initial amination reacts with another molecule of the aryl halide. This is more common with primary amines but can occur with secondary amines under certain conditions. Using a slight excess of the amine can sometimes suppress this side reaction.

  • Aryl Alcohol Formation: In the presence of water and a hydroxide base, the formation of an aryl alcohol can be a competing pathway.[9][10] Again, anhydrous conditions are critical.

Q9: The reaction mixture has turned black, and I suspect the catalyst has decomposed. Why did this happen?

A9: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by:

  • Oxygen: The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • High Temperatures: While heat is often required, excessive temperatures can lead to catalyst decomposition.

  • Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of the phosphine ligand can leave the palladium center exposed and prone to aggregation and precipitation.

Experimental Protocol Example

Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid via Buchwald-Hartwig Amination

Disclaimer: This is a representative protocol and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 2,4-dibromobenzoic acid

  • Pyrrolidine

  • XPhos Pd G3 (precatalyst)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2,4-dibromobenzoic acid (1.0 eq), potassium phosphate (2.0 eq), and XPhos Pd G3 (0.02 eq).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add anhydrous toluene via syringe.

  • Add pyrrolidine (1.2 eq) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

G heat Heat to 100°C (12-24h) workup Workup: 1. Cool & Quench 2. Acidify 3. Filter heat->workup product 4-Bromo-2-pyrrolidinobenzoic Acid workup->product amine amine amine->heat

References

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. (2025).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society - ACS Publications. (2024).
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.).

Sources

Technical Support Center: Solvent Effects on 4-Bromo-2-pyrrolidinobenzoic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for experiments involving 4-Bromo-2-pyrrolidinobenzoic Acid, with a specific focus on the critical role of solvent selection in dictating reaction kinetics and outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions involving 4-Bromo-2-pyrrolidinobenzoic Acid?

A: The choice of solvent is a paramount decision in the synthesis and modification of 4-Bromo-2-pyrrolidinobenzoic Acid. The solvent does not merely act as a passive medium but actively influences the reaction's success by:

  • Modulating Reactant Solubility: Ensuring that the starting material, reagents, and any catalysts are sufficiently dissolved is the first step to enabling a reaction. Poor solubility can lead to a heterogeneous mixture and drastically reduce the reaction rate.[1]

  • Stabilizing Transition States: The solvent's properties, particularly its polarity and proticity, can stabilize or destabilize the transition state of a reaction.[2][3] For instance, in a reaction proceeding through a charged intermediate (like an SN1 mechanism), a polar protic solvent can stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction.[4]

  • Influencing Reaction Mechanisms: The solvent can dictate the mechanistic pathway a reaction follows. A classic example is the competition between SN1 and SN2 pathways; polar protic solvents favor SN1, while polar aprotic solvents favor SN2.[2]

  • Affecting Catalyst Activity: In catalyzed reactions, such as the common Suzuki-Miyaura cross-coupling, the solvent affects catalyst stability and turnover frequency.[5]

Q2: What are the primary solvent properties to consider, and how do they impact reaction kinetics?

A: The most influential properties are polarity, proticity, and the dielectric constant.

  • Polarity: This refers to the distribution of partial charges across the solvent molecule. Polar solvents have significant partial positive and negative charges. They are effective at solvating polar reactants and charged intermediates. Nonpolar solvents are better for nonpolar reactants. The general rule is "like dissolves like."

  • Proticity: This distinguishes between solvents that can act as hydrogen bond donors (protic) and those that cannot (aprotic).

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen). They are excellent at stabilizing both cations and anions through hydrogen bonding.[2] They are particularly effective at accelerating reactions with carbocationic intermediates (SN1, E1).[6]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess polarity but lack an acidic proton. They are good at solvating cations but leave anions relatively "bare" and more nucleophilic, which significantly accelerates SN2 reactions.[2]

  • Dielectric Constant (ε): This is a quantitative measure of a solvent's polarity and its ability to separate charges.[1] Solvents with a high dielectric constant are more effective at stabilizing charged species and are often preferred for reactions involving ionic intermediates.[4]

Q3: For a Suzuki-Miyaura cross-coupling with 4-Bromo-2-pyrrolidinobenzoic Acid, what would be a good starting point for solvent selection?

A: Suzuki-Miyaura reactions are a cornerstone of modern organic synthesis and are frequently used with aryl bromides like your compound. A common and effective starting point is a mixture of an organic solvent and an aqueous base.[7][8]

  • Typical Solvents: Toluene, 1,4-dioxane, or DME (1,2-dimethoxyethane) are frequently used.

  • Aqueous Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required for the catalytic cycle.

  • Rationale: The organic solvent dissolves the aryl halide and the boronic acid partner, while the aqueous phase contains the base. The reaction often occurs at the interface or is facilitated by phase-transfer catalysts. The presence of water can also be beneficial for the stability and activity of some palladium catalysts.[8] Screening a few different organic solvents is highly recommended to optimize yield and reaction time.

Troubleshooting Guide: Reaction Kinetics

Q4: My reaction is incredibly slow or isn't starting at all. What solvent-related factors should I investigate?

A: If you've confirmed the purity of your starting materials and the accuracy of your calculations, the solvent system is the next logical place to troubleshoot.[9]

  • Check Solubility: Is your 4-Bromo-2-pyrrolidinobenzoic Acid, your coupling partner, and your catalyst fully dissolved at the reaction temperature? If you observe a slurry where a solution is expected, the reaction is likely limited by the rate of dissolution.[1]

    • Solution: Consider a solvent with higher solvating power for your reactants. For example, if you are using toluene and solubility is an issue, you might switch to a more polar solvent like dioxane or THF. Sometimes a co-solvent can resolve solubility issues without drastically changing the reaction environment.[10]

  • Evaluate Solvent-Mechanism Mismatch: Are you using a solvent that is counterintuitive for the likely reaction mechanism?

    • Example: If you are attempting a reaction that should proceed via an SN2 pathway, using a polar protic solvent like ethanol could be slowing it down by solvating and deactivating your nucleophile.

    • Solution: Switch to a solvent that better supports the desired mechanism. For an SN2 reaction, a polar aprotic solvent like DMF or acetonitrile would be a more logical choice.[2]

  • Consider Water Content: Is your solvent sufficiently dry for your reaction type? While some reactions (like Suzuki) tolerate water, many organometallic reactions are highly sensitive to moisture.

    • Solution: Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]

The following decision tree can guide your troubleshooting process:

G start Reaction is too slow. Have reagents/conditions been verified? solubility Are all reactants fully dissolved? start->solubility mechanism Does the solvent polarity match the likely mechanism? solubility->mechanism  Yes cosolvent Try a co-solvent or a more polar solvent system. solubility->cosolvent No temp Increase Temperature or Change Solvent System mechanism->temp  Yes switch_solvent Switch to a solvent that favors the desired transition state (e.g., Aprotic for SN2). mechanism->switch_solvent No other Problem may not be solvent-related. Investigate catalyst, reagents, or temperature. temp->other If still slow cosolvent->start Re-evaluate switch_solvent->start Re-evaluate G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis prep_reagents 1. Prepare Stock Solutions: - Substrate + Internal Standard - Base (K2CO3 in H2O) - Catalyst (Pd(PPh3)4) setup_vials 2. Set up two sets of reaction vials (one for each solvent system). prep_reagents->setup_vials initiate 3. Add reagents to vials, degass, and place in pre-heated block to start reaction (t=0). setup_vials->initiate sampling 4. At timed intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot. initiate->sampling quench 5. Immediately quench the aliquot in a vial with cold solvent (e.g., ethyl acetate/water). sampling->quench analyze 6. Analyze quenched samples by HPLC or NMR. quench->analyze plot 7. Plot [Substrate] vs. Time to determine reaction order and calculate rate constant (k). analyze->plot compare 8. Compare k_toluene vs. k_dioxane. plot->compare

Caption: Workflow for kinetic analysis of a Suzuki coupling.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Substrate Stock: In a volumetric flask, dissolve a precise amount of 4-Bromo-2-pyrrolidinobenzoic Acid and the internal standard in each of the primary organic solvents (Toluene and Dioxane).

    • Base Solution: Prepare a 2M solution of K₂CO₃ in degassed deionized water.

    • Catalyst Solution: Prepare a stock solution of Pd(PPh₃)₄ in the respective organic solvent.

  • Reaction Setup (Perform for each solvent system):

    • To a reaction vial containing a stir bar, add the Substrate Stock solution.

    • Add Phenylboronic Acid (e.g., 1.2 equivalents).

    • Add the aqueous K₂CO₃ solution.

    • Seal the vial with a septum and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

    • Place the vial in a heating block pre-heated to the desired temperature (e.g., 80 °C).

  • Initiation and Sampling:

    • To initiate the reaction, inject the catalyst solution into the vial. Start the timer immediately (t=0).

    • At each designated time point, withdraw a small aliquot (e.g., 50 µL) using a syringe.

    • Immediately transfer the aliquot into a labeled analysis vial containing a quenching solution (e.g., 1 mL of cold ethyl acetate) to stop the reaction.

  • Analysis:

    • Analyze each quenched sample by HPLC or NMR to determine the concentration of the starting material relative to the internal standard.

  • Data Processing:

    • Calculate the concentration of 4-Bromo-2-pyrrolidinobenzoic Acid at each time point.

    • Plot ln[Reactant] versus time. If the plot is linear, the reaction is first-order with respect to the reactant, and the slope of the line is -k, where k is the observed rate constant. [11][12] * Compare the calculated rate constants for the toluene and dioxane systems to quantify the solvent effect.

By following these structured FAQs, troubleshooting guides, and protocols, you will be better equipped to rationally select solvents, diagnose experimental issues, and rigorously quantify the kinetic impact of the solvent environment on your reactions with 4-Bromo-2-pyrrolidinobenzoic Acid.

References

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). Vertex AI Search Grounding Service.
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
  • Spectroscopic Methods for Studying Reaction Mechanisms. (n.d.).
  • Methods of Determining Reaction Order. (2023). Chemistry LibreTexts.
  • Solvation Effects in Organic Chemistry. (2022).
  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? (2017). Quora.
  • A Guide to Rate Law and Reaction R
  • Novel pyridine-based Pd(II)
  • Factors that Affect Reaction R
  • Application of Spectroscopy Techniques for Monitoring (Bio)
  • Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. (n.d.). Benchchem.
  • Spectroscopic methods for kinetic measurements. (n.d.). Fiveable.
  • Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid in aqueous media. (n.d.). Royal Society of Chemistry.
  • Effect of substrates, leaving group and the solvent polarity on the reactivity. (2020). YouTube.
  • Characteristics of the SN1 Reaction. (2024). Chemistry LibreTexts.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
  • Solvent Effects on Transition States and Reaction Rates. (n.d.).
  • A Method for Real Time Monitoring of Chemical Reactions and Processes. (n.d.).

Sources

Technical Support Center: Managing Impurities in 4-Bromo-2-pyrrolidinobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Bromo-2-pyrrolidinobenzoic Acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate. Our goal is to provide practical, field-tested insights into managing common impurities, troubleshooting synthetic challenges, and ensuring the highest possible product quality. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the synthesis and workup of 4-Bromo-2-pyrrolidinobenzoic Acid. The most common synthetic route involves a nucleophilic aromatic substitution reaction, typically a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, between 2,4-dibromobenzoic acid and pyrrolidine. The guidance below is based on this synthetic framework.

Q1: My reaction seems to have worked, but the HPLC/LC-MS analysis of my crude product shows multiple major peaks. What are they and what went wrong?

Answer:

This is a very common issue, and it almost always points to a lack of reaction selectivity and/or incomplete reaction. The starting material, 2,4-dibromobenzoic acid, has two bromine atoms that can react. The bromine at the 2-position is activated by the adjacent carboxylic acid group, making it the desired site for substitution. However, under suboptimal conditions, other reactions can occur.

Your primary impurities are likely one or more of the following:

  • Unreacted 2,4-dibromobenzoic acid: The reaction has not gone to completion.

  • Regioisomer (2-Bromo-4-pyrrolidinobenzoic acid): Substitution has occurred at the wrong position. This is less common but can happen if reaction temperatures are too high or the catalyst system is not optimal.

  • Di-substituted product (2,4-di(pyrrolidino)benzoic acid): Both bromine atoms have reacted with pyrrolidine. This typically occurs if an excess of pyrrolidine and/or catalyst is used, or if the reaction is run for too long.

  • Debrominated starting material (2-bromobenzoic acid or 4-bromobenzoic acid): A side reaction where a bromine atom is replaced by hydrogen.

Causality and Experimental Choices:

  • Catalyst System: The choice of catalyst and ligand is critical for regioselectivity in cross-coupling reactions.[1][2][3] In copper-catalyzed Ullmann reactions, the steric and electronic environment of the ortho-position to the carboxylate generally favors substitution there. For Buchwald-Hartwig aminations, the ligand choice can heavily influence which C-Br bond adds oxidatively to the palladium center.[4][5][6]

  • Temperature Control: Excessive heat can provide enough energy to overcome the activation barrier for substitution at the less reactive 4-position, leading to the formation of the undesired regioisomer.

  • Stoichiometry: Using a large excess of pyrrolidine can drive the reaction towards the di-substituted product. A careful optimization of the amine equivalents is necessary.

Corrective Actions:

  • Confirm Identities: Use LC-MS to get the mass of each peak. This will help you distinguish between the mono-substituted product (desired), di-substituted product, and unreacted starting material.

  • Optimize Temperature: Screen a range of temperatures. Start lower (e.g., 90-100 °C) and slowly increase until you see a good conversion rate without significant side-product formation.

  • Adjust Stoichiometry: Use a smaller excess of pyrrolidine (e.g., 1.2 to 1.5 equivalents).

  • Re-evaluate Catalyst/Ligand: If regioselectivity is a persistent issue, consider screening different ligands (for Pd-catalyzed reactions) or copper sources/ligands (for Ullmann reactions).[2][7]

Q2: The purity of my product is low, and after my initial workup, I still have a significant amount of a non-polar impurity. How do I remove it?

Answer:

This is a classic purification challenge. The non-polar impurity is likely the di-substituted product, 2,4-di(pyrrolidino)benzoic acid, or potentially a debrominated version of the product. The key to removing it lies in exploiting the acidic nature of your desired product.

The Principle of Acid-Base Extraction:

Your target molecule, 4-Bromo-2-pyrrolidinobenzoic Acid, has an acidic carboxylic acid group. This allows it to be deprotonated by a base (like NaOH or NaHCO₃) to form a water-soluble carboxylate salt. Most organic impurities that lack an acidic functional group will remain in an organic solvent.[8]

Troubleshooting Workflow for Purification

G cluster_0 Impurity Analysis & Strategy cluster_1 Purification Pathways cluster_2 Validation A Crude Product with Low Purity B Analyze by TLC/LC-MS to Identify Impurities A->B C Is the major impurity more or less polar? B->C D Less Polar Impurity (e.g., Di-substituted) C->D Less Polar E More Polar Impurity (e.g., Starting Material) C->E More Polar H Column Chromatography (if other methods fail) C->H Complex Mixture F Implement Acid-Base Extraction Protocol D->F G Implement Recrystallization (consider solvent system) E->G I Analyze Purified Fractions F->I G->I H->I J Combine Pure Fractions & Evaporate I->J K Final Purity Check (HPLC, NMR) J->K

Sources

scaling up 4-Bromo-2-pyrrolidinobenzoic Acid synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for chemists and chemical engineers, this Technical Support Center provides in-depth troubleshooting, frequently asked questions, and detailed protocols for scaling the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid from the laboratory bench to a pilot plant environment. As Senior Application Scientists, our goal is to bridge the gap between theory and practice, offering field-proven insights to ensure a robust, safe, and efficient scale-up process.

Technical Support Center: 4-Bromo-2-pyrrolidinobenzoic Acid Synthesis

The synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid is a critical process in the development of various pharmaceutical intermediates. The most common and effective route involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, between a dihalogenated benzoic acid derivative and pyrrolidine.[1] While straightforward on a lab scale, scaling this transformation introduces significant challenges related to mass and heat transfer, catalyst efficiency, and product purification. This guide is designed to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid?

A1: The synthesis is primarily achieved via a Buchwald-Hartwig amination reaction.[2] This is a palladium-catalyzed C-N bond formation between an aryl halide (like 2,4-dibromobenzoic acid or 2-chloro-4-bromobenzoic acid) and an amine (pyrrolidine). The catalytic cycle, which is the heart of the reaction, involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (specifically at the more reactive C-Br or C-Cl bond at the 2-position) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: Pyrrolidine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond, releasing the 4-Bromo-2-pyrrolidinobenzoic Acid product and regenerating the active Pd(0) catalyst.[3]

Q2: How do I choose the right starting material? Is 2,4-dibromobenzoic acid always the best choice?

A2: While 2,4-dibromobenzoic acid is a common starting material, 2-chloro-4-bromobenzoic acid can also be used. The choice depends on several factors:

  • Reactivity: The C-Cl bond is generally less reactive than the C-Br bond, which can sometimes offer better selectivity in the initial oxidative addition step, preventing potential side reactions at the 4-position.

  • Cost and Availability: On a pilot plant scale, the cost and supply chain security of the starting material are paramount. A thorough cost analysis of available dihalobenzoic acids is recommended.

  • Downstream Impurity Profile: The choice of starting material can influence the impurity profile. For instance, using 2-chloro-4-bromobenzoic acid might lead to chloro-analog impurities if the reaction is not driven to completion.

Q3: What are the critical parameters to consider when selecting a base for the scale-up process?

A3: Base selection is crucial for both reaction efficiency and operational safety at scale.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is highly effective but can be challenging to handle at scale due to its pyrophoric nature and incompatibility with certain functional groups.[3]

  • Inorganic Bases: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for pilot-scale operations. They are solids, making them easier and safer to handle than alkoxides. However, their use can lead to heterogeneous mixtures, making efficient stirring a critical process parameter to ensure good mass transfer.[3] K₃PO₄ is often a good compromise between reactivity and cost-effectiveness for large-scale synthesis.

Q4: Why is the choice of palladium precursor and ligand so important?

A4: The palladium source and its associated ligand form the active catalyst.

  • Palladium Precursor: While simple salts like Pd(OAc)₂ can be used, they require in situ reduction to the active Pd(0) state, which can be unreliable.[4] Pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) are highly recommended for scalability as they provide more consistent initiation and activity.[5]

  • Ligand: The ligand, typically a bulky, electron-rich phosphine (e.g., XPhos, SPhos, RuPhos), is not just a spectator. It stabilizes the palladium center, prevents catalyst decomposition (e.g., formation of palladium black), and critically, facilitates the reductive elimination step, which is often rate-limiting. The choice of ligand can dramatically impact reaction rate, yield, and catalyst loading.[6]

Q5: What are the primary safety concerns when moving from a lab to a pilot plant for this synthesis?

A5: Scaling up introduces heightened safety risks that must be rigorously managed:

  • Bromine Handling: If the synthesis of the starting material involves elemental bromine, extreme caution is required. Bromine is highly corrosive, toxic upon inhalation, and can cause severe burns.[7][8] Using safer brominating agents like N-bromosuccinimide (NBS) is often preferred, but even NBS can pose risks and requires careful handling protocols.[9] Continuous flow bromination is an emerging safer alternative.[10]

  • Thermal Hazards: The Buchwald-Hartwig amination can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reaction calorimetry study is essential before scale-up to understand the thermal profile and ensure the pilot plant's cooling systems can handle the heat output.

  • Solvent Handling: Large volumes of flammable organic solvents (e.g., toluene, dioxane) require specialized storage, transfer systems, and reactor grounding to prevent static discharge.

  • Palladium Waste: Palladium is a heavy metal with environmental disposal regulations. All aqueous and solid waste streams must be collected and treated to recover or safely dispose of palladium.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 4-Bromo-2-pyrrolidinobenzoic Acid.

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Low or Incomplete Reaction Conversion 1. Inactive Catalyst: The Pd(0) species has either not formed or has decomposed (e.g., precipitated as palladium black).2. Oxygen/Moisture Contamination: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand. Water can hydrolyze the base and interfere with the catalytic cycle.3. Insufficient Mixing: In a large reactor, solid bases (like K₃PO₄) can settle, leading to poor mass transfer and localized areas of low reactivity.4. Low Reaction Temperature: The reaction may have a high activation energy, requiring more thermal energy to proceed at a reasonable rate.1. Use a Pre-catalyst: Employ an air-stable pre-catalyst that reliably forms the active Pd(0) species under reaction conditions.[5]2. Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon). Use anhydrous solvents and reagents.3. Optimize Agitation: Verify that the reactor's agitator speed and design (e.g., impeller type) are sufficient to maintain a uniform slurry. Baffles in the reactor can improve mixing efficiency.4. Increase Temperature: Cautiously increase the reaction temperature in 5-10°C increments, monitoring for conversion and impurity formation via in-process controls (IPC) like HPLC.
Formation of Side Products (e.g., Dehalogenation) 1. Hydrodehalogenation: A common side reaction where the bromine or chlorine atom is replaced by a hydrogen atom.2. Catalyst Reactivity: The chosen ligand/palladium system may promote side reactions, especially if the reaction is overheated or run for an extended period.1. Strictly Anaerobic Conditions: Ensure the inert atmosphere is maintained throughout the process. Use freshly degassed solvents.2. Optimize Ligand and Time: Screen different phosphine ligands. Some ligands are better at suppressing side reactions. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.
Product Isolation and Purification Issues 1. Difficult Work-up: Formation of emulsions during the aqueous quench and extraction phases.2. Poor Crystallization: The product either oils out or precipitates as a fine, difficult-to-filter solid.3. Residual Palladium: The final product is contaminated with palladium, which is unacceptable for pharmaceutical applications.1. Work-up Modification: Add brine (saturated NaCl solution) to break emulsions. A filtration step through a pad of Celite® can also be effective.2. Crystallization Solvent Screening: Perform a systematic screening of anti-solvents and solvent/anti-solvent mixtures. Control the cooling rate and agitation during crystallization to promote the growth of larger, more easily filterable crystals.[11]3. Palladium Scavenging: After the reaction, treat the organic solution with a palladium scavenger (e.g., silica-bound thiols or activated carbon) to reduce metal contamination before crystallization.

Experimental Protocols

Part 1: Laboratory Scale Synthesis (Illustrative)

This protocol describes a typical lab-scale synthesis for proof-of-concept.

Materials:

  • 2-Chloro-4-bromobenzoic acid (1.0 eq)

  • Pyrrolidine (1.5 eq)

  • Pd₂(dba)₃ (0.01 eq)

  • XPhos (0.025 eq)

  • Potassium Phosphate (K₃PO₄, tribasic) (2.5 eq)

  • Toluene (Anhydrous)

Procedure:

  • To a dry, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 2-chloro-4-bromobenzoic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with Argon three times to establish an inert atmosphere.

  • Add anhydrous toluene via syringe, followed by pyrrolidine.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~3-4.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Bromo-2-pyrrolidinobenzoic Acid.

Part 2: Pilot Plant Scale-Up Considerations & Protocol

This protocol highlights the critical changes required when moving to a 100L glass-lined steel reactor.

Key Scale-Up Modifications:

ParameterLaboratory ScalePilot Plant ScaleRationale for Change
Atmosphere Argon/N₂ via balloon/manifoldN₂ from house supply, pressure-regulatedEnsures a robust and consistent inert atmosphere in a large vessel.
Reagent Charging Solids added at once via funnelSolids charged via powder-charging manway; liquids via dosing pumpSafety and control. Dosing pyrrolidine allows for better temperature management of any initial exotherm.
Heating/Cooling Heating mantleJacket with thermal fluidProvides precise and uniform temperature control, crucial for managing exotherms and maintaining a stable reaction temperature.
Agitation Magnetic stir barGlass-lined impeller/retreat curve agitatorEnsures efficient mixing of the heterogeneous slurry, which is critical for mass transfer and reaction rate.[3]
Work-up Separatory funnelPhase separation in the reactorMinimizes transfers. The layers are separated by draining the bottom aqueous layer through the reactor's outlet valve.
Isolation Buchner funnel filtrationCentrifuge or filter dryerEfficiently handles large volumes of solids and allows for washing and initial drying in a single, contained operation.

Pilot Protocol Outline:

  • Reactor Inerting: Purge the 100L reactor with nitrogen to reduce the oxygen level below 1%.

  • Charging Solids: Charge K₃PO₄, 2-chloro-4-bromobenzoic acid, XPhos, and the palladium pre-catalyst into the reactor through a solids charging port under a nitrogen blanket.

  • Solvent Addition: Transfer the required volume of anhydrous toluene to the reactor.

  • Heating & Pyrrolidine Dosing: Begin agitation and heat the reactor contents to 80°C. Once at temperature, begin the controlled addition of pyrrolidine via a dosing pump over 1-2 hours, monitoring the internal temperature to ensure no significant exotherm occurs.

  • Reaction: After the addition is complete, raise the temperature to 100-110°C and hold for 18-36 hours.

  • In-Process Control (IPC): Take samples periodically via a sample port and analyze by HPLC to determine reaction completion.

  • Cool-down and Quench: Cool the reactor to 20-25°C. Slowly add process water to quench the reaction.

  • Work-up & Phase Split: Agitate the mixture. Stop agitation and allow the layers to separate. Drain the lower aqueous phase.

  • Acidification & Extraction: Add a fresh portion of water and carefully add aqueous HCl to adjust the pH. The product will move into the organic phase. Separate the layers.

  • Purification: Transfer the organic layer to a second reactor. Treat with a palladium scavenger for several hours. Filter the batch through a cartridge filter to remove the scavenger.

  • Crystallization & Isolation: Concentrate the toluene solution by vacuum distillation. Add a calculated amount of an anti-solvent (e.g., heptane) to induce crystallization. Cool the slurry slowly to maximize yield. Isolate the solid product using a centrifuge, wash with cold solvent, and dry under vacuum.

Process Flow & Logic Diagrams

The following diagrams illustrate the key workflows and scientific principles behind the process.

G cluster_prep Preparation & Charging cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Inert Reactor P2 Charge Solids (Substrate, Base, Catalyst) P1->P2 P3 Charge Solvent (Toluene) P2->P3 R1 Heat to 80°C P3->R1 R2 Dose Pyrrolidine R1->R2 R3 Heat to 105°C & Hold (Monitor by IPC) R2->R3 W1 Cool & Quench (Water) R3->W1 W2 Phase Separation W1->W2 W3 Acidification & Extraction W2->W3 W4 Palladium Scavenging W3->W4 W5 Crystallization W4->W5 W6 Isolate & Dry (Centrifuge) W5->W6 FP FP W6->FP Final Product G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_A L₂Pd(II)(Ar)(X) Pd0->PdII_A Oxidative Addition ArX Ar-X Amine R₂NH PdII_B [L₂Pd(II)(Ar)(R₂NH)]+X⁻ Base Base PdII_C L₂Pd(II)(Ar)(NR₂) Product Ar-NR₂ PdII_A->PdII_B Amine Coordination PdII_B->PdII_C Deprotonation PdII_C->Pd0 Reductive Elimination

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Google Patents. (2018).
  • ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). [Link]

  • International Journal of All Research Education and Scientific Methods. (2021). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Org. Synth. 2012, 89, 105-114. [Link]

  • PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Princeton University Environmental Health and Safety. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone. [Link]

  • ResearchGate. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]

  • ICL Group. (n.d.). BROMINE - Safety Handbook. [Link]

  • Scientific Update. (2024). A Dangerous Bromance. [Link]

  • Chem-space. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]

Sources

Technical Support Center: A Researcher's Guide to 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-pyrrolidinobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the common pitfalls in the handling and storage of this compound. By understanding the chemical nature of this molecule and following these best practices, you can ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 4-Bromo-2-pyrrolidinobenzoic Acid.

Q1: What are the primary hazards associated with 4-Bromo-2-pyrrolidinobenzoic Acid?

A1: Based on data from structurally similar bromo- and chloro-substituted benzoic acids, 4-Bromo-2-pyrrolidinobenzoic Acid should be handled as a compound that is potentially harmful if swallowed, and can cause skin and serious eye irritation.[1][2][3][4][5][6][7] It may also cause respiratory irritation if inhaled as a dust.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is essential.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, 4-Bromo-2-pyrrolidinobenzoic Acid should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Some sources for similar compounds recommend storing the material locked up.[3][9]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: When handling 4-Bromo-2-pyrrolidinobenzoic Acid, you should always wear protective gloves, a lab coat or other protective clothing, and eye protection such as safety glasses with side shields or goggles.[3][8] If there is a risk of generating dust, use a respirator with a particulate filter.[10]

Q4: How should I dispose of waste containing 4-Bromo-2-pyrrolidinobenzoic Acid?

A4: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not let the product enter drains.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.

Experimental Inconsistencies and Purity Issues

Q1: My experimental results are inconsistent. Could the handling of 4-Bromo-2-pyrrolidinobenzoic Acid be the cause?

A1: Yes, inconsistent handling can lead to variability in results. The key is to ensure consistent practices in weighing, dispensing, and dissolving the compound. Given that benzoic acid and its derivatives can have various biological effects, including impacting cell membranes, any variation in the effective concentration of the active compound can alter experimental outcomes.[11][12]

Q2: I suspect my compound has degraded. What are the likely causes?

A2: Degradation can be caused by several factors:

  • Improper Storage: Exposure to moisture, light, or high temperatures can lead to degradation. Storing the compound in a cool, dry, and dark place is crucial.

  • Contamination: Cross-contamination from spatulas, weighing boats, or solvents can introduce impurities that may catalyze degradation or interfere with your experiment.

  • Incompatible Solvents: While benzoic acid is soluble in organic solvents like ethanol, ether, and benzene, ensure the solvent is pure and does not contain reactive impurities.[13]

Q3: I'm observing unexpected impurities in my analysis. How can I troubleshoot this?

A3: Unexpected impurities can arise from the starting material itself or from degradation during your experimental process.[14] Consider the following:

  • Analyze a fresh sample: Compare the analysis of your working sample with a sample from a newly opened container.

  • Evaluate your experimental conditions: High temperatures or prolonged reaction times can lead to the formation of byproducts.[14]

  • Check for solvent impurities: Impurities in your solvents can react with your compound.

The following workflow can help you troubleshoot impurity issues:

Caption: Workflow for troubleshooting unexpected impurities.

Handling and Solubility Challenges

Q1: The compound is a fine powder and is difficult to handle without creating dust. What should I do?

A1: Handling fine powders requires specific precautions to minimize inhalation and contamination.

  • Use a fume hood or ventilated enclosure: This will contain any airborne particles.[1][15]

  • Gentle handling: Avoid rapid movements and pouring from a height to minimize dust generation.

  • Appropriate PPE: A respirator with a particulate filter is recommended when handling dusty materials.[10]

Q2: I'm having trouble dissolving the compound. What can I do?

A2: Benzoic acid has poor solubility in water but is more soluble in organic solvents.[13] If you are experiencing solubility issues:

  • Choose an appropriate solvent: Consider solvents like DMSO, methanol, ethanol, or other organic solvents.[16]

  • Gentle heating: Gently warming the solution may aid dissolution. However, be cautious as excessive heat can cause degradation.

  • Sonication: Using an ultrasonic bath can help break up solid particles and improve the rate of dissolution.

Best Practices for Handling and Storage

Adhering to the following best practices will help ensure the quality and stability of your 4-Bromo-2-pyrrolidinobenzoic Acid and contribute to a safer lab environment.

Storage Protocols
ParameterRecommendationRationale
Temperature Store in a cool place.[1][8][9]Prevents thermal degradation.
Atmosphere Store in a dry environment.Minimizes hydrolysis and other moisture-related degradation.
Container Keep in a tightly closed container.[8]Protects from moisture and atmospheric contaminants.
Light Keep in a dark place.[16]Protects against photolytic degradation.
Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[8]

  • Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[15]

Chemical Compatibility

While specific compatibility data for 4-Bromo-2-pyrrolidinobenzoic Acid is not available, general guidelines for benzoic acid and brominated compounds suggest avoiding strong oxidizing agents and strong bases. The following diagram illustrates a general decision-making process for assessing chemical compatibility.

Caption: Decision tree for assessing chemical compatibility.

By following these guidelines and troubleshooting steps, researchers can handle and store 4-Bromo-2-pyrrolidinobenzoic Acid safely and effectively, leading to more reliable and reproducible experimental outcomes.

References

  • 4 - SAFETY DATA SHEET. (2025-09-06). 8

  • 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. 1

  • 4-bromobenzoic acid - SAFETY DATA SHEET. (2015-04-16). 2

  • 4-(Bromomethyl)benzoic acid - AK Scientific, Inc. 3

  • Safety Data Sheet - Fluorochem. (2024-12-19). 15

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Link

  • 4-Bromo-2-methylbenzoic acid SDS, 68837-59-2 Safety Data Sheets - ECHEMI. 9

  • 4 - SAFETY DATA SHEET. 10

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central. 17

  • Common API Mistakes and How To Avoid Them - Moravek. 18

  • A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024-08-08). 19

  • What Could Possibly Go Wrong in API Development? | Pharmaceutical Outsourcing. (2018-03-20). 14

  • 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem. 4

  • API Development & Problem Solving | Contract Pharma. (2005-08-23). 20

  • Benzoic Acid and its Derivatives Increase Membrane Resistance to - Longdom Publishing. 11

  • 4-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 10657005 - PubChem - NIH. 5

  • Troubleshooting Granulation Issues in Low-Dose API Formulations - Pharma.Tips. (2025-12-28). 21

  • Advancements in Understanding Benzoic Acid's Impact on Human Health - Justlong in Food. (2022-10-13). 12

  • Chemical Compatibility Guide For Reinforced Polyethylene (RPE) Berms - UltraTech International. 22

  • Process Considerations During API Development. (2014-08-22). 23

  • ProMinent® Chemical Resistance List. (2015-01-01). 24

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023-05-29). 13

  • Chemical Compatibility Chart - Walchem. (2024-04-19). 25

  • 4-Bromo-2-acetamidobenzoic acid | C9H8BrNO3 | CID 14233596 - PubChem. 6

  • Compatibility Guide - UGA Environmental Safety Division. 26

  • 4-Bromo-2-chlorobenzoic acid | 59748-90-2 - ChemicalBook. 16

  • 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem. 7

Sources

refining analytical methods for 4-Bromo-2-pyrrolidinobenzoic Acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 4-Bromo-2-pyrrolidinobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this compound. Here, we will address common challenges and provide troubleshooting strategies in a practical, question-and-answer format.

Introduction to the Analytical Challenges

4-Bromo-2-pyrrolidinobenzoic acid presents a unique set of analytical challenges due to its hybrid structure. It possesses a substituted aromatic ring, a carboxylic acid group, and a tertiary amine within the pyrrolidine ring. This combination can lead to zwitterionic behavior, complex chromatographic retention, and specific fragmentation patterns in mass spectrometry that require careful consideration during method development. This guide will equip you with the knowledge to anticipate and overcome these challenges.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for assessing the purity and stability of 4-Bromo-2-pyrrolidinobenzoic Acid. However, its amphoteric nature can lead to poor peak shape and inconsistent retention times if the mobile phase conditions are not optimized.

Frequently Asked Questions (FAQs) - HPLC

Q1: I am observing significant peak tailing for my 4-Bromo-2-pyrrolidinobenzoic Acid peak on a C18 column. What is the likely cause and how can I fix it?

A1: Peak tailing for this compound is often due to secondary interactions between the basic pyrrolidine nitrogen and residual acidic silanols on the silica-based stationary phase. The carboxylic acid group can also interact with the stationary phase, contributing to this issue.

Causality: At mid-range pH, the molecule can exist in a zwitterionic form, with both a positive charge on the pyrrolidine nitrogen and a negative charge on the carboxylate. This can lead to complex interactions with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most critical parameter to control is the pH of the aqueous portion of your mobile phase.

    • Low pH (2-3): At this pH, the carboxylic acid will be protonated (neutral), and the pyrrolidine nitrogen will be protonated (positive charge). This will minimize interactions with silanols and promote retention on a reversed-phase column. An acidic modifier like formic acid or phosphoric acid is recommended.[1][2]

    • High pH (above 8): At a higher pH, the carboxylic acid will be deprotonated (negative charge), and the pyrrolidine nitrogen will be neutral. This can also lead to good peak shape, but silica-based columns are generally not stable at high pH. If you must use a high pH, a hybrid or polymer-based C18 column is recommended.

  • Use of an Ion-Pairing Reagent: For zwitterionic compounds, an ion-pairing reagent can be effective. However, this can complicate sample preparation and is often not compatible with mass spectrometry.

  • Column Choice: Consider a column with end-capping or a "low-bleed" column specifically designed for the analysis of basic compounds.

Q2: My retention time for 4-Bromo-2-pyrrolidinobenzoic Acid is drifting between injections. What should I check?

A2: Retention time drift is typically caused by a lack of equilibration of the column, changes in the mobile phase composition, or temperature fluctuations.[3][4]

Troubleshooting Workflow:

Start Retention Time Drift Check_Equilibration Is the column fully equilibrated? Start->Check_Equilibration Check_Mobile_Phase Is the mobile phase freshly prepared and properly mixed? Check_Equilibration->Check_Mobile_Phase Yes Solution1 Increase equilibration time. Check_Equilibration->Solution1 No Check_Temperature Is the column oven temperature stable? Check_Mobile_Phase->Check_Temperature Yes Solution2 Prepare fresh mobile phase and degas thoroughly. Check_Mobile_Phase->Solution2 No Check_Leaks Are there any leaks in the system? Check_Temperature->Check_Leaks Yes Solution3 Ensure stable column temperature. Check_Temperature->Solution3 No Solution4 Check fittings and seals for leaks. Check_Leaks->Solution4 Yes

Caption: Troubleshooting workflow for HPLC retention time drift.

Recommended HPLC Protocol

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation and confirmation of 4-Bromo-2-pyrrolidinobenzoic Acid.

Frequently Asked Questions (FAQs) - NMR

Q1: I am having trouble getting a clean ¹H NMR spectrum. What are some common sample preparation pitfalls?

A1: A clean NMR spectrum starts with proper sample preparation.[5]

Key Considerations:

  • Solvent Choice: Use a deuterated solvent in which your compound is fully soluble. DMSO-d₆ is often a good choice for carboxylic acids.

  • Sample Filtration: Always filter your sample through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.[5]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient. For ¹³C NMR, a more concentrated solution will be needed.[5]

Q2: What are the expected chemical shifts for the key protons in 4-Bromo-2-pyrrolidinobenzoic Acid?

A2: While the exact chemical shifts will depend on the solvent and concentration, we can predict the approximate regions for the key protons based on the structure and data from related compounds.[6][7]

ProtonExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons7.0 - 8.0Multiplets
Pyrrolidine CH₂ (adjacent to N)3.0 - 3.5Multiplet
Pyrrolidine CH₂ (beta to N)1.8 - 2.2Multiplet
Carboxylic Acid OH10.0 - 13.0Broad Singlet

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 4-Bromo-2-pyrrolidinobenzoic Acid.

Frequently Asked Questions (FAQs) - MS

Q1: In my ESI-MS/MS spectrum, I am primarily seeing a fragment corresponding to the loss of the pyrrolidine group. How can I get more structural information?

A1: This is a common challenge with compounds containing a basic moiety like pyrrolidine. The pyrrolidine ring can readily accept a proton, and upon fragmentation, it often departs as a stable neutral or charged species, dominating the spectrum and masking other fragmentation pathways.[8]

Solution: In-Source Fragmentation (ISF)

By increasing the cone voltage or other source parameters, you can induce fragmentation in the ion source before the ions enter the mass analyzer. This can promote the loss of the pyrrolidine group, allowing you to select the resulting core ion for further MS/MS analysis, which will then provide more detailed structural information.[8]

Q2: What is the expected isotopic pattern for the molecular ion of 4-Bromo-2-pyrrolidinobenzoic Acid?

A2: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Therefore, the molecular ion peak will appear as a doublet with a separation of 2 m/z units and approximately equal intensity. This characteristic pattern is a strong indicator of the presence of a single bromine atom in the molecule.[9][10]

Predicted Fragmentation Pathway

M [M+H]⁺ (m/z 272/274) Fragment1 [M+H - C₄H₉N]⁺ (m/z 201/203) M->Fragment1 -71 Da Loss_Pyrrolidine Loss of Pyrrolidine (C₄H₉N) Fragment2 [M+H - C₄H₉N - CO]⁺ (m/z 173/175) Fragment1->Fragment2 -28 Da Loss_CO Loss of CO Fragment3 [M+H - C₄H₉N - CO - Br]⁺ (m/z 94) Fragment2->Fragment3 -79/81 Da Loss_Br Loss of Br

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides a comprehensive framework for the initial biological validation of 4-Bromo-2-pyrrolidinobenzoic Acid, a molecule of interest due to its structural motifs common to a variety of bioactive compounds. Given the absence of established biological data for this specific molecule, we will proceed from a hypothesis-driven perspective, grounded in the known activities of structurally related pyrrolidine and benzoic acid derivatives.

This document will objectively outline a multi-pronged in vitro screening strategy to probe for anticancer, antibacterial, and metabolic regulatory activities. We will detail the experimental designs, rationale for the selection of assays, and a comparative analysis against established therapeutic agents.

Foundational Rationale: Why Investigate 4-Bromo-2-pyrrolidinobenzoic Acid?

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Derivatives have shown efficacy as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1] The benzoic acid moiety is also a common feature in pharmacologically active molecules, contributing to binding interactions and pharmacokinetic properties. The presence of a bromine atom can further enhance biological activity through mechanisms like halogen bonding, which can increase target affinity and metabolic stability.

Based on these precedents, we hypothesize that 4-Bromo-2-pyrrolidinobenzoic Acid may exhibit one or more of the following activities:

  • Anticancer Activity: Targeting cell proliferation in various cancer cell lines.

  • Antibacterial Activity: Inhibiting the growth of clinically relevant bacterial strains.

  • Metabolic Modulation: Acting as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4) or as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), both of which are key targets in the management of type 2 diabetes.

This guide will now delineate the experimental pathways to test these hypotheses.

Experimental Validation Roadmap

The following sections provide detailed protocols for a primary screening cascade. The choice of these assays is predicated on their robustness, high-throughput compatibility, and their direct relevance to the hypothesized activities.

Assessment of Anticancer Activity

The initial evaluation of anticancer potential will be conducted using a panel of human cancer cell lines to determine cytotoxicity and anti-proliferative effects.[2][3][4]

Experimental Workflow for Anticancer Activity Screening

anticancer_workflow start Prepare 4-Bromo-2-pyrrolidinobenzoic Acid Stock Solution treatment Treat Cells with Test Compound and Doxorubicin (Positive Control) start->treatment cell_culture Culture Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116) seeding Seed Cells into 96-well Plates cell_culture->seeding seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance at 570 nm mtt_assay->readout data_analysis Calculate IC50 Values readout->data_analysis antibacterial_workflow start Prepare Compound and Antibiotic Stock Solutions dilution Perform Serial Dilutions in 96-well Plates start->dilution bacterial_culture Culture Bacterial Strains (e.g., S. aureus, E. coli) inoculum_prep Prepare Standardized Bacterial Inoculum bacterial_culture->inoculum_prep inoculation Inoculate Plates with Bacterial Suspension inoculum_prep->inoculation dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Determine MIC by Visual Inspection or OD Measurement incubation->readout dpp4_pathway incretins Incretins (GLP-1, GIP) dpp4 DPP-4 Enzyme incretins->dpp4 Substrate pancreas Pancreas incretins->pancreas Stimulates inactive_incretins Inactive Incretins dpp4->inactive_incretins insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose_control Improved Glucose Homeostasis insulin->glucose_control glucagon->glucose_control inhibitor 4-Bromo-2-pyrrolidinobenzoic Acid (Potential Inhibitor) inhibitor->dpp4 Inhibits

Sources

A Senior Application Scientist's Guide to 4-Bromo-2-pyrrolidinobenzoic Acid: A Comparative Analysis of Halogenated Benzoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architect's Choice in Molecular Design

In the intricate field of medicinal chemistry and materials science, the selection of a molecular scaffold is a decision that dictates the trajectory of a research program. The properties of the final compound—its efficacy, selectivity, and synthetic accessibility—are fundamentally rooted in the structure of its constituent building blocks. 4-Bromo-2-pyrrolidinobenzoic acid has emerged as a particularly valuable intermediate, a trifecta of functionalities engineered into a single, versatile scaffold. Its structure, featuring a carboxylic acid, a strategic bromine atom, and an ortho-pyrrolidino group, offers a unique combination of reactivity and molecular complexity.

This guide provides an in-depth comparison of 4-Bromo-2-pyrrolidinobenzoic Acid with other halogenated benzoic acids. We will dissect the strategic role of each substituent, analyze their synergistic effects on reactivity, and provide field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to leverage this powerful building block and to make informed decisions when comparing it with its chloro-, fluoro-, and iodo-analogs.

The Strategic Importance of Substituents: A Trifunctional Toolkit

The synthetic utility of 4-Bromo-2-pyrrolidinobenzoic Acid stems from the distinct and synergistic roles of its three key functional groups. Understanding these individual contributions is crucial to appreciating its advantages over simpler halogenated benzoic acids.

The Halogen Handle: A Tunable Linchpin for Cross-Coupling

The bromine atom at the 4-position is the primary reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1] The choice of halogen is a critical experimental parameter that directly influences reactivity. The relative reactivity of aryl halides in the crucial oxidative addition step of a Pd(0) catalytic cycle generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F.

  • Aryl Bromides (e.g., 4-Bromo-2-pyrrolidinobenzoic Acid): Represent the "goldilocks" option in synthesis. They are significantly more reactive than aryl chlorides, allowing for milder reaction conditions, lower catalyst loadings, and broader functional group tolerance.[2] This reactivity avoids the often harsh conditions required for activating C-Cl bonds, which can be detrimental to complex molecules. At the same time, they are more stable and less costly than the corresponding aryl iodides, making them ideal for both discovery and scale-up operations.

  • Aryl Chlorides: While often more economical, their lower reactivity necessitates more specialized and highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands) or higher reaction temperatures, which can limit their applicability.[2]

  • Aryl Fluorides: The strength of the C-F bond makes them largely unreactive in standard cross-coupling conditions, though they are invaluable for other applications, such as PET imaging and metabolic stabilization.[3]

This tiered reactivity allows for selective and sequential cross-coupling reactions when multiple different halogens are present on a scaffold.[4]

The Ortho-Pyrrolidino Group: An Electronic and Structural Modulator

The pyrrolidine ring, a saturated N-heterocycle, is a privileged scaffold frequently found in biologically active compounds.[5] Its placement at the ortho-position to the carboxylic acid imparts several key features:

  • Electronic Effects: As a secondary amine, the nitrogen atom's lone pair of electrons strongly donates into the aromatic ring through resonance. This makes the pyrrolidino group a powerful activating and ortho-, para- directing group for electrophilic aromatic substitution.[6][7] This potent activating effect often overrides the deactivating nature of the other substituents, directing incoming electrophiles to specific positions.

  • Structural Influence: The five-membered ring introduces conformational rigidity and a three-dimensional aspect not present in simpler amino-benzoic acids.[5] This defined spatial arrangement can be critical for molecular recognition and binding to biological targets.

  • Basicity and pKa Modification: The electron-donating nature of the pyrrolidino group increases the electron density on the carboxylate anion, which would be expected to increase the pKa of the carboxylic acid compared to an unsubstituted benzoic acid, influencing its solubility and binding characteristics.

The Carboxylic Acid: The Versatile Anchor

The carboxylic acid is a cornerstone functional group, providing a reliable handle for a multitude of chemical transformations. It serves as the primary point for constructing amide bonds—a fundamental linkage in pharmaceuticals—and can be readily converted to esters, acid halides, or other functionalities. While it is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution, its influence is often secondary to the powerful ortho-, para- directing effect of the pyrrolidino group.[7][8]

Synergistic Reactivity: A Comparative Overview

The interplay between the three substituents defines the molecule's overall reactivity profile, setting it apart from other halogenated benzoic acids.

Palladium-Catalyzed Cross-Coupling Reactions

This is the arena where 4-Bromo-2-pyrrolidinobenzoic Acid demonstrates its principal advantage. The bromine atom serves as the reactive site for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and amino groups.[9][10]

G C_I C_I Mild Mild C_I->Mild Fastest C_Br C_Br Moderate Moderate C_Br->Moderate Fast C_Cl C_Cl Harsh Harsh C_Cl->Harsh Slow C_F C_F C_F->Harsh Very Slow / Inert

Diagram 1: Halogen Reactivity in Pd-Catalyzed Cross-Coupling.

The data below illustrates the typical performance differences in a standard Suzuki-Miyaura coupling reaction.

Property4-Fluoro-Analog4-Chloro-Analog4-Bromo-2-pyrrolidinobenzoic Acid4-Iodo-Analog
Relative Reactivity Very LowLowHighVery High
Typical Catalyst Specialized, highly active systemsBulky, e⁻-rich phosphine ligandsStandard (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Standard, often ligandless
Typical Temp. >120 °C90-120 °C80-100 °CRT-80 °C
Yield (Model Rxn) <10%40-70%>90%>90%
Cost & Stability High CostLowest CostModerate CostHighest Cost / Less Stable
Table 1: Comparative performance of halogenated 2-pyrrolidinobenzoic acids in a model Suzuki-Miyaura cross-coupling reaction.

Experimental Section: Protocols and Methodologies

The following protocols are presented as self-validating systems, providing researchers with a reliable starting point for synthesis and application.

Protocol 1: Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid

This procedure utilizes a Buchwald-Hartwig amination, a robust method for forming C-N bonds.[10][11] The choice of 4-bromo-2-fluorobenzoic acid as the starting material is strategic, as the high reactivity difference between the C-F and C-Br bonds under nucleophilic aromatic substitution conditions is not a factor in this palladium-catalyzed approach, which selectively targets the C-Br bond for amination if a dihalo-precursor were used. However, starting from a fluoro-precursor for a direct SₙAr reaction is also a common and effective strategy.

G SM 4-Bromo-2-fluorobenzoic Acid + Pyrrolidine Catalyst Pd₂(dba)₃ (Palladium Source) + BINAP (Ligand) + NaOtBu (Base) SM->Catalyst 1. Add Reagents Solvent Toluene 100 °C, 12h Catalyst->Solvent 2. Heat Workup Acid/Base Workup (1. Acidify with HCl 2. Extract with EtOAc 3. Purify) Solvent->Workup 3. Reaction Complete Product 4-Bromo-2-pyrrolidinobenzoic Acid Workup->Product 4. Isolate Product

Diagram 2: Workflow for the Synthesis of the Target Compound.

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-fluorobenzoic acid, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of pyrrolidine.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with water and then acidify to pH ~2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Protocol 2: Comparative Suzuki-Miyaura Coupling

This protocol compares the reactivity of 4-bromo- and 4-chloro-2-pyrrolidinobenzoic acid under identical conditions to highlight the superior performance of the bromo-derivative.

Materials:

  • Aryl Halide (4-Bromo- or 4-Chloro-2-pyrrolidinobenzoic Acid) (1.0 equiv)

  • Phenylboronic Acid (1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • 2 M Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • Reaction Setup: In separate reaction vessels, combine the respective aryl halide (bromo or chloro), phenylboronic acid, and Pd(PPh₃)₄.

  • Solvent and Base Addition: Add the dioxane/water solvent mixture, followed by the 2 M Na₂CO₃ solution.

  • Inert Atmosphere: Degas each mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat both reactions to 90 °C and stir. Monitor the progress of each reaction independently by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h).

  • Analysis: Compare the reaction conversion rates and final isolated yields.

Expected Outcome: The reaction with 4-Bromo-2-pyrrolidinobenzoic Acid is expected to reach >90% conversion within 2-4 hours. In contrast, the reaction with the 4-Chloro- analog will likely show significantly slower conversion, potentially requiring a longer reaction time, higher temperature, or a more advanced catalytic system to achieve a comparable yield.[2][12] This experiment provides direct evidence for the enhanced reactivity and utility of the bromo-substituted scaffold.

Applications in Drug Discovery

The 2-aminobenzoic acid scaffold is a key structural motif in numerous therapeutic agents.[13][14] The ability to readily diversify the core structure of 4-Bromo-2-pyrrolidinobenzoic Acid via cross-coupling makes it an invaluable tool for generating libraries of novel compounds for high-throughput screening. Its derivatives have been explored as potential kinase inhibitors, anti-inflammatory agents, and in other therapeutic areas where precise molecular architecture is key to biological activity.

Conclusion

4-Bromo-2-pyrrolidinobenzoic Acid stands as a superior building block for synthesis when compared to its halogenated counterparts, particularly for applications requiring versatile and efficient diversification.

  • Reactivity: Its bromine "handle" provides a perfect balance of reactivity and stability for a wide range of palladium-catalyzed cross-coupling reactions, outperforming chloro-analogs by allowing for milder conditions and broader substrate scope.[2]

  • Functionality: The ortho-pyrrolidino group introduces a valuable N-heterocyclic motif and exerts a powerful electronic influence on the aromatic system, while the carboxylic acid provides a robust anchor point for amide bond formation.

  • Efficiency: The trifunctional nature of the scaffold allows for complex molecular architectures to be constructed in a convergent and step-economical fashion.

For researchers and drug development professionals, the choice of starting material is a strategic one. While 4-chloro- and 4-fluoro-benzoic acid derivatives have their place, particularly in large-scale synthesis where cost is paramount or when specific properties imparted by chlorine or fluorine are desired, 4-Bromo-2-pyrrolidinobenzoic Acid offers a level of synthetic flexibility and reliability that accelerates the discovery and development of novel chemical entities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Retrieved from Google Search.[3]

  • Reissig, H. U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.[9]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from Google Patents.[15]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.[6]

  • Wolfe, J. P., et al. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH.[16]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid. RSC Advances.[12]

  • Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid. Retrieved from Google Patents.[17]

  • Chen, J., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC - NIH.[18]

  • Cantillo, D., & Kappe, C. O. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering.[1]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.[19]

  • I.F.S. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from Google Search.[5]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from Organic Syntheses Procedure.[20]

  • Al-Otaibi, F., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC - NIH.[13]

  • ResearchGate. (2025). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from ResearchGate.[21]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from ResearchGate.[22]

  • ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic acid.... Retrieved from ResearchGate.[23]

  • Liu, W., et al. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.[24]

  • University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from University of Calgary course materials.[7]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from Global Scientific Journal.[25]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids. Retrieved from Google Patents.[26]

  • ResearchGate. (2025). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from ResearchGate.[14]

  • PubMed. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution.[27]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. BenchChem.[2]

  • D'Souza, D., & Müller, T. J. J. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.[4]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.[10]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.[8]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[11]

Sources

A Comparative Guide to the Efficacy of 4-Bromo-2-pyrrolidinobenzoic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the privileged scaffold of 4-Bromo-2-pyrrolidinobenzoic Acid has emerged as a promising starting point for the development of novel therapeutics, particularly in oncology. Its unique structural features offer a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides a comprehensive comparative analysis of a focused series of 4-Bromo-2-pyrrolidinobenzoic Acid derivatives, offering insights into their design, synthesis, and differential efficacy against cancer cell lines. The experimental data presented herein, while illustrative, is grounded in established methodologies and serves to guide researchers in the rational design of next-generation inhibitors.

Introduction: The Rationale for Targeting 4-Bromo-2-pyrrolidinobenzoic Acid Scaffolds

The 4-Bromo-2-pyrrolidinobenzoic Acid core represents a unique confluence of chemical functionalities conducive to potent and selective biological activity. The benzoic acid moiety provides a key interaction point with various biological targets, often mimicking natural substrates or binding to allosteric sites. The pyrrolidine ring introduces a three-dimensional element that can be crucial for optimizing binding affinity and selectivity. Furthermore, the bromine atom at the 4-position serves as a valuable synthetic handle for further chemical elaboration through cross-coupling reactions, allowing for the systematic exploration of chemical space.[1][2][3]

Pyrrolidine-containing compounds have demonstrated a wide range of biological activities, including anticancer and kinase inhibitory effects.[4][5][6] The strategic combination of this heterocyclic system with a substituted benzoic acid creates a scaffold with significant potential for the development of targeted therapies. This guide focuses on a comparative study of derivatives modified at the pyrrolidine nitrogen and the carboxylic acid group, aiming to elucidate the impact of these modifications on anticancer efficacy.

Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid Derivatives: A Modular Approach

The synthesis of the target derivatives follows a convergent and modular route, allowing for the facile introduction of diverse chemical functionalities. The general synthetic scheme is outlined below. The key starting material, 4-bromo-2-fluorobenzoic acid, undergoes nucleophilic aromatic substitution with pyrrolidine to yield the core scaffold, 4-Bromo-2-(pyrrolidin-1-yl)benzoic acid. Subsequent derivatization of the carboxylic acid and Suzuki-Miyaura cross-coupling at the bromine position would allow for the generation of a library of analogs.

Synthetic_Workflow Start 4-Bromo-2-fluorobenzoic Acid Intermediate1 4-Bromo-2-(pyrrolidin-1-yl)benzoic Acid Start->Intermediate1 Pyrrolidine, Base Amide_Derivatives Amide Derivatives Intermediate1->Amide_Derivatives Amine, Coupling Agent Ester_Derivatives Ester Derivatives Intermediate1->Ester_Derivatives Alcohol, Acid Catalyst Suzuki_Coupling Suzuki Coupling Products Intermediate1->Suzuki_Coupling Boronic Acid, Pd Catalyst SAR_Analysis cluster_core 4-Bromo-2-pyrrolidinobenzoic Acid Core cluster_R1 Pyrrolidine-N Substituent (R1) cluster_R2 Carboxylic Acid Modification (R2) Core Core Scaffold R1_H H Core->R1_H R2_OH Carboxylic Acid Core->R2_OH R1_Me Methyl R1_H->R1_Me Increasing Activity R1_Bn Benzyl R1_Me->R1_Bn Increasing Activity R2_OMe Ester R2_OH->R2_OMe Increasing Activity R2_NH2 Primary Amide R2_OMe->R2_NH2 Increasing Activity R2_NHPh Secondary Amide R2_NH2->R2_NHPh Increasing Activity

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-2-pyrrolidinobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, integral to the architecture of numerous biologically active compounds.[1] Its unique three-dimensional structure allows for a nuanced exploration of pharmacophore space, a critical aspect in the design of novel therapeutics.[1] When integrated into a benzoic acid framework, specifically as 4-Bromo-2-pyrrolidinobenzoic Acid, it presents a versatile platform for developing targeted inhibitors for a range of diseases, from cancer to inflammatory conditions.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Bromo-2-pyrrolidinobenzoic Acid analogs. By examining the impact of specific structural modifications on biological activity, we aim to furnish researchers and drug development professionals with the critical insights needed to navigate the complexities of designing potent and selective therapeutic agents.

The Aldo-Keto Reductase Family: A Key Target

A significant body of research into analogs of 2-aminobenzoic acids, a class that includes 4-Bromo-2-pyrrolidinobenzoic Acid, has centered on the inhibition of the aldo-keto reductase (AKR) superfamily.[2][3] These enzymes, particularly isoforms AKR1C1 and AKR1C3, are implicated in the biosynthesis of steroid hormones and prostaglandins, making them attractive targets for cancers like prostate and breast cancer, as well as inflammatory diseases.[3][4]

The core structure of 4-Bromo-2-pyrrolidinobenzoic Acid can be viewed as a cyclized analog of N-phenylanthranilic acids, which are known, potent, albeit often non-selective, inhibitors of AKR enzymes.[3] The pyrrolidine ring introduces a conformational constraint that can be exploited to achieve isoform selectivity, a crucial factor in minimizing off-target effects.

Key SAR Insights for AKR Inhibition:
  • The Carboxylic Acid Moiety: The carboxylic acid group is a critical pharmacophore, typically engaging in key hydrogen bonding interactions within the active site of AKR enzymes.[2] Its position relative to the amino/pyrrolidino group significantly influences both potency and selectivity. Studies on N-phenylaminobenzoates have revealed that a meta positioning of the carboxylic acid relative to the amine can confer pronounced AKR1C3 selectivity.[3]

  • Halogen Substitution: The presence and position of halogen atoms on the benzoic acid ring are crucial for inhibitory activity. The bromo substituent at the 4-position in the parent molecule likely contributes to favorable interactions within a hydrophobic pocket of the enzyme's active site.

  • The Pyrrolidine Ring: As a constrained cyclic amine, the pyrrolidine ring offers several advantages over a more flexible N-phenyl group. Its defined stereochemistry and potential for substitution allow for fine-tuning of the molecule's fit within the enzyme's binding site. This can lead to enhanced potency and, critically, improved selectivity between closely related AKR isoforms.

Expanding the Therapeutic Horizon: Anticancer Applications

Recent research has explored the potential of 4-Bromo-2-pyrrolidinobenzoic Acid analogs as anticancer agents, extending their therapeutic utility beyond AKR inhibition. A notable study focused on derivatives where the carboxylic acid was modified to a benzyl-piperidine moiety, investigating their efficacy as anti-tubulin agents.[5]

Comparative Analysis of Anticancer Activity:

The following table summarizes the cytotoxic potential of synthesized 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives against various cancer cell lines.[5]

CompoundR GroupA549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
7a 4-fluorophenyl1.892.012.34
7b 4-chlorophenyl1.982.122.45
7c 4-bromophenyl2.112.252.61
7d 4-methylphenyl2.342.512.91
7e 4-methoxyphenyl2.562.743.18
7f 3-fluorophenyl1.952.082.41
7g 3-chlorophenyl2.052.192.54
7h 3-bromophenyl1.781.912.21
7i 3-methylphenyl2.282.442.83
7j 3-methoxyphenyl2.492.663.08
7k 2-fluorophenyl1.821.952.26
5-FU (Standard)3.804.104.50

Data extracted from reference[5].

From this data, it is evident that modifications to the appended phenyl ring significantly impact anticancer activity. The most potent derivative, 7h , featuring a 3-bromophenyl group, exhibited superior activity against all three cell lines compared to the standard chemotherapeutic agent, 5-fluorouracil (5-FU).[5] This highlights the importance of the position and nature of the substituent on this part of the molecule.

Mechanistic Insights: Tubulin Polymerization Inhibition

The anticancer activity of these analogs was further investigated to elucidate their mechanism of action. The most potent compounds, 7h and 7k , were found to arrest the cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization.[5] This indicates that these 4-Bromo-2-pyrrolidinobenzoic Acid derivatives function as anti-tubulin agents, a well-established mechanism for many successful anticancer drugs.

G cluster_0 SAR of 4-Bromo-2-pyrrolidinobenzoic Acid Analogs Core_Scaffold 4-Bromo-2-pyrrolidinobenzoic Acid Modification Modification of Carboxylic Acid (e.g., to Benzyl Piperidine) Core_Scaffold->Modification Biological_Target Biological Target Modification->Biological_Target Leads to interaction with Activity Biological Activity Biological_Target->Activity Modulation of target results in SAR_Insights SAR Insights Activity->SAR_Insights Provides

Caption: Logical flow of SAR studies.

Experimental Protocols

Synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives (General Procedure)

A solution of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine (1 mmol) in dry dichloromethane (10 mL) is cooled to 0 °C. To this, the respective substituted phenyl isocyanate or isothiocyanate (1.2 mmol) and triethylamine (1.5 mmol) are added. The reaction mixture is then stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.

Cell Viability Assay (MTT Assay)
  • Cancer cells (A549, HCT-116, or MCF-7) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

G cluster_workflow Experimental Workflow: Anticancer Evaluation A Synthesis of Analogs B Characterization (NMR, LC-MS) A->B C In vitro Cytotoxicity Screening (MTT Assay) B->C D Identification of Potent Compounds C->D E Mechanism of Action Studies (Cell Cycle Analysis, Tubulin Polymerization) D->E Potent compounds F Lead Compound Identification E->F

Sources

A Comprehensive Guide to Determining and Comparing the Antibacterial Spectrum of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The relentless rise of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. Small molecules that possess unique structural motifs are of particular interest as they may exhibit novel mechanisms of action and evade existing resistance pathways. 4-Bromo-2-pyrrolidinobenzoic Acid is one such molecule of interest. While its direct antibacterial properties have not been extensively reported, its chemical structure combines three key moieties with known antimicrobial potential: a bromo-substituted aromatic ring, a benzoic acid group, and a pyrrolidine ring.

The presence of a halogen, such as bromine, on an aromatic ring can enhance the antibacterial activity of a compound.[1] Benzoic acid and its derivatives are known for their bacteriostatic and bactericidal properties, often used as preservatives.[2] Furthermore, the pyrrolidine ring is a core component of many natural and synthetic compounds with a wide range of biological activities, including antibacterial effects.[3] This convergence of functional groups suggests that 4-Bromo-2-pyrrolidinobenzoic Acid is a promising candidate for investigation as a novel antibacterial agent.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the antibacterial spectrum of 4-Bromo-2-pyrrolidinobenzoic Acid. We will detail the standardized methodologies for assessing its in vitro activity against a panel of clinically relevant bacteria and propose a direct comparison with established broad- and narrow-spectrum antibiotics. This guide is designed to be a practical roadmap for the scientific community to explore the potential of this and other novel chemical entities.

Proposed Experimental Framework for Antibacterial Spectrum Determination

To comprehensively evaluate the antibacterial potential of 4-Bromo-2-pyrrolidinobenzoic Acid, a systematic approach is required. The primary objective is to determine its Minimum Inhibitory Concentration (MIC) against a diverse panel of bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] This quantitative measure is a cornerstone of antimicrobial susceptibility testing and provides a reliable indication of a compound's potency.

The experimental design will adhere to the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the reproducibility and validity of the results.[5][6]

Selection of a Representative Bacterial Panel

The choice of bacteria for initial screening is critical to understanding the breadth of the compound's activity. The panel should include representatives from both Gram-positive and Gram-negative bacteria, encompassing common pathogens and strains with known resistance mechanisms.

Proposed Bacterial Panel:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections. This strain is also a CLSI-recommended quality control strain for susceptibility testing.[7]

    • Enterococcus faecalis (ATCC 29212): A frequent cause of hospital-acquired infections, known for its intrinsic and acquired resistance to multiple antibiotics. This is also a CLSI-recommended quality control strain.[7]

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922): A versatile pathogen responsible for a wide range of infections, including urinary tract infections and sepsis. This is a CLSI-recommended quality control strain.[8]

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen notorious for its intrinsic resistance to many antibiotics and a common cause of hospital-acquired pneumonia and bloodstream infections. This strain is also used for quality control.[8]

Selection of Comparator Antibiotics

To contextualize the activity of 4-Bromo-2-pyrrolidinobenzoic Acid, it is essential to test it alongside well-characterized antibiotics with known spectra of activity.

Proposed Comparator Antibiotics:

  • Ampicillin: A broad-spectrum β-lactam antibiotic effective against many Gram-positive and some Gram-negative bacteria.[8][9]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic with excellent activity against Gram-negative bacteria and moderate activity against some Gram-positive bacteria.[10]

  • Vancomycin: A glycopeptide antibiotic with a narrow spectrum of activity, primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][11]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[12] The following protocol is based on CLSI guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures of the selected strains

  • 4-Bromo-2-pyrrolidinobenzoic Acid (solubilized in a suitable solvent, e.g., DMSO, at a high concentration)

  • Comparator antibiotics (Ampicillin, Ciprofloxacin, Vancomycin)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Perform serial two-fold dilutions of 4-Bromo-2-pyrrolidinobenzoic Acid and the comparator antibiotics in CAMHB in the 96-well plates. The concentration range should be wide enough to encompass the expected MIC values (e.g., 0.06 to 128 µg/mL).

    • Include a positive control well (bacterial inoculum in CAMHB without any antimicrobial agent) and a negative control well (CAMHB only) on each plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions and the positive control well.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Hypothetical Data Presentation and Interpretation

The results of the MIC testing can be effectively summarized in a table for direct comparison. The following table illustrates a hypothetical outcome of such an experiment.

Organism (ATCC Strain)Gram Stain4-Bromo-2-pyrrolidinobenzoic Acid MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (29213)Positive80.5[13] 0.5[14] 1
Enterococcus faecalis (29212)Positive16222
Escherichia coli (25922)Negative328[13] 0.015[14] >128
Pseudomonas aeruginosa (27853)Negative>128>1280.5[14] >128

Interpretation of Hypothetical Results:

  • Activity against Gram-Positive Bacteria: In this hypothetical scenario, 4-Bromo-2-pyrrolidinobenzoic Acid demonstrates moderate activity against S. aureus and E. faecalis, with MIC values of 8 and 16 µg/mL, respectively. While less potent than the comparator antibiotics against these strains, these values suggest a potential for antibacterial effect.

  • Activity against Gram-Negative Bacteria: The compound shows weaker activity against E. coli (MIC of 32 µg/mL) and is inactive against P. aeruginosa (MIC >128 µg/mL). This would indicate a narrower spectrum of activity, primarily targeting Gram-positive bacteria.

  • Comparative Analysis: Compared to the broad-spectrum agents ampicillin and ciprofloxacin, the hypothetical activity of 4-Bromo-2-pyrrolidinobenzoic Acid is more modest and selective. Its inactivity against P. aeruginosa is a significant finding, as this is a challenging pathogen to treat.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous approach to characterizing the antibacterial spectrum of the novel compound 4-Bromo-2-pyrrolidinobenzoic Acid. By employing standardized methodologies and comparing its activity to well-established antibiotics, researchers can generate reliable and meaningful data.

The hypothetical results presented herein illustrate one possible outcome. Should experimental data reveal significant and selective activity, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: To determine how the compound inhibits bacterial growth.

  • Toxicity and Safety Profiling: To assess its potential for therapeutic use.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test related compounds to optimize antibacterial potency and spectrum.

The exploration of novel chemical scaffolds like 4-Bromo-2-pyrrolidinobenzoic Acid is a critical endeavor in the ongoing battle against antimicrobial resistance. The framework presented in this guide provides a clear path for the scientific community to contribute to this vital area of research.

References

  • UCLA Health. (2025). Antimicrobial Susceptibility Summary 2025.
  • Erickson, K. E., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Request PDF. (2026). Antimicrobial activity of phenol and benzoic acid derivatives.
  • Morsy, A., et al. (2023).
  • Firsov, A. A., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed.
  • van der Meijden, A., et al. (2025). Defensive properties of pyrrolizidine alkaloids against microorganisms.
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Wikipedia. (n.d.). Ampicillin.
  • National Center for Biotechnology Information. (n.d.). Ciprofloxacin.
  • ATCC. (n.d.). Priority Antimicrobial-Resistant Strains.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules.
  • MDPI. (2021). Vancomycin Resistance in Enterococcus and Staphylococcus aureus.
  • Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia. (2023). PMC.
  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. ASM Journals.
  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains.
  • National Center for Biotechnology Information. (n.d.). Vancomycin.
  • National Center for Biotechnology Information. (n.d.). Ampicillin.
  • Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. (2021). PMC.
  • The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ci | IDR. (2020). Dove Medical Press.
  • Microbiologics. (n.d.). Antimicrobial Resistance Strains.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (2016).
  • Pharmacokinetic/Pharmacodynamic Determinants of Vancomycin Efficacy in Enterococcal Bacteremia | Antimicrobial Agents and Chemotherapy. (n.d.). ASM Journals.
  • Green Synthesis of Silver Nanoparticles with Antibacterial, Anti-Inflammatory, and Antioxidant Activity Using Convolvulus arvensis. (n.d.). MDPI.
  • EUCAST expert rules in antimicrobial susceptibility testing. (2013). Scilit.
  • Microbe Investigations. (n.d.).
  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. PubMed.
  • [PDF] EUCAST expert rules in antimicrobial susceptibility testing. (n.d.). Semantic Scholar.
  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (n.d.).

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of highly selective therapeutic agents is a paramount objective.[1] The promise of targeted therapies lies in their ability to modulate the activity of a specific biological target, thereby maximizing therapeutic efficacy while minimizing off-target effects that can lead to adverse drug reactions.[2][3] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel small molecule, 4-Bromo-2-pyrrolidinobenzoic Acid. For the purpose of this illustrative guide, we will hypothesize that 4-Bromo-2-pyrrolidinobenzoic Acid (herein referred to as Compound X) is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a validated target in oncology.

This document is intended for researchers, scientists, and drug development professionals, offering a tiered approach to systematically evaluate the selectivity of Compound X. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the resulting data.

The Imperative of Selectivity for Kinase Inhibitors

Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[1] Due to the high conservation of the ATP-binding site across the kinome, achieving selectivity for a specific kinase is a significant challenge in drug development.[1][4] Off-target inhibition of closely related kinases can lead to unexpected toxicities or a loss of therapeutic window.[2][5] Therefore, a thorough understanding of a kinase inhibitor's selectivity profile is not merely a regulatory requirement but a critical component of a successful drug discovery campaign.[6][7]

A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach is recommended to efficiently assess the cross-reactivity of Compound X. This strategy begins with broad, high-throughput screening to identify potential off-targets and progressively narrows the focus to more physiologically relevant and functional assays for hits of concern.

G cluster_0 Tier 1: Initial Profiling cluster_1 Tier 2: Focused Selectivity cluster_2 Tier 3: Cellular Validation T1_InSilico In Silico Prediction (Toxicity & Off-Target) T1_BroadPanel Broad Panel Screening (e.g., Eurofins SafetyScreen44) T1_InSilico->T1_BroadPanel Guide Panel Selection T2_KinomeScan Comprehensive Kinome Scan (>400 kinases) T1_BroadPanel->T2_KinomeScan Identify Target Class Liabilities T2_DoseResponse IC50 Determination for Hits T2_KinomeScan->T2_DoseResponse Prioritize Hits for Confirmation T3_CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) T2_DoseResponse->T3_CETSA Confirm Cellular Potency T3_Phospho Phospho-Protein Analysis (Pathway Modulation) T3_CETSA->T3_Phospho Assess Functional Consequences

Caption: A tiered workflow for assessing the cross-reactivity of a novel kinase inhibitor.

Tier 1: Foundational Safety and Broad-Spectrum Profiling

The initial tier of assessment aims to cast a wide net to identify any potential liabilities across a diverse range of biological targets.

In Silico Toxicity and Off-Target Prediction

Before embarking on extensive in vitro screening, computational tools can provide valuable early insights into the potential for off-target interactions and general toxicity.[8][9] These predictions are based on the chemical structure of Compound X and comparison to databases of known compound-target interactions.[10]

Experimental Protocol: In Silico Profiling

  • Obtain the SMILES string or 3D structure of 4-Bromo-2-pyrrolidinobenzoic Acid.

  • Utilize predictive toxicology software such as ProTox-3.0 or TEST (Toxicity Estimation Software Tool) to estimate potential toxicities, including carcinogenicity, mutagenicity, and organ toxicity.[8][11]

  • Employ off-target prediction platforms that use machine learning and chemical similarity approaches to identify potential protein targets.

  • Analyze the results to identify any predicted high-affinity off-targets or structural alerts for toxicity. This information can help in the design of subsequent in vitro screening panels.

Broad Panel In Vitro Safety Screening

Broad panel screening against a panel of well-characterized targets associated with adverse drug reactions is a crucial step in early safety assessment.[3][12] Commercial services like the Eurofins SafetyScreen44 panel offer a standardized and efficient way to assess the interaction of a compound with a diverse set of receptors, ion channels, and enzymes.[13]

Experimental Protocol: Broad Panel Screening (Example: SafetyScreen44)

  • Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO) at a concentration appropriate for the assay (typically 10 mM).

  • Assay Execution: Submit the compound to a contract research organization (CRO) for screening against their safety panel at a standard concentration (e.g., 10 µM). The assays are typically competitive binding assays using radiolabeled ligands.

  • Data Analysis: The results are usually reported as the percent inhibition of binding of the radioligand to the target. A significant inhibition (typically >50%) flags a potential interaction that warrants further investigation.

Hypothetical Data: Tier 1 Broad Panel Screening of Compound X at 10 µM

Target ClassRepresentative TargetPercent Inhibition (%)Interpretation
GPCRAdrenergic α1A8No significant interaction
Ion ChannelhERG12No significant interaction
KinaseVEGFR295Primary Target
KinasePDGFRβ65Potential Off-Target
Other EnzymeCOX-15No significant interaction

Tier 2: In-Depth Kinase Selectivity Profiling

Given our hypothesis that Compound X is a kinase inhibitor, a comprehensive assessment of its activity across the human kinome is essential.[6][7]

Comprehensive Kinome Scanning

Kinome scanning services offer the ability to profile a compound against a large panel of purified kinases (often >400) in a single experiment. This provides a global view of the compound's kinase selectivity.

Experimental Protocol: Kinome Scan

  • Compound Submission: Provide Compound X to a specialized CRO offering kinome profiling services.

  • Assay Format: The assays are typically performed as in vitro enzymatic assays at a fixed ATP concentration (often near the Km for each kinase) and a single high concentration of the inhibitor (e.g., 1 µM or 10 µM).

  • Data Reporting: Results are usually presented as the percent inhibition of kinase activity at the tested concentration. A "hit" is defined as inhibition above a certain threshold (e.g., >75%).

Dose-Response Analysis of Identified Hits

For any off-target kinases identified as "hits" in the kinome scan, it is crucial to determine their potency (IC50) and compare it to the potency against the primary target (VEGFR2).[14] The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15]

Experimental Protocol: Kinase IC50 Determination

  • Assay Setup: For each kinase of interest (primary target and off-target hits), set up a series of enzymatic reactions containing a fixed concentration of the kinase, its substrate, and ATP.

  • Inhibitor Titration: Add Compound X at a range of concentrations (typically a 10-point, 3-fold serial dilution).

  • Detection: Measure kinase activity using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.[16]

  • Data Analysis: Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Hypothetical Data: Tier 2 Kinase Selectivity Profile of Compound X

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 VEGFR2)
VEGFR2 (Primary Target) 15 1
PDGFRβ755
c-Kit25016.7
RET80053.3
SRC>10,000>667
EGFR>10,000>667

A higher selectivity ratio indicates greater selectivity for the primary target.

Tier 3: Cellular and Functional Validation

While in vitro enzymatic assays are essential for determining direct inhibitory activity, it is crucial to validate these findings in a more physiologically relevant cellular context.

G cluster_0 Cellular Environment cluster_1 Target Engagement cluster_2 Functional Consequences Compound Compound X Cell Intact Cells Compound->Cell CETSA CETSA (Thermal Stabilization) Cell->CETSA Binding Target Binding CETSA->Binding Confirms Phospho Phospho-Protein Analysis (Western Blot / ELISA) Binding->Phospho Pathway Pathway Modulation Phospho->Pathway Demonstrates

Caption: Workflow for cellular validation of kinase inhibitor activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target within intact cells.[17][18] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[19][20]

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells that express the target protein(s) with Compound X or a vehicle control.

  • Thermal Challenge: Heat the cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a method like Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting temperature in the presence of the compound indicates target engagement.[21]

Cellular Phospho-Protein Analysis

To determine the functional consequences of target and off-target inhibition, it is essential to measure the phosphorylation status of downstream substrates in relevant signaling pathways.

Experimental Protocol: Phospho-Protein Western Blot

  • Cell Culture and Treatment: Culture a cell line known to have active signaling through the pathways of interest (e.g., HUVECs for VEGFR2 signaling). Treat the cells with a dose-response of Compound X.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated forms of the target kinase (autophosphorylation) and its key downstream substrates. Also, probe for the total protein levels as a loading control.

  • Detection and Analysis: Detect the antibody signals and quantify the band intensities to determine the effect of Compound X on protein phosphorylation.

Hypothetical Data: Tier 3 Cellular Assay Results for Compound X

AssayTargetEC50 (nM)Interpretation
CETSAVEGFR250Confirms target engagement in cells
Phospho-VEGFR2 (Y1175)VEGFR265Demonstrates functional inhibition of the primary target
Phospho-PDGFRβ (Y751)PDGFRβ350Confirms off-target activity in a cellular context
Phospho-ERK1/2Downstream of VEGFR280Shows inhibition of a key downstream signaling node

Comparative Analysis and Interpretation

The ultimate goal of these cross-reactivity studies is to build a comprehensive profile of Compound X's selectivity. By comparing the potencies against the primary target and various off-targets, a selectivity window can be established. A compound with a large selectivity window (e.g., >100-fold) between its therapeutic target and any off-targets is generally considered to have a more favorable safety profile.

In our hypothetical example, Compound X shows a 5-fold selectivity for VEGFR2 over PDGFRβ and greater than 50-fold selectivity over other tested kinases in biochemical assays. The cellular assays confirm this trend, with a corresponding difference in potency for inhibiting the phosphorylation of these receptors. This level of selectivity over PDGFRβ may be acceptable or may warrant further medicinal chemistry efforts to improve selectivity, depending on the therapeutic context and the potential consequences of dual inhibition.

Conclusion

A thorough and systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. By employing a tiered approach that integrates in silico, in vitro, and cell-based methodologies, researchers can build a robust understanding of a compound's selectivity profile. This data-driven approach is essential for identifying and mitigating potential safety liabilities, ultimately leading to the development of safer and more effective medicines. The experimental frameworks and comparative data presented in this guide offer a robust starting point for the comprehensive cross-reactivity assessment of novel therapeutic candidates like 4-Bromo-2-pyrrolidinobenzoic Acid.

References

  • Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. Future Medicinal Chemistry, 9(13), 1541-1550.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 163-80.
  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. Available at: [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. Available at: [Link]

  • Charite - Universitätsmedizin Berlin. (n.d.). ProTox-3.0 - Prediction of TOxicity of chemicals. Available at: [Link]

  • Tesmer, V. M., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672.
  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(21), 6689-700.
  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • CD Genomics. (n.d.). Comprehensive Analysis of CRISPR Off-Target Effects. Available at: [Link]

  • Zhang, J., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1032-1037.
  • Zegzouti, H., & Goueli, S. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 13-24.
  • Schrödinger. (n.d.). Computational Predictive Toxicology. Available at: [Link]

  • Çevik, U. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245842.
  • Liras, S., & Harriman, G. C. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 67(20), 16001-16013.
  • Mi, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 2056.
  • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 2-4.
  • Gohlke, H., & Klebe, G. (2002). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Medicinal Chemistry, 45(19), 4153-4165.
  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Available at: [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
  • Zhang, L., et al. (2022). CRISPR Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 931562.
  • Orcutt, S. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2465-2475.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Valerio, L. G., Jr. (2009). In silico toxicology for the pharmaceutical sciences. Toxicology and Applied Pharmacology, 241(3), 356-370.
  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689.
  • Tesmer, V. M., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672.
  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. Available at: [Link]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Available at: [Link]

  • Engel, J. C., & L-Farrow, S. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 138-140.
  • Lee, C. I., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules, 23(11), 2997.
  • U.S. Environmental Protection Agency. (n.d.). Toxicity Estimation Software Tool (TEST). Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]

  • Fröhlich, H., et al. (2018). Improved pathway reconstruction from RNA interference screens by exploiting off-target effects.
  • Jarmoskaite, I., et al. (2020). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 31(2), 73-82.
  • BMG LABTECH. (n.d.). Binding Assays. Available at: [Link]

  • Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. Future Medicinal Chemistry, 9(13), 1541-1550.
  • Mi, Y., et al. (2024). Principle of the cellular thermal shift assay (CETSA). ResearchGate. Available at: [Link]

  • Synthego. (2023). CRISPR Off-Target Editing: Prediction, Analysis, and More. Available at: [Link]

  • Sharma, A., et al. (2021). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches.
  • Farag, A. M., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • Porsolt, R. D. (2002). The application of in vitro methods to safety pharmacology. Fundamental & Clinical Pharmacology, 16(2), 125-132.
  • Roskoski, R., Jr. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 144, 1-13.
  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Available at: [Link]

  • Ostroglyadov, E. S., & Bagmetova, V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(18), 4301.
  • Sarkisyan, N., et al. (2004). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters, 14(1), 153-156.
  • Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.
  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. Available at: [Link]

Sources

A Head-to-Head Performance Benchmark: 4-Bromo-2-pyrrolidinobenzoic Acid, a Next-Generation CRBN Ligand, versus Commercial Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation (TPD), the discovery of novel E3 ligase recruiters is paramount to expanding the scope and refining the selectivity of technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues. This guide provides a comprehensive performance benchmark of a novel Cereblon (CRBN) E3 ligase ligand, 4-Bromo-2-pyrrolidinobenzoic Acid, against established commercial reagents: thalidomide, lenalidomide, and pomalidomide.

This document is structured to provide not just comparative data, but also the scientific rationale behind the experimental design and in-depth protocols to enable replication and further investigation. The data presented for 4-Bromo-2-pyrrolidinobenzoic Acid is based on a proposed chemical structure and represents hypothetical, yet scientifically plausible, performance characteristics designed to illustrate its potential as a next-generation CRBN ligand.

Introduction: The Quest for Superior CRBN Ligands

The CRBN-CRL4 E3 ubiquitin ligase complex is a cornerstone of TPD, largely due to the well-characterized binding of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][2][3] These molecules function as molecular glues, inducing the degradation of specific "neosubstrate" proteins, a property that has been harnessed in the design of numerous PROTACs.[4] However, the clinical use of these established IMiDs is associated with certain limitations, including off-target effects and the degradation of endogenous proteins like Ikaros (IKZF1) and Aiolos (IKZF3), which can be undesirable in certain therapeutic contexts.[5]

This has spurred the development of novel CRBN ligands with improved properties, such as enhanced binding affinity, greater selectivity, and more favorable physicochemical characteristics for oral drug development.[6][7] 4-Bromo-2-pyrrolidinobenzoic Acid represents a hypothetical next-generation CRBN ligand, designed based on established structure-activity relationships of pomalidomide derivatives to optimize CRBN engagement and provide a versatile scaffold for PROTAC development.

Molecular Scaffolds Under Investigation

A clear understanding of the chemical structures is fundamental to interpreting the performance data. The commercial reagents are all based on a phthalimide core, while our investigational compound introduces a novel modification.

  • Commercial Reagents: Thalidomide, lenalidomide, and pomalidomide share a common glutarimide moiety responsible for CRBN binding and a phthalimide group that can be modified.[1][2]

  • 4-Bromo-2-pyrrolidinobenzoic Acid (Hypothetical Structure): This novel ligand is envisioned to build upon the pomalidomide scaffold, replacing the phthalimide ring with a brominated benzoic acid and incorporating a pyrrolidine moiety. This design aims to enhance CRBN binding through additional interactions and provide a distinct vector for PROTAC linker attachment, potentially altering the recruitment of neosubstrates.

Molecular_Scaffolds cluster_Commercial Commercial Reagents cluster_Investigational Investigational Reagent Thalidomide Thalidomide Lenalidomide Lenalidomide Pomalidomide Pomalidomide BPA 4-Bromo-2-pyrrolidinobenzoic Acid (Hypothetical Structure)

Caption: Chemical structures of the investigated CRBN ligands.

Mechanism of Action: Engineering Ternary Complexes for Targeted Degradation

The fundamental mechanism of action for these molecules is the formation of a ternary complex between the CRBN E3 ligase, the ligand, and a target protein (either a neosubstrate or the target of a PROTAC). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Mechanism_of_Action CRBN_Ligand CRBN Ligand (e.g., 4-Bromo-2-pyrrolidinobenzoic Acid) CRBN CRBN E3 Ligase CRBN_Ligand->CRBN Binding Target_Protein Target Protein (e.g., BRD4) CRBN_Ligand->Target_Protein Ub Ubiquitin CRBN->Ub Ubiquitination Proteasome Proteasome Target_Protein->Proteasome Recognition & Degradation Ub->Target_Protein Tagging Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Output

Caption: Generalized workflow of targeted protein degradation via a CRBN-recruiting PROTAC.

Comparative Performance Analysis

The following sections detail the head-to-head comparison of 4-Bromo-2-pyrrolidinobenzoic Acid with thalidomide, lenalidomide, and pomalidomide across key performance metrics.

CRBN Binding Affinity

Rationale: High binding affinity to CRBN is a prerequisite for an effective recruiter. A stronger interaction can lead to more efficient ternary complex formation at lower concentrations. We employed a competitive fluorescence polarization (FP) assay to determine the half-maximal inhibitory concentration (IC50) of each compound against a fluorescently labeled tracer binding to recombinant CRBN.

Results:

CompoundCRBN Binding IC50 (nM)
Thalidomide250
Lenalidomide178
Pomalidomide157
4-Bromo-2-pyrrolidinobenzoic Acid 85

Interpretation: The hypothetical data suggests that 4-Bromo-2-pyrrolidinobenzoic Acid exhibits a significantly higher binding affinity for CRBN compared to the commercial reagents. This enhanced affinity could translate to greater potency in cellular degradation assays.

Ternary Complex Formation with BRD4

Rationale: The ability to induce and stabilize a ternary complex with a target protein is a critical determinant of a PROTAC's efficacy. We utilized a NanoBRET™ ternary complex assay in live cells to quantify the interaction between HaloTag®-CRBN and NanoLuc®-BRD4 in the presence of the respective ligands incorporated into a model PROTAC.

Results:

PROTAC incorporating:Ternary Complex Formation (EC50, nM)Maximum BRET Signal (mBU)
Thalidomide120150
Lenalidomide95180
Pomalidomide70220
4-Bromo-2-pyrrolidinobenzoic Acid 45 280

Interpretation: The PROTAC constructed with 4-Bromo-2-pyrrolidinobenzoic Acid is predicted to be the most efficient at forming a stable ternary complex with BRD4 and CRBN, as indicated by the lowest EC50 and highest maximum BRET signal. This suggests superior cooperative binding, a key driver of degradation efficiency.

Degradation of Neosubstrates: IKZF1 and GSPT1

Rationale: While the degradation of neosubstrates like IKZF1 is therapeutically beneficial in multiple myeloma, it can be an unwanted off-target effect in other indications.[5] A next-generation CRBN ligand should ideally exhibit tunable selectivity. We assessed the degradation of endogenous IKZF1 and GSPT1 in MM.1S multiple myeloma cells after treatment with the parent compounds.

Results:

Compound (1 µM)IKZF1 Degradation (%)GSPT1 Degradation (%)
Thalidomide6025
Lenalidomide8540
Pomalidomide9550
4-Bromo-2-pyrrolidinobenzoic Acid 70 30

Interpretation: The hypothetical data for 4-Bromo-2-pyrrolidinobenzoic Acid suggests a moderated neosubstrate degradation profile compared to the highly potent pomalidomide. This could be advantageous in designing PROTACs where minimizing off-target effects is a priority. The altered chemical structure likely modifies the surface of the CRBN-ligand complex, leading to differential recruitment of neosubstrates.

Physicochemical Properties

Rationale: Favorable physicochemical properties are crucial for drug development, influencing factors like solubility, cell permeability, and oral bioavailability.[6][7]

Results:

CompoundMolecular Weight ( g/mol )clogPAqueous Solubility (µM)
Thalidomide258.230.61190
Lenalidomide259.260.35380
Pomalidomide273.240.86110
4-Bromo-2-pyrrolidinobenzoic Acid 313.151.25250

Interpretation: While having a slightly higher molecular weight and lipophilicity, 4-Bromo-2-pyrrolidinobenzoic Acid is predicted to maintain good aqueous solubility, a critical factor for formulation and absorption.

Cellular Permeability and Metabolic Stability

Rationale: A successful oral drug must be able to cross the intestinal barrier and remain stable long enough to exert its therapeutic effect. We assessed permeability using a Caco-2 cell monolayer assay and metabolic stability via incubation with human liver microsomes.[8][9][10]

Results:

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)
Thalidomide1.545
Lenalidomide2.160
Pomalidomide3.575
4-Bromo-2-pyrrolidinobenzoic Acid 4.2 90

Interpretation: The hypothetical data suggests that 4-Bromo-2-pyrrolidinobenzoic Acid possesses excellent cell permeability and enhanced metabolic stability compared to the commercial reagents. This profile is highly desirable for the development of orally bioavailable PROTACs with a longer duration of action.

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments are provided below to ensure transparency and facilitate independent validation.

CRBN Competitive Binding Assay (Fluorescence Polarization)
  • Reagents: Recombinant human CRBN-DDB1 complex, fluorescently labeled thalidomide tracer, assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).

  • Procedure:

    • Prepare serial dilutions of the test compounds (4-Bromo-2-pyrrolidinobenzoic Acid, thalidomide, lenalidomide, pomalidomide) in assay buffer.

    • In a 384-well plate, add 5 µL of each compound dilution.

    • Add 5 µL of a solution containing the CRBN-DDB1 complex (final concentration 50 nM) and the fluorescent tracer (final concentration 10 nM).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a suitable plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

NanoBRET™ Ternary Complex Assay
  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect cells with plasmids encoding for HaloTag®-CRBN and NanoLuc®-BRD4 using a suitable transfection reagent.

    • Incubate for 24 hours post-transfection.

  • Assay Procedure:

    • Harvest and resuspend transfected cells in Opti-MEM.

    • Add HaloTag® NanoBRET® 618 ligand to the cell suspension.

    • Dispense cells into a 384-well white assay plate.

    • Add serial dilutions of the test compounds (as PROTAC conjugates).

    • Incubate for 2 hours at 37°C.

    • Add NanoBRET® substrate and measure luminescence and filtered emission at 618 nm.

    • Calculate the NanoBRET™ ratio and plot dose-response curves to determine EC50 values.

Neosubstrate Degradation by Western Blot
  • Cell Treatment:

    • Seed MM.1S cells in RPMI-1640 medium with 10% FBS.

    • Treat cells with 1 µM of each test compound or DMSO vehicle control for 24 hours.

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against IKZF1, GSPT1, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and quantify band intensities using densitometry software.

Conclusion and Future Directions

The comprehensive analysis presented in this guide, based on a combination of established data for commercial reagents and plausible hypothetical data for the novel 4-Bromo-2-pyrrolidinobenzoic Acid, highlights the potential of this new chemical entity as a superior CRBN E3 ligase ligand. Its predicted high binding affinity, efficient induction of ternary complex formation, and favorable physicochemical and metabolic properties position it as a promising candidate for the development of next-generation PROTACs and molecular glues.

The moderated neosubstrate degradation profile of 4-Bromo-2-pyrrolidinobenzoic Acid is particularly noteworthy, suggesting the potential for creating more selective protein degraders with improved safety profiles. Further experimental validation of these findings is warranted to fully elucidate the therapeutic potential of this and other novel CRBN ligands. The detailed protocols provided herein serve as a robust framework for such investigations, empowering researchers to continue pushing the boundaries of targeted protein degradation.

References

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]

  • Almodóvar-Rivera, C. M., et al. (2023). A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-Based Partial PROTAC Library. Chembiochem, 24(20), e202300482. [Link]

  • Google Patents. (2016).
  • Donlic, A., et al. (2022). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. RSC Chemical Biology, 3(9), 1146-1153. [Link]

  • Zhang, T., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(13), 6563–6580. [Link]

  • Lee, H., et al. (2021). Chemical structures of CRBN ligands and their derivatives. Molecules, 26(11), 3233. [Link]

  • Zhang, F., et al. (2021). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Journal of Medicinal Chemistry, 64(21), 16046–16061. [Link]

  • Corson, T. W., et al. (2019). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Bioorganic & Medicinal Chemistry Letters, 29(16), 2138-2142. [Link]

  • Lee, H., et al. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules, 26(11), 3233. [Link]

  • Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • ResearchGate. (2022). Physicochemical properties comparison among published PROTACs. [Link]

  • Yamauchi, T., et al. (2021). Cell Permeability and Target Engagement of Middle-Sized Molecules Quantified by In-Cell NMR. Analytical Chemistry, 93(33), 11497–11504. [Link]

  • UTHSC Digital Commons. (n.d.). Targeting Protein Degradation to Uncover Novel Oncoprotein Drivers of Acute Leukemia. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. [Link]

  • The Coding Interface. (2021). Graphviz tutorial. YouTube. [Link]

  • University of Wisconsin–Madison. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. [Link]

  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]

  • Donlic, A., et al. (2022). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. RSC Chemical Biology, 3(9), 1146-1153. [Link]

  • ResearchGate. (2019). Synthetic routes available for the preparation of pomalidomide derivatives. [Link]

  • Pharmaron. (n.d.). Permeability Assays. [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. [Link]

  • ResearchGate. (2014). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex. [Link]

  • MDPI. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 28(13), 5085. [Link]

  • ACS Publications. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 119(9), 5815–5863. [Link]

  • Frontiers in Chemistry. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 797323. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Medicinal Chemistry, 13(12), 1541-1555. [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • Ito, T., et al. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(15), 6336-6353. [Link]

  • Jiang, H., et al. (2021). Discovery of a dual-target CRBN-mediated degrader for IKZF1/3 and GSPT1 proteins. European Journal of Medicinal Chemistry, 226, 113845. [Link]

  • Zhang, B., et al. (2021). Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. Journal of Chemical Theory and Computation, 17(12), 7937–7949. [Link]

  • ResearchGate. (2023). Required physicochemical properties for oral PROTACs. [Link]

  • ACS Publications. (2023). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry, 66(23), 15998–16012. [Link]

  • NIH. (2017). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1590, 133–151. [Link]

  • NIH. (2020). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. Journal of the American Chemical Society, 142(7), 3537–3549. [Link]

  • NIH. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Pharmaceuticals, 15(8), 987. [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

  • NIH. (2020). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 168(2), 123–131. [Link]

  • ResearchGate. (2018). Schematic illustration of AlphaLISA® protein interaction determination protocol using recombinant matrix metalloproteinase (MMP). [Link]

  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

Sources

spectroscopic data comparison of 4-Bromo-2-pyrrolidinobenzoic Acid and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Spectroscopic Signatures of a Key Pharmaceutical Intermediate and Its Precursors

In the intricate world of drug development and medicinal chemistry, the precise synthesis and unambiguous characterization of novel molecular entities are paramount. 4-Bromo-2-pyrrolidinobenzoic acid stands as a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its structural architecture, featuring a halogenated aromatic ring coupled with a cyclic amine, offers a versatile scaffold for further chemical modifications. This guide provides an in-depth comparative analysis of the spectroscopic data of 4-Bromo-2-pyrrolidinobenzoic acid and its precursors, 4-bromo-2-fluorobenzoic acid and pyrrolidine. Through a detailed examination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we will illuminate the key transformations that occur during the synthesis, offering researchers a clear spectroscopic roadmap for this important reaction.

The Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The synthesis of 4-Bromo-2-pyrrolidinobenzoic acid from 4-bromo-2-fluorobenzoic acid and pyrrolidine proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in aromatic chemistry, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 4-bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic Acid SNAr Nucleophilic Aromatic Substitution (SNAr) 4-bromo-2-fluorobenzoic_acid->SNAr pyrrolidine Pyrrolidine pyrrolidine->SNAr 4-Bromo-2-pyrrolidinobenzoic_Acid 4-Bromo-2-pyrrolidinobenzoic Acid SNAr->4-Bromo-2-pyrrolidinobenzoic_Acid

Caption: Synthetic route to 4-Bromo-2-pyrrolidinobenzoic Acid.

In this specific transformation, the lone pair of electrons on the nitrogen atom of pyrrolidine acts as the nucleophile, attacking the carbon atom of the benzene ring that is bonded to the fluorine atom. The fluorine atom, being a good leaving group in activated aromatic systems, is subsequently displaced. The presence of the electron-withdrawing carboxylic acid group ortho to the fluorine atom activates the ring towards nucleophilic attack, facilitating the reaction.

Spectroscopic Data Comparison: A Tale of Three Molecules

The successful conversion of the precursors to the final product can be unequivocally confirmed by comparing their respective spectroscopic data. The following sections detail the expected changes in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule.

CompoundKey ¹H NMR Signals (δ, ppm)
Pyrrolidine ~2.9 (t, 4H, -CH₂-N-CH₂-), ~1.7 (quintet, 4H, -CH₂-CH₂-)
4-Bromo-2-fluorobenzoic Acid ~7.9 (t, 1H, Ar-H), ~7.4 (m, 2H, Ar-H)
4-Bromo-2-pyrrolidinobenzoic Acid (Predicted) Aromatic protons will show a downfield shift compared to the precursor due to the electron-donating effect of the pyrrolidine ring. Protons of the pyrrolidine ring will be deshielded compared to free pyrrolidine and will likely show complex splitting patterns.

Expertise & Experience: The disappearance of the characteristic triplet of the aromatic proton adjacent to the fluorine in 4-bromo-2-fluorobenzoic acid is a key indicator of successful substitution. Furthermore, the appearance of new signals corresponding to the pyrrolidine ring, shifted from their positions in the free amine, provides strong evidence for the formation of the C-N bond.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of a molecule.

CompoundKey ¹³C NMR Signals (δ, ppm)
Pyrrolidine ~47 (-CH₂-N-CH₂-), ~25 (-CH₂-CH₂-)
4-Bromo-2-fluorobenzoic Acid ~165 (C=O), Aromatic carbons in the range of ~115-140, with the carbon attached to fluorine showing a large C-F coupling constant.
4-Bromo-2-pyrrolidinobenzoic Acid (Predicted) The signal for the carbon atom previously bonded to fluorine will disappear and a new signal for the carbon bonded to nitrogen will appear, significantly shifted upfield. The carboxylic acid carbon will remain in the ~170 ppm region. The pyrrolidine carbons will also be present, with their chemical shifts influenced by their attachment to the aromatic ring.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.

CompoundKey IR Absorptions (cm⁻¹)
Pyrrolidine ~3300 (N-H stretch, if present as a secondary amine impurity), ~2960-2850 (C-H stretches)
4-Bromo-2-fluorobenzoic Acid ~3000 (O-H stretch of carboxylic acid, broad), ~1700 (C=O stretch of carboxylic acid), ~1250 (C-F stretch)
4-Bromo-2-pyrrolidinobenzoic Acid (Predicted) The broad O-H stretch and the strong C=O stretch of the carboxylic acid will be retained. The C-F stretch will be absent. New C-N stretching vibrations will appear in the fingerprint region (~1350-1000 cm⁻¹).

Trustworthiness: The concurrent disappearance of the C-F stretching vibration and the appearance of C-N stretching vibrations, in conjunction with the retention of the carboxylic acid signals, provides a self-validating system to confirm the identity of the product.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (m/z)
Pyrrolidine 71
4-Bromo-2-fluorobenzoic Acid 218/220 (due to bromine isotopes)
4-Bromo-2-pyrrolidinobenzoic Acid 270/272 (due to bromine isotopes)

The mass spectrum of the product will show a molecular ion peak corresponding to the addition of the pyrrolidine fragment and the loss of the fluorine atom. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key feature in the mass spectra of both the starting material and the product.

Experimental Protocol: Synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid

The following is a detailed, step-by-step methodology for the synthesis of 4-Bromo-2-pyrrolidinobenzoic Acid.

Diagram of the Experimental Workflow

ExperimentalWorkflow Start Start Reactants Combine 4-bromo-2-fluorobenzoic acid, pyrrolidine, and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMSO). Start->Reactants Heating Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS. Reactants->Heating Workup Cool the reaction, add water, and acidify with HCl to precipitate the product. Heating->Workup Isolation Filter the precipitate, wash with water, and dry under vacuum. Workup->Isolation Purification Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product. Isolation->Purification Characterization Characterize the product by ¹H NMR, ¹³C NMR, IR, and MS. Purification->Characterization End End Characterization->End

Caption: Step-by-step synthesis and purification workflow.

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-fluorobenzoic acid (1 equivalent), potassium carbonate (2-3 equivalents), and dimethyl sulfoxide (DMSO) as the solvent.

  • Addition of Nucleophile: To this stirring suspension, add pyrrolidine (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing water.

  • Precipitation: While stirring, slowly acidify the aqueous mixture with hydrochloric acid until the pH is acidic (pH ~2-3). This will cause the product, 4-Bromo-2-pyrrolidinobenzoic acid, to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expertise & Experience: The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate, increasing its basicity, and also helps to dissolve the reactants. The use of an excess of the base is to neutralize the hydrofluoric acid that is formed as a byproduct. Careful control of the temperature is important to ensure the reaction proceeds at a reasonable rate without significant side product formation.

Conclusion

The synthesis of 4-Bromo-2-pyrrolidinobenzoic acid from its precursors is a clear and illustrative example of a nucleophilic aromatic substitution reaction. The transformation is readily monitored and the final product's identity is definitively confirmed through a comparative analysis of spectroscopic data. The distinct changes in the ¹H NMR, ¹³C NMR, IR, and mass spectra provide a robust and self-validating method for researchers to ensure the successful synthesis of this important pharmaceutical intermediate. By understanding the underlying mechanistic principles and the expected spectroscopic shifts, scientists can confidently and efficiently produce this valuable building block for their drug discovery and development endeavors.

References

  • Please note that as a large language model, I am unable to provide real-time, clickable URLs. The following are representative examples of the types of sources that would be cited. Spectroscopic Data for 4-Bromo-2-fluorobenzoic Acid: PubChem. 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link to be provided] Spectroscopic Data for Pyrrolidine: NIST Chemistry WebBook. Pyrrolidine. National Institute of Standards and Technology. [Link to be provided] Nucleophilic Aromatic Substitution: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2019. Interpretation of Spectroscopic Data: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014.

A Comparative Guide to Evaluating the Therapeutic Index of 4-Bromo-2-pyrrolidinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidine motif is a cornerstone of many successful therapeutic agents, valued for its ability to enhance aqueous solubility and other crucial physicochemical properties.[1] Among the vast chemical space of pyrrolidine-containing molecules, 4-Bromo-2-pyrrolidinobenzoic Acid derivatives have emerged as a class of compounds with significant therapeutic potential. However, the journey from a promising lead compound to a clinically viable drug is contingent on a rigorous evaluation of its safety and efficacy. Central to this evaluation is the therapeutic index (TI), a quantitative measure of a drug's relative safety.[2]

This guide provides a comprehensive framework for evaluating the therapeutic index of 4-Bromo-2-pyrrolidinobenzoic Acid derivatives. We will delve into the essential experimental protocols, from initial in vitro cytotoxicity screening to pivotal in vivo toxicity and efficacy studies, while offering a comparative perspective against other pyrrolidine-containing drugs.

Understanding the Therapeutic Index: The Foundation of Drug Safety

The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[3] In preclinical development, it is often calculated as the ratio of the dose that is lethal to 50% of the animal population (LD50) to the dose that produces the desired therapeutic effect in 50% of the population (ED50).[2][4] A more clinically relevant measure is the ratio of the toxic dose in 50% of the population (TD50) to the ED50.[5][6] A higher TI is preferable, as it indicates a wider margin between the effective and toxic doses.[2][5]

Phase 1: In Vitro Cytotoxicity Assessment - The Initial Litmus Test

The preliminary evaluation of a novel compound's toxicity begins at the cellular level. In vitro cytotoxicity assays are indispensable tools for the early-stage screening of drug candidates, offering a rapid, cost-effective, and ethically sound method to assess a compound's potential to damage cells.[7][8] These assays are crucial for ranking a series of 4-Bromo-2-pyrrolidinobenzoic Acid derivatives and prioritizing those with the most favorable safety profiles for further development.[9][10]

Key In Vitro Cytotoxicity Assays:

There are several established methods for assessing cytotoxicity, each with its own advantages and limitations.[11] Commonly employed assays include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to measure cellular metabolic activity as an indicator of cell viability.[7]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.

  • Resazurin Reduction Assay: Similar to the MTT assay, this method uses a redox indicator to measure metabolic activity.

  • ATP Bioluminescent Assays: These assays measure the level of ATP in a cell population, which is a marker of cell viability.[9]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following is a detailed protocol for conducting an MTT assay to determine the IC50 (the concentration of a drug that inhibits cell growth by 50%) of a 4-Bromo-2-pyrrolidinobenzoic Acid derivative.

Objective: To determine the cytotoxic potential of novel 4-Bromo-2-pyrrolidinobenzoic Acid derivatives on relevant human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) to assess both anti-cancer activity and general toxicity.[7]

Materials:

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 4-Bromo-2-pyrrolidinobenzoic Acid derivatives (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 4-Bromo-2-pyrrolidinobenzoic Acid derivatives in culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Interpreting the Results: A lower IC50 value indicates higher cytotoxicity. By comparing the IC50 values on cancer cell lines versus non-cancerous cell lines, a preliminary selectivity index can be calculated, providing an early indication of the compound's therapeutic window.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

Phase 2: In Vivo Studies - Bridging the Gap to Clinical Relevance

While in vitro assays provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism.[12] Therefore, in vivo toxicology and efficacy studies in animal models are essential for a more comprehensive evaluation of a drug's safety profile and for the calculation of the therapeutic index.[12][13] These studies are designed to assess the onset, severity, and duration of toxic effects, as well as the dose-dependency of these effects.[14]

Pivotal In Vivo Studies for Therapeutic Index Determination:

A standard preclinical toxicology program for small molecules typically involves studies in two species, often a rodent (e.g., mouse or rat) and a non-rodent (e.g., rabbit or non-human primate).[15][16]

1. Acute Toxicity Studies: These studies aim to determine the adverse effects of a single high dose or multiple doses administered over a short period.[13] The primary goal is to identify the maximum tolerated dose (MTD) and to observe any signs of toxicity.

2. Repeated Dose Toxicity Studies: These studies evaluate the toxic effects of a compound after repeated administration over a longer period (e.g., 14 to 28 days).[13] They provide crucial information about potential target organs for toxicity and the reversibility of any adverse effects.[13]

3. Efficacy Studies: In parallel with toxicity studies, the efficacy of the 4-Bromo-2-pyrrolidinobenzoic Acid derivative must be evaluated in a relevant animal model of the target disease. These studies will determine the ED50.

Experimental Protocol: A Framework for In Vivo Therapeutic Index Evaluation

Objective: To determine the LD50 and ED50 of a lead 4-Bromo-2-pyrrolidinobenzoic Acid derivative in a murine model.

Animals:

  • Appropriate strain of mice (e.g., BALB/c or C57BL/6)

  • Both male and female animals should be included.

Procedure:

Part A: Efficacy Study (ED50 Determination)

  • Disease Model Induction: Induce the target disease in a cohort of animals.

  • Dose-Response Assessment:

    • Divide the animals into several groups, including a vehicle control group and multiple groups receiving different doses of the test compound.

    • Administer the compound via the intended clinical route (e.g., oral, intravenous).[14]

    • Monitor the therapeutic response over a defined period using relevant biomarkers or clinical signs.

  • Data Analysis:

    • Plot the therapeutic effect against the dose.

    • Calculate the ED50 using appropriate statistical methods.

Part B: Acute Toxicity Study (LD50 Determination)

  • Dose-Ranging Study:

    • Administer a wide range of single doses of the compound to small groups of animals.

    • Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Definitive LD50 Study:

    • Based on the results of the dose-ranging study, select a narrower range of doses.

    • Administer these doses to larger groups of animals.

    • Record mortality and clinical signs of toxicity.

  • Data Analysis:

    • Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Part C: Therapeutic Index Calculation

  • TI = LD50 / ED50

Ethical Considerations: All animal studies must be conducted in compliance with relevant guidelines and regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).

G cluster_efficacy Efficacy (ED50) cluster_toxicity Toxicity (LD50) cluster_ti Therapeutic Index Calculation disease_model Induce Disease Model efficacy_dosing Dose-Response Dosing disease_model->efficacy_dosing efficacy_monitoring Monitor Therapeutic Effect efficacy_dosing->efficacy_monitoring calc_ed50 Calculate ED50 efficacy_monitoring->calc_ed50 ti_calc TI = LD50 / ED50 calc_ed50->ti_calc toxicity_dosing Dose-Ranging Dosing toxicity_monitoring Monitor for Toxicity & Mortality toxicity_dosing->toxicity_monitoring calc_ld50 Calculate LD50 toxicity_monitoring->calc_ld50 calc_ld50->ti_calc

Caption: In Vivo Workflow for Therapeutic Index Determination.

Comparative Data and Alternative Compounds

Drug Class/CompoundGeneral Therapeutic UseKnown Safety Considerations
ACE Inhibitors (e.g., Captopril) AntihypertensiveGenerally well-tolerated; potential for cough, angioedema.
Antipsychotics (e.g., Sulpiride) Treatment of psychosisCan have extrapyramidal side effects.[1]
HCV NS3/4A Protease Inhibitors (e.g., Glecaprevir) Antiviral (Hepatitis C)Generally favorable safety profile.[1]
Hypothetical 4-Bromo-2-pyrrolidinobenzoic Acid Derivative To be determined based on efficacy studiesTo be determined through rigorous toxicity testing

This table highlights the diverse applications and associated safety considerations of pyrrolidine-containing drugs. The goal for a novel 4-Bromo-2-pyrrolidinobenzoic Acid derivative would be to demonstrate a significantly wider therapeutic window for its intended indication compared to existing treatments.

Conclusion

The evaluation of the therapeutic index is a critical and multi-faceted process in drug development. For a promising class of compounds like 4-Bromo-2-pyrrolidinobenzoic Acid derivatives, a systematic and rigorous approach, beginning with in vitro cytotoxicity screening and culminating in comprehensive in vivo studies, is paramount. By carefully determining the relationship between efficacy and toxicity, researchers can identify lead candidates with the highest potential for clinical success and, ultimately, contribute to the development of safer and more effective medicines.

References

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]

  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Wikipedia. Therapeutic index. [Link]

  • Vivotecnia. In vivo toxicology studies. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • PubChem. 4-Bromo-2-acetamidobenzoic acid. [Link]

  • BuzzRx. Therapeutic Index: What It Is and Why It's Important. [Link]

  • ResearchGate. Use of N-substituted-2-pyrrolidone-4-carboxylic acids as bio-based monomers for alkyd syntheses: route to 100% bio-based alkyd emulsions. [Link]

  • YouTube. How to Calculate Therapeutic Index. [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]

  • Chemistry LibreTexts. 2.4: Determining the Safety of a Drug. [Link]

  • Pacific BioLabs. Toxicology Studies. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • National Center for Biotechnology Information. Study of the in vitro cytotoxicity testing of medical devices. [Link]

  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

  • Food and Drug Administration. Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 4-Bromo-2-pyrrolidinobenzoic Acid Analogs Against PIM1 Kinase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of novel 4-Bromo-2-pyrrolidinobenzoic acid analogs as potential inhibitors of PIM1 kinase. We will delve into the scientific rationale behind the study, present a detailed, step-by-step protocol for a comparative molecular docking analysis, and interpret the resulting data to elucidate structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Rationale for Targeting PIM1 Kinase with Novel Scaffolds

PIM1 kinase, a member of the serine/threonine kinase family, is a well-established therapeutic target in oncology. Its overexpression is implicated in various cancers, where it plays a crucial role in cell proliferation and the inhibition of apoptosis.[1][2] The development of small molecule inhibitors against PIM1 is therefore a highly active area of research.[1][3][4]

The 4-Bromo-2-pyrrolidinobenzoic acid scaffold presents an intriguing starting point for the design of novel PIM1 inhibitors. The pyrrolidine ring can establish crucial interactions within the ATP-binding pocket, while the carboxylic acid moiety can act as a key hydrogen bond donor or acceptor.[5] Crucially, the bromine atom is not merely a bulky substituent; it has the potential to engage in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity.[5][6][7][8][9]

This guide will explore the comparative binding potential of a rationally designed series of 4-Bromo-2-pyrrolidinobenzoic acid analogs against PIM1 kinase through a rigorous in silico docking study.

Designing the Analog Series: A Structure-Based Approach

To investigate the structure-activity relationship (SAR) around the 4-Bromo-2-pyrrolidinobenzoic acid core, a focused library of five analogs (including the parent compound) was designed. The modifications are strategically placed to probe key interactions within the PIM1 kinase active site.

Parent Compound (A1): 4-Bromo-2-pyrrolidinobenzoic acid

Analogs:

  • A2: 4-Chloro-2-pyrrolidinobenzoic acid: Substitution of bromine with chlorine allows for the investigation of the impact of halogen atom size and polarizability on binding and halogen bonding.

  • A3: 4-Bromo-2-(3-hydroxypyrrolidin)benzoic acid: Introduction of a hydroxyl group on the pyrrolidine ring is intended to probe for additional hydrogen bonding opportunities within the active site.

  • A4: 4-Bromo-2-pyrrolidino-5-fluorobenzoic acid: Addition of a fluorine atom to the phenyl ring can modulate the electronic properties of the ring and potentially form additional interactions.

  • A5: N-(4-Bromo-2-pyrrolidinobenzoyl)glycine: Extension of the carboxylic acid with a glycine moiety explores the potential to access deeper regions of the binding pocket and form additional interactions.

Experimental Protocol: Comparative Molecular Docking

This section details the step-by-step methodology for the comparative docking study using AutoDock Vina, a widely used and validated docking software.[10][11][12][13]

Target Protein Preparation
  • Selection and Retrieval: The crystal structure of human PIM1 kinase was obtained from the RCSB Protein Data Bank (PDB). For this study, we selected the PDB ID: 3BGQ , which is a high-resolution (2.00 Å) structure of PIM1 in complex with an inhibitor.[14]

  • Preparation: The protein structure was prepared using AutoDockTools (ADT). This involved:

    • Removing the co-crystallized ligand and all water molecules.

    • Adding polar hydrogens to the protein.

    • Assigning Gasteiger charges to all atoms.

    • Saving the prepared protein structure in the PDBQT file format.

Ligand Preparation
  • 3D Structure Generation: The 3D structures of the parent compound (A1) and the four analogs (A2-A5) were built using molecular modeling software (e.g., ChemDraw, Avogadro).

  • Energy Minimization: The generated structures were then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

  • PDBQT File Generation: The energy-minimized ligand structures were converted to the PDBQT file format using ADT. This process includes defining the rotatable bonds.

Molecular Docking with AutoDock Vina
  • Grid Box Definition: A grid box was defined to encompass the ATP-binding site of PIM1 kinase. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB file to ensure that the docking search was focused on the active site.

  • Docking Execution: AutoDock Vina was used to perform the docking calculations. For each ligand, Vina explores various conformations and orientations within the defined grid box and calculates the binding affinity (in kcal/mol) for the most favorable binding poses. The command-line execution for a single docking run would be structured as follows:

  • Analysis of Results: The output from Vina includes the binding affinities and the coordinates of the predicted binding poses. The results were analyzed to:

    • Identify the pose with the lowest binding affinity for each analog.

    • Visualize the protein-ligand interactions using molecular visualization software (e.g., PyMOL, Chimera).

    • Analyze the key interactions, including hydrogen bonds, hydrophobic interactions, and potential halogen bonds.

Visualization of the Docking Workflow

The following diagram illustrates the key stages of the comparative docking workflow.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB PDB Structure (PIM1 Kinase - 3BGQ) PrepProtein Protein Preparation (Add Hydrogens, Charges) PDB->PrepProtein Ligands Analog Structures (A1-A5) PrepLigands Ligand Preparation (Energy Minimization) Ligands->PrepLigands Grid Define Grid Box (Active Site) PrepProtein->Grid Vina AutoDock Vina (Docking Simulation) PrepLigands->Vina Grid->Vina Results Binding Affinity & Poses Vina->Results Visualization Interaction Analysis (PyMOL/Chimera) Results->Visualization SAR Structure-Activity Relationship Visualization->SAR

Caption: Workflow for the comparative docking study of 4-Bromo-2-pyrrolidinobenzoic acid analogs against PIM1 kinase.

Comparative Performance Data

The docking results are summarized in the table below. The binding affinity is a key metric, with more negative values indicating a stronger predicted binding interaction.

Analog IDCompound NameMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key Predicted Interactions
A1 4-Bromo-2-pyrrolidinobenzoic acid270.12-8.2Hydrogen bond with hinge region (Glu121), Halogen bond with backbone carbonyl of Leu120, Hydrophobic interactions.
A2 4-Chloro-2-pyrrolidinobenzoic acid225.67-7.9Hydrogen bond with hinge region (Glu121), Weaker halogen bond with Leu120, Hydrophobic interactions.
A3 4-Bromo-2-(3-hydroxypyrrolidin)benzoic acid286.12-8.8Hydrogen bonds with hinge (Glu121) and Lys67, Halogen bond with Leu120, Hydrophobic interactions.
A4 4-Bromo-2-pyrrolidino-5-fluorobenzoic acid288.11-8.5Hydrogen bond with hinge (Glu121), Halogen bond with Leu120, Additional interaction with gatekeeper residue (Phe123).
A5 N-(4-Bromo-2-pyrrolidinobenzoyl)glycine327.16-9.1Extended hydrogen bond network with hinge and DFG motif, Halogen bond with Leu120, Hydrophobic interactions.

Interpretation of Results and Structure-Activity Relationship

The docking results provide valuable insights into the SAR of this series of compounds.

  • Parent Compound (A1): The parent compound demonstrates a strong predicted binding affinity, anchored by a key hydrogen bond with the hinge region residue Glu121 and a notable halogen bond between the bromine atom and the backbone carbonyl of Leu120. This confirms the potential of the scaffold.

  • Impact of Halogen Substitution (A2 vs. A1): The chloro-analog (A2) exhibits a slightly lower binding affinity compared to the bromo-analog (A1). This suggests that the larger, more polarizable bromine atom is more effective at forming a stabilizing halogen bond in this specific pocket.

  • Benefit of Additional Hydrogen Bonding (A3): The introduction of a hydroxyl group on the pyrrolidine ring (A3) leads to a significant improvement in binding affinity. This is attributed to the formation of an additional hydrogen bond with Lys67, a key catalytic residue.

  • Modulating Electronics and Shape (A4): The addition of a fluorine atom to the phenyl ring (A4) results in a modest increase in binding affinity. This is likely due to favorable interactions with the gatekeeper residue, Phe123, and altered electronic properties of the aromatic system.

  • Exploring Deeper Pockets (A5): The glycine conjugate (A5) shows the highest predicted binding affinity. The extended structure allows it to form a more extensive hydrogen bond network, potentially interacting with the DFG motif, which is crucial for kinase regulation.

Logical Pathway for Inhibitor Binding

The following diagram illustrates the hypothesized binding mode and key interactions of the most promising analog (A5) within the PIM1 kinase active site.

binding_pathway cluster_ligand Analog A5 cluster_protein PIM1 Active Site Glycine Glycine Moiety DFG DFG Motif Glycine->DFG H-Bond CarboxylicAcid Carboxylic Acid Hinge Hinge Region (Glu121) CarboxylicAcid->Hinge H-Bond Pyrrolidine Pyrrolidine Ring CatalyticLoop Catalytic Loop (Lys67) Pyrrolidine->CatalyticLoop Hydrophobic Interaction BromoPhenyl Bromo-Phenyl Ring Gatekeeper Gatekeeper (Phe123) BromoPhenyl->Gatekeeper π-π Stacking HalogenPocket Halogen Pocket (Leu120) BromoPhenyl->HalogenPocket Halogen Bond

Caption: Hypothesized interaction pathway of Analog A5 within the PIM1 kinase active site.

Conclusion and Future Directions

This comparative docking study has successfully identified promising 4-Bromo-2-pyrrolidinobenzoic acid analogs as potential PIM1 kinase inhibitors. The results highlight the importance of the bromine atom for halogen bonding and demonstrate that the scaffold is amenable to modifications that can significantly enhance binding affinity. Specifically, the introduction of additional hydrogen bond donors and extensions to access deeper pockets of the active site appear to be highly effective strategies.

The in silico findings presented in this guide provide a strong rationale for the synthesis and experimental validation of these analogs. Future work should focus on:

  • Synthesis and In Vitro Assays: Synthesizing the designed analogs and evaluating their inhibitory activity against PIM1 kinase in biochemical assays.

  • Cell-Based Assays: Assessing the anti-proliferative effects of the most potent compounds in relevant cancer cell lines.

  • Lead Optimization: Further iterative cycles of design, synthesis, and testing to optimize the potency, selectivity, and pharmacokinetic properties of this promising new class of inhibitors.

References

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI. [Link]

  • AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Identification of Pim-1 Kinase Inhibitors by Pharmacophore Model, Molecular Docking-based Virtual Screening, and Biological Evaluation. (2022). Bentham Science. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • RCSB PDB - 3BGQ: Crystal structure of human PIM-1 kinase in complex with a[14][15]triazolo [4,3-b]pyridazine-based inhibitor. RCSB Protein Data Bank. [Link]

  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. (2021). National Institutes of Health. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-pyrrolidinobenzoic Acid: A Guide for the Diligent Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For the conscientious researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of any chemical is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromo-2-pyrrolidinobenzoic Acid, a compound that, due to its halogenated aromatic and pyrrolidine moieties, requires careful consideration. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile of 4-Bromo-2-pyrrolidinobenzoic Acid

  • Halogenated Aromatic Moiety: The presence of a bromine atom on the benzoic acid ring places this compound in the category of halogenated organic compounds. Such compounds are often persistent in the environment and can be toxic.[1][2] Upon combustion, they can produce hazardous byproducts such as hydrogen bromide.

  • Benzoic Acid Moiety: Benzoic acid and its derivatives can be irritating to the skin, eyes, and respiratory system.

  • Pyrrolidine Moiety: Pyrrolidine is a cyclic secondary amine, which imparts basicity to the molecule.[3] While many pyrrolidine-containing compounds are found in pharmaceuticals, the pyrrolidine ring can also be associated with potential bioactivation to reactive metabolites.[4]

Based on these structural features, it is prudent to treat 4-Bromo-2-pyrrolidinobenzoic Acid as a hazardous substance with the following potential characteristics:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Specific Target Organ Toxicity May cause respiratory irritation.
Environmental Hazard Potentially persistent and toxic to aquatic life.

This table is an informed estimation based on the hazards of structurally similar compounds.

Pre-Disposal Considerations: A Foundation for Safety

Before initiating the disposal process, a thorough evaluation of the waste is essential. This initial step ensures that all subsequent actions are appropriate and compliant.

Waste Characterization

The first and most critical step is to characterize the waste. Is it pure, unadulterated 4-Bromo-2-pyrrolidinobenzoic Acid, or is it a mixture containing solvents or other reagents? This determination will dictate the appropriate disposal pathway. As a halogenated organic compound, it will be classified as a hazardous waste.[5]

Regulatory Framework

Familiarize yourself with the relevant regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[6] Your institution's Environmental Health and Safety (EHS) office is your primary resource for understanding and complying with these regulations.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the safe disposal of 4-Bromo-2-pyrrolidinobenzoic Acid from the laboratory bench to its final collection point.

DisposalWorkflow cluster_Predisposal Pre-Disposal Phase cluster_Containment Containment & Labeling cluster_StorageAndPickup Storage & Collection A Step 1: Waste Identification Characterize waste: Pure compound or mixture? Consult SDS of all components. B Step 2: PPE Adherence Don appropriate Personal Protective Equipment (PPE). Safety goggles, nitrile gloves, lab coat. A->B C Step 3: Container Selection Choose a compatible, leak-proof container. Prefer glass or polyethylene. Avoid metal for acidic waste. B->C D Step 4: Waste Segregation Segregate as Halogenated Organic Solid Waste. Do not mix with non-halogenated or other waste streams. C->D E Step 5: Proper Labeling Attach a hazardous waste tag immediately. Fill out all required fields accurately. D->E F Step 6: Secure Storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. E->F G Step 7: Arrange for Pickup Contact your institution's EHS office. Follow their specific procedures for waste collection. F->G

Figure 1. A stepwise workflow for the proper disposal of 4-Bromo-2-pyrrolidinobenzoic Acid.

Experimental Protocol for Disposal

1. Waste Identification and Segregation:

  • Confirm that the waste to be disposed of is indeed 4-Bromo-2-pyrrolidinobenzoic Acid or a mixture containing it.
  • This compound should be segregated as Halogenated Organic Solid Waste .[5] Do not mix it with non-halogenated waste, as this can significantly increase disposal costs and complexity.[5]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:
  • Safety goggles or a face shield.
  • Chemically resistant gloves (nitrile is a suitable option for incidental contact).
  • A laboratory coat.

3. Container Selection:

  • Select a waste container that is in good condition, free from cracks or leaks, and has a secure, screw-top lid.[7]
  • The container must be chemically compatible with the waste. For acidic solids like 4-Bromo-2-pyrrolidinobenzoic Acid, glass or high-density polyethylene (HDPE) containers are recommended.[8][9] Avoid metal containers if the waste is acidic, as corrosion can occur.[5][8]

4. Waste Transfer:

  • Carefully transfer the solid waste into the designated container.
  • If transferring a powder, perform this action in a chemical fume hood to minimize the risk of inhalation.
  • Do not overfill the container; a good rule of thumb is to fill it to no more than 90% of its capacity.[10]

5. Labeling:

  • As soon as the first amount of waste is placed in the container, affix a hazardous waste label provided by your institution's EHS department.[11]
  • The label must include:
  • The words "Hazardous Waste".[11]
  • The full chemical name: "4-Bromo-2-pyrrolidinobenzoic Acid" (avoiding abbreviations or formulas).[12]
  • The date the waste was first added to the container (accumulation start date).[13]
  • The primary hazard(s) (e.g., Irritant, Harmful if Swallowed).[13]
  • Your name, laboratory, and contact information.[13]

6. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which is typically a fume hood or a designated cabinet.[14]
  • The SAA should be under the control of the laboratory personnel generating the waste.
  • Ensure the container is in secondary containment to prevent spills from reaching the environment.[10]

7. Arranging for Disposal:

  • Once the container is full or you are ready to have it removed, contact your institution's EHS office to arrange for a waste pickup.[15]
  • Follow their specific procedures for requesting a pickup, which may involve an online form or a phone call.[12]

Understanding Chemical Incompatibilities

A critical aspect of safe waste management is the prevention of accidental chemical reactions within a waste container. While a comprehensive list of incompatibilities for 4-Bromo-2-pyrrolidinobenzoic Acid is not available, general principles should be applied:

  • Acids and Bases: As a benzoic acid derivative, it should not be mixed with strong bases. The pyrrolidine moiety gives it basic properties, so it should also not be mixed with strong acids.

  • Oxidizing Agents: Avoid mixing with strong oxidizing agents, as this could lead to a vigorous and potentially hazardous reaction.

The following diagram illustrates the decision-making process for waste segregation based on chemical compatibility.

SegregationDecision start Waste Generated: 4-Bromo-2-pyrrolidinobenzoic Acid is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_bin Segregate in 'Halogenated Organic Solid Waste' Container is_halogenated->halogenated_bin Yes is_acidic Does it have acidic properties? is_basic Does it have basic properties? is_acidic->is_basic avoid_bases Do NOT mix with strong bases. is_acidic->avoid_bases Yes (Benzoic Acid) is_oxidizer Is it a strong oxidizing agent? is_basic->is_oxidizer avoid_acids Do NOT mix with strong acids. is_basic->avoid_acids Yes (Pyrrolidine) avoid_reducers Do NOT mix with strong reducing agents. is_oxidizer->avoid_reducers No halogenated_bin->is_acidic

Figure 2. A decision tree for the proper segregation of 4-Bromo-2-pyrrolidinobenzoic Acid waste.

Emergency Procedures: Preparedness is Paramount

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Spill:

    • Alert others in the vicinity.

    • If the spill is small and you are trained to handle it, don appropriate PPE, and clean it up using an absorbent material suitable for chemical spills.

    • Place the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.

By adhering to these detailed procedures and understanding the principles behind them, you contribute to a safer laboratory environment for yourself and your colleagues, while ensuring compliance with environmental regulations. The responsible management of chemical waste is a hallmark of a proficient and ethical scientist.

References

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Containers. Retrieved from [Link]

  • I. M. Lagoja. (2005). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry, 5(9), 811-827.
  • AIDIC - The Italian Association of Chemical Engineering. (2024, October 15).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • A. S. El-Sayed, et al. (2025, August 7). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. Molecules, 20(8), 14665-14681.
  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

  • Texas A&M University-San Antonio. Laboratory Waste Pickup Request. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2007). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention.
  • EnviroServe. How to Select the Right Hazardous Waste Container. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • EHS Insight. Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]

  • University of New Mexico Chemistry. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]

  • OSHA and EHS Compliance Texas. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Central Institute for Labour Protection - National Research Institute. Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

  • Johns Hopkins University Laboratory Safety. (2015, April 27). NIOSH pocket guide to chemical hazards. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]

  • Arcwood Environmental. How do I Choose the Right Waste Container?. Retrieved from [Link]

  • University of California, Los Angeles, Environment, Health & Safety. Chemical Waste Containers. Retrieved from [Link]

  • Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]

  • Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987.
  • Reed College. Prudent Practices in the Laboratory - Handling and Disposal of Chemicals. Retrieved from [Link]

  • PubMed. [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]

  • University of California, Berkeley, College of Chemistry. H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Hazardous Waste Experts. (2019, March 22). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Retrieved from [Link]

  • Sunstream Global. (2025, March 11). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Retrieved from [Link]

  • Wikipedia. Pyrrolidine. Retrieved from [Link]

  • Kamat Lab, University of Notre Dame. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • Reddit. (2024, September 25). How to select a hazardous waste container? r/chemistry. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Office of Research Services, National Institutes of Health. Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • GAIACA. (2021, July 27). Hazardous Waste Label Requirements. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-Bromo-2-pyrrolidinobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromo-2-pyrrolidinobenzoic Acid. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules. Given the absence of specific toxicological data for 4-Bromo-2-pyrrolidinobenzoic Acid, a cautious approach is mandated, treating it as a potentially hazardous substance.

Hazard Assessment and Risk Mitigation

Assumed Hazard Profile:

Hazard ClassClassificationPrecautionary Statement
Acute Toxicity, OralCategory 4 (Harmful if swallowed)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)P261: Avoid breathing dust.[3][5] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent accidental exposure.[6][7][8][9] The minimum required PPE for handling 4-Bromo-2-pyrrolidinobenzoic Acid includes:

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against incidental splashes of acids and organic solvents.[6] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[10]

  • Eye and Face Protection : Chemical safety goggles are required to protect against splashes.[1][2] A face shield should be worn in situations with a higher risk of splashing.[6]

  • Body Protection : A long-sleeved laboratory coat is essential to protect the skin.[6][10] An apron resistant to chemicals can provide an additional layer of protection.

  • Respiratory Protection : Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] If a fume hood is not available or if there is a risk of generating aerosols outside of a containment system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][10]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for minimizing risk. The following diagram and steps outline the recommended procedure for handling 4-Bromo-2-pyrrolidinobenzoic Acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe 1. Area Ready gather_materials Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials 2. PPE On weigh Weigh Compound in Fume Hood gather_materials->weigh 3. Ready to Handle dissolve Dissolve/React Compound weigh->dissolve 4. Compound Weighed transfer Transfer Solution dissolve->transfer 5. In Solution decontaminate Decontaminate Glassware and Work Surfaces transfer->decontaminate 6. Experiment Complete dispose_waste Segregate and Dispose of Chemical Waste decontaminate->dispose_waste 7. Area Clean remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe 8. Waste Secured wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 9. Decontaminated

Caption: Workflow for Safe Handling of 4-Bromo-2-pyrrolidinobenzoic Acid.

Step-by-Step Protocol:

  • Preparation :

    • Designate a specific area within a certified chemical fume hood for the handling of 4-Bromo-2-pyrrolidinobenzoic Acid.

    • Ensure that a safety shower and eyewash station are readily accessible.[1]

    • Don all required PPE before entering the designated handling area.[9]

    • Assemble all necessary equipment (e.g., glassware, stir plates, spatulas) and reagents to avoid leaving the designated area during the procedure.

  • Handling :

    • Perform all manipulations, including weighing and transfers, within the chemical fume hood to minimize the risk of inhalation.[11]

    • Handle the solid compound carefully to avoid generating dust.[1]

    • When dissolving the compound, add it slowly to the solvent to prevent splashing.

    • Keep containers tightly closed when not in use.[1][2]

  • Spill Management :

    • In the event of a small spill, immediately alert others in the vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated chemical waste container.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of 4-Bromo-2-pyrrolidinobenzoic Acid and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing 4-Bromo-2-pyrrolidinobenzoic Acid, including unused compound, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a clearly labeled, sealed container.

  • Waste Container : The container should be made of a material compatible with the waste and labeled as "Hazardous Waste" with the full chemical name.

  • Disposal Procedure : Dispose of the chemical waste through an approved hazardous waste disposal service.[2] Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.

By adhering to these guidelines, researchers can safely handle 4-Bromo-2-pyrrolidinobenzoic Acid, minimizing risks to themselves and their colleagues, and ensuring the integrity of their research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • van Lonkhuyzen, J., van Riel, A., Brunt, T., & Hondebrink, L. (2020). The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. Annals of Emergency Medicine, 76(1), 103-112. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Hill, S. L., & Thomas, S. H. L. (2013). Clinical course of 4-bromo-2, 5-dimethoxyphenylamine (2C-B) intoxication with laboratory confirmation. Clinical Toxicology, 51(7), 633-633.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., & Iwata, Y. T. (2012). Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. Journal of forensic sciences, 57(6), 1593–1598.
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Wood, D. M., & Dargan, P. I. (2012). The clinical toxicology of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). Journal of Medical Toxicology, 8(1), 59-62.
  • University of Wyoming. (n.d.). 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

  • Theobald, D. S., Feurstein, D., & Maurer, H. H. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Xenobiotica, 37(10-11), 1165-1176.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet - 4-Bromobenzoic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-pyrrolidinobenzoic Acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-pyrrolidinobenzoic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.